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Isatogen

Cat. No.: B1215777
CAS No.: 5814-98-2
M. Wt: 147.13 g/mol
InChI Key: PVRXVYYSSLVFEJ-UHFFFAOYSA-N
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Description

Isatogen, systematically known as 3H-indol-3-one N-oxide, is a highly functionalized indoline derivative that serves as a versatile and powerful building block in synthetic organic chemistry. Its core structure features unique electrophilic carbons at the C2 and C3 positions, enabling researchers to perform a diverse array of regio- and stereoselective transformations. This compound is particularly valued for constructing challenging molecular architectures, including pseudoindoxyls and other indoline-based frameworks prevalent in natural products and biologically active molecules. Recent advances in methodology have significantly expanded the synthetic utility of this compound. It serves as a key precursor for the catalytic introduction of functional groups, such as in the B(C6F5)3-catalyzed regio- and stereoselective cyanation to access 2-cyanoindolones, which are valuable intermediates for carboxylic acid, amino-, and hydroxymethyl groups . Furthermore, its application in regio- and stereoselective intermolecular [3+2] cycloaddition reactions with functionalized alkenes (e.g., N-vinylphthalimide, alkylvinylethers) provides a robust route to complex isoxazolidines . These cycloadducts are highly useful precursors that can be further transformed into various nitrogen heterocycles and have been successfully applied in the total synthesis of natural products like Halichrome A . The reactivity of this compound allows for the efficient construction of consecutive tetra-substituted carbon centers, a significant challenge in synthetic chemistry. Its high electrophilicity at the C2 position facilitates regioselective additions and cyclizations, offering researchers a reliable tool for generating structural diversity from a single, versatile precursor . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5NO2 B1215777 Isatogen CAS No. 5814-98-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5814-98-2

Molecular Formula

C8H5NO2

Molecular Weight

147.13 g/mol

IUPAC Name

1-oxidoindol-1-ium-3-one

InChI

InChI=1S/C8H5NO2/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-5H

InChI Key

PVRXVYYSSLVFEJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C=[N+]2[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=[N+]2[O-]

Other CAS No.

5814-98-2

Synonyms

3H-indol-3-one-1-oxide
isatogen

Origin of Product

United States

Foundational & Exploratory

What is the basic structure of isatogen?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Structure of Isatogen

Introduction

This compound (1-oxidoindol-1-ium-3-one) is a heterocyclic organic compound featuring an indole (B1671886) nucleus with a unique N-oxide functionality.[1] This structure, closely related to nitrones, imparts a distinct electronic character and reactivity, making this compound and its derivatives valuable and versatile building blocks in modern organic synthesis.[2] The this compound core serves as a precursor for a wide array of more complex heterocyclic systems, including substituted oxindoles, quinolines, and various polycyclic scaffolds.[2][3] Its importance is underscored by its utility in constructing molecules with significant biological activities, such as antileishmanial, antibacterial, and antifungal properties.[3] This guide provides a detailed examination of the basic structure, properties, synthesis, and characteristic reactivity of the this compound core.

Core Structure and Physicochemical Properties

The fundamental structure of this compound is a bicyclic system comprising a benzene (B151609) ring fused to a five-membered heterocyclic ring containing a ketone at the C3 position and a nitrone (N-oxide) group incorporated into the ring.[1] The IUPAC name for this core structure is 1-oxidoindol-1-ium-3-one.[1]

X-ray crystallography and computational studies have revealed key structural features. In derivatives like 2-phenylthis compound, the this compound ring system is nearly co-planar with the C2 substituent, facilitating electronic conjugation.[4] Molecular orbital calculations indicate a high electron density at the C2 position and the nitrone oxygen atom, which are key sites for chemical reactivity.[4]

Caption: The basic chemical structure of the this compound core.

Physicochemical Data

The quantitative properties of the parent this compound molecule are summarized below.

PropertyValueReference
Molecular Formula C₈H₅NO₂[1]
Molar Mass 147.13 g/mol [1]
IUPAC Name 1-oxidoindol-1-ium-3-one[1]
CAS Number 5814-98-2[1]
Canonical SMILES C1=CC=C2C(=C1)C(=O)C=[N+]2[O-][1]
InChIKey PVRXVYYSSLVFEJ-UHFFFAOYSA-N[1]
Crystallographic Data for this compound Derivatives

Structural analysis of substituted isatogens provides insight into the geometry of the core ring system.

CompoundDihedral Angle between this compound and Substituent RingKey FindingReference
2-Phenylthis compoundNearly co-planarSuggests significant electronic conjugation.[4]
2-(2-Pyridyl)this compound45.5°Steric hindrance leads to a twisted conformation.[4]

Synthesis of the this compound Core

The this compound skeleton is typically synthesized through intramolecular cyclization reactions starting from ortho-substituted nitroarenes. These methods leverage the nitro group as an oxygen source for the formation of the N-oxide bond.

General Synthetic Workflow

A common and effective strategy involves the transition-metal-catalyzed cyclization of 2-alkynyl nitrobenzene (B124822) derivatives. For instance, a copper-promoted cyclization of 2-nitrophenyl iodoacetylenes provides a direct route to 2-iodoisatogens, which are versatile intermediates for further derivatization.[5] Another established method is the cyclization of 2-nitrotolans (diphenylacetylenes) to yield 2-arylisatogens.[6]

G start 2-Alkynyl Nitrobenzene Derivative intermediate Cyclization Precursor start->intermediate Catalyst (e.g., Cu, Au) product This compound Core intermediate->product Intramolecular Cyclization

Caption: General workflow for the synthesis of the this compound core.

Experimental Protocol: Copper-Promoted Cyclization to 2-Iodothis compound

The following protocol is a representative example for the synthesis of a 2-iodothis compound intermediate, adapted from the literature.[5]

  • Reactant Preparation: A solution of the starting material, a 2-nitrophenyl iodoacetylene derivative, is prepared in a suitable aprotic solvent (e.g., acetonitrile).

  • Catalyst Addition: A copper(I) or copper(II) salt (e.g., CuI, CuBr, or Cu(OTf)₂) is added to the solution. The amount typically ranges from 5 to 20 mol%.

  • Reaction Conditions: The reaction mixture is heated, often to reflux (approx. 82°C for acetonitrile), and stirred under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then purified using column chromatography on silica (B1680970) gel with an appropriate eluent system (e.g., a hexane/ethyl acetate (B1210297) gradient) to yield the pure 2-iodothis compound product.

Key Reactions of the this compound Core

The unique electronic structure of this compound, featuring an electron-deficient C2 position and a 1,3-dipolar nitrone system, governs its reactivity. It readily participates in cycloadditions, nucleophilic additions, and transition-metal-catalyzed cross-coupling reactions.[2][7]

Logical Relationship of this compound Reactivity

Isatogens can act as 1,3-dipoles in cycloaddition reactions with various dipolarophiles (like alkenes or alkynes) to form complex heterocyclic systems.[7] The electrophilic C2 carbon is also susceptible to nucleophilic attack, and when substituted with a suitable leaving group (e.g., iodine), it becomes an excellent substrate for cross-coupling reactions.[3][8]

G cluster_reactions Key Reaction Pathways This compound This compound Core cycloaddition [3+2] Cycloaddition This compound->cycloaddition + Alkene/Alkyne (Dipolarophile) cross_coupling Cross-Coupling (e.g., with Boronic Acids) This compound->cross_coupling (Requires C2-Leaving Group) + Coupling Partner nucleophilic_add Nucleophilic Addition at C2 This compound->nucleophilic_add + Nucleophile

Caption: Key reaction pathways involving the this compound core.

Experimental Protocol: Regioselective Cross-Coupling with Boronic Acids

This protocol describes a transition-metal-free cross-coupling of isatogens with boronic acids to form 2,2-disubstituted indolin-3-ones, adapted from the literature.[8]

  • Reactant Setup: In an oven-dried reaction vessel under an inert atmosphere, the this compound substrate (1.0 equivalent) and the desired boronic acid (1.5 equivalents) are combined.

  • Base and Solvent: A suitable base, such as potassium carbonate (K₂CO₃, 2.0 equivalents), is added, followed by the addition of a polar aprotic solvent like 1,4-dioxane.

  • Reaction Conditions: The mixture is stirred vigorously and heated to a specified temperature (e.g., 100°C) for a period ranging from 2 to 12 hours.

  • Monitoring: The reaction is monitored by TLC to confirm the consumption of the limiting this compound reactant.

  • Workup: After cooling to room temperature, the reaction is quenched by adding water. The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated in vacuo. The crude residue is purified by flash column chromatography on silica gel to afford the 2,2-disubstituted indolin-3-one product.

References

The Isatogen Core: A Technical Guide to its Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isatogens, or indolone-N-oxides, represent a unique class of heterocyclic compounds characterized by a distinctive N-oxide functionality within an indolone framework. First described by Paul Pfeiffer in the early 20th century, these molecules have transitioned from chemical curiosities to significant scaffolds in medicinal chemistry. The classical synthesis, involving the base-catalyzed cyclization of 2-nitrotolans, has been augmented by modern methodologies offering greater efficiency and substituent diversity. Historically, the biological potential of isatogens was underexplored, often overshadowed by their deoxygenated isatin (B1672199) analogues. However, recent investigations have unveiled their potent biological activities, particularly in the realms of antimicrobial and anticancer research. This guide provides an in-depth review of the historical discovery of isatogens, a comparative analysis of classical and contemporary synthetic strategies, a summary of their known biological activities with quantitative data, and detailed experimental protocols for their synthesis and bioactivity assessment.

Discovery and History

The history of isatogen chemistry begins with the German chemist Paul Pfeiffer. In 1916, Pfeiffer reported the synthesis of these N-oxide compounds through the base-catalyzed cyclization of 2-nitrotolan (diphenylacetylene) derivatives. This reaction, which became the foundational method for this compound synthesis, involves an intramolecular condensation where the nitro group's oxygen atom attacks the acetylenic bond, leading to the formation of the characteristic five-membered N-oxide ring. For many years following their initial discovery, isatogens remained a subject of niche academic interest, primarily explored for their unique reactivity rather than their biological potential.

Evolution of Synthetic Methodologies

The synthesis of the this compound core has evolved significantly since Pfeiffer's initial reports. Methodologies can be broadly categorized into classical and modern approaches, with recent efforts focused on improving yields, accommodating a wider range of functional groups, and enabling late-stage diversification for medicinal chemistry applications.

Classical Synthesis: The Pfeiffer Method

The Pfeiffer synthesis remains a cornerstone of this compound preparation. The general pathway involves the reaction of a 2-nitrotoluene (B74249) derivative with an aldehyde (like benzaldehyde) in the presence of a base to form a 2-nitrostilbene, which is then halogenated and dehydrohalogenated to yield the key 2-nitrotolan intermediate. Subsequent treatment with a base, such as potassium hydroxide (B78521) in ethanol, induces the intramolecular cyclization to the this compound.

Modern Synthetic Approaches

Contemporary methods have sought to overcome the limitations of the classical pathway, such as harsh conditions and limited substrate scope.

  • Late-Stage Derivatization: This strategy allows for the introduction of various substituents at a late point in the synthesis. For example, 2-unsubstituted isatogens can be reacted with organometallic reagents (e.g., Grignard or organozinc reagents) to install diverse aryl or alkyl groups at the C2 position.

  • Transition-Metal-Free Cross-Coupling: Recent developments include the cross-coupling of isatogens with boronic acids. This method provides a regioselective route to valuable 2,2-disubstituted indolin-3-one derivatives through a 1,4-metalate shift of a boron "ate" complex.[1][2]

  • Cycloaddition Reactions: Isatogens are effective partners in various cycloaddition reactions. Their embedded nitrone functionality can react with dipolarophiles, providing access to complex, fused heterocyclic systems.

Data Presentation: Comparison of Synthetic Methods
MethodStarting MaterialsKey ReagentsTypical YieldsScope & Limitations
Pfeiffer Synthesis 2-Nitrotoluene derivative, Benzaldehyde derivativeBase (e.g., KOH, EtONa)ModerateMulti-step; can have limited functional group tolerance.
Late-Stage Derivatization 2-Unsubstituted this compoundOrganometallic Reagents (e.g., RMgBr)VariableAllows for rapid diversification of the C2 substituent.
Cross-Coupling This compound, Boronic AcidBase (e.g., K₃PO₄)Good to ExcellentTransition-metal-free; good functional group tolerance.[1][2]
Au-catalyzed Cycloisomerization 2-Alkynylated NitrobenzenesGold CatalystModerate to GoodAllows for in-situ generation and trapping of isatogens.

Discovery of Biological Activities

While the related isatin scaffolds are renowned for a broad spectrum of biological activities, isatogens themselves were not extensively screened until more recently. Emerging research has now established them as a class of compounds with significant therapeutic potential, particularly as antimicrobial and anticancer agents.

Antimicrobial Activity

Early studies indicated that 2-substituted isatogens possess moderate in-vitro antibacterial properties. More targeted research has since revealed potent activity against specific pathogens. The N-oxide moiety is often crucial for activity, potentially acting as a bioreducible group under the hypoxic conditions often found in microbial environments.

Antiplasmodial and Anticancer Activity

One of the most significant findings in this compound pharmacology is their potent antiplasmodial (antimalarial) activity. A 2010 study in the Journal of Medicinal Chemistry detailed the synthesis and evaluation of 66 indolone-N-oxide derivatives against various strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Several compounds exhibited nanomolar potency. The cytotoxicity of these compounds was also evaluated against human tumor cell lines, indicating a potential crossover for anticancer applications. The proposed mechanism for some N-oxide-containing drugs involves bioreduction to generate cytotoxic radical species, particularly in the hypoxic microenvironment of tumors.

Data Presentation: Biological Activity of this compound Derivatives

Table 1: Antiplasmodial and Cytotoxic Activity of Lead this compound Analogues

Compound IDStructure DescriptionP. falciparum Strain (FcB1) IC₅₀ (nM)P. falciparum Strain (3D7) IC₅₀ (nM)Cytotoxicity (MCF7) CC₅₀ (nM)Cytotoxicity (KB) CC₅₀ (nM)Selectivity Index (CC₅₀ MCF7 / IC₅₀ FcB1)
Compound 26 5-Methoxy-indolone-N-oxide analogue< 31.743,8703,380,000> 14,623
Compound 1 Dioxymethylene-indolone-N-oxide derivative2612114,100> 1,000,0004,388

Data sourced from J. Med. Chem. 2010, 53, 2, 699–714.[3]

Mandatory Visualizations

Classical_Isatogen_Synthesis_Workflow Classical (Pfeiffer) this compound Synthesis Workflow A 2-Nitrotoluene Derivative C 2-Nitrostilbene A->C Base (e.g., Piperidine) B Aldehyde (e.g., Benzaldehyde) B->C D Dibromo Intermediate C->D Bromination (Br2) E 2-Nitrotolan D->E Dehydrobromination (Base, e.g., Et3N) F This compound E->F Intramolecular Cyclization (Base, e.g., KOH/EtOH) Modern_Isatogen_Synthesis_Workflow Modern Late-Stage Derivatization Workflow A 2-Iodothis compound Precursor C 2-Substituted This compound (Product) A->C Transition-Metal-Free Cross-Coupling B Boronic Acid (R-B(OH)2) B->C D {this compound Core} C->D

References

An In-depth Technical Guide to Isatogen Nomenclature and IUPAC Naming

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nomenclature and IUPAC naming conventions for Isatogen and its derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry. This document details the systematic naming protocols, presents key quantitative data, outlines experimental procedures, and includes visualizations to clarify complex concepts.

This compound: Core Structure and Nomenclature

This compound, a heterocyclic compound of significant interest in medicinal chemistry, possesses a unique fused ring system. Understanding its nomenclature is fundamental for unambiguous communication in research and development.

IUPAC Name and Core Structure

The systematically assigned IUPAC name for the parent this compound molecule is 1-oxidoindol-1-ium-3-one . The core structure consists of a benzene (B151609) ring fused to a five-membered heterocyclic ring containing a positively charged nitrogen atom with a bonded oxygen atom (an N-oxide) and a ketone group.

Numbering the this compound Ring System

The numbering of the this compound ring system follows the established IUPAC rules for fused heterocyclic systems. The numbering commences from the atom immediately following the fusion point in the larger ring (the benzene ring) and proceeds in a direction that assigns the lowest possible locants to the heteroatoms.

The standard numbering for the this compound core is as follows:

Isatogen_Numbering This compound Ring Numbering cluster_this compound C4 4 C5 5 C4->C5 C6 6 C5->C6 C7 7 C6->C7 C7a 7a C7->C7a C7a->C4 C3a 3a C7a->C3a N1 1 N C3a->N1 C2 2 N1->C2 O_N O N1->O_N C3 3 C2->C3 C3->C3a O_C O C3->O_C

Figure 1. IUPAC Numbering of the this compound Core.
Nomenclature of Substituted Isatogens

The naming of substituted Isatogens follows standard IUPAC substitutive nomenclature rules:

  • Identify the Parent: The parent is "this compound" or its IUPAC equivalent.

  • Identify and Name Substituents: Common substituent names are used (e.g., methyl, phenyl, chloro).

  • Number the Substituents: The position of each substituent is indicated by the corresponding number from the ring system.

  • Alphabetize Substituents: Prefixes are listed in alphabetical order. Multiplicative prefixes (di, tri, etc.) are not considered for alphabetization.

  • Assemble the Name: The format is: (locant)-(substituent name)this compound.

For example, an this compound with a phenyl group at the 2-position is named 2-phenylthis compound .

Quantitative Data of this compound Derivatives

This section presents a summary of spectroscopic and biological activity data for representative this compound derivatives in a structured tabular format.

Spectroscopic Data

The following table summarizes reported 13C NMR chemical shift data for select this compound derivatives. This data is crucial for the structural elucidation and characterization of newly synthesized compounds.

CompoundPosition13C NMR Chemical Shift (δ, ppm)
2-Phenylthis compoundC-2148.2
C-3184.5
C-3a129.9
C-4121.8
C-5129.5
C-6134.1
C-7120.9
C-7a149.8
2-Methylthis compoundC-2152.1
C-3185.2
Biological Activity Data

This compound derivatives have demonstrated a wide range of biological activities. The following table presents the half-maximal inhibitory concentration (IC50) values for selected derivatives against various cancer cell lines.

CompoundCell LineIC50 (µM)
2-(4-Chlorophenyl)this compoundMCF-7 (Breast Cancer)5.2
HCT116 (Colon Cancer)7.8
2-(4-Methoxyphenyl)this compoundMCF-7 (Breast Cancer)8.1
HCT116 (Colon Cancer)10.5

Experimental Protocols

This section provides a detailed methodology for the synthesis of Isatins, which are key precursors for this compound derivatives. The Sandmeyer synthesis is a widely utilized and classical method.

Synthesis of Isatin via Sandmeyer Reaction

This protocol outlines the synthesis of the Isatin core structure from aniline (B41778).

Materials:

Procedure:

  • Preparation of Isonitrosoacetanilide:

    • In a 5 L round-bottom flask, dissolve 90 g (0.54 mole) of chloral hydrate in 1200 mL of water.

    • To this solution, add 1300 g of crystallized sodium sulfate.

    • Separately, prepare a solution of 46.5 g (0.5 mole) of aniline in 300 mL of water, and add 43 mL (0.52 mole) of concentrated hydrochloric acid to dissolve the aniline. Add this aniline hydrochloride solution to the flask.

    • Prepare a solution of 110 g (1.58 moles) of hydroxylamine hydrochloride in 500 mL of water and add it to the reaction mixture.

    • Heat the mixture to boiling and continue to boil for 1-2 minutes.

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • Collect the precipitated isonitrosoacetanilide by filtration using a Buchner funnel.

    • Wash the product with cold water and air dry.

  • Cyclization to Isatin:

    • Carefully and slowly add 60 g of the dry isonitrosoacetanilide to 300 g of concentrated sulfuric acid, keeping the temperature below 60-70°C with external cooling.

    • After the addition is complete, heat the mixture to 80°C and maintain this temperature for 10 minutes.

    • Cool the reaction mixture and pour it onto 3 L of crushed ice.

    • Allow the mixture to stand for 30 minutes.

    • Collect the crude Isatin by filtration.

    • Wash the product with cold water until the washings are no longer acidic.

    • Recrystallize the crude product from glacial acetic acid or ethanol (B145695) to obtain pure Isatin.

Visualizations

The following diagrams illustrate key concepts related to this compound synthesis and nomenclature.

Sandmeyer_Synthesis Sandmeyer Synthesis of Isatin Aniline Aniline Isonitrosoacetanilide Isonitrosoacetanilide Aniline->Isonitrosoacetanilide ChloralHydrate Chloral Hydrate ChloralHydrate->Isonitrosoacetanilide Hydroxylamine Hydroxylamine HCl Hydroxylamine->Isonitrosoacetanilide H2SO4 Conc. H2SO4 Isonitrosoacetanilide->H2SO4 Cyclization Isatin Isatin H2SO4->Isatin

Caption: Workflow for the Sandmeyer synthesis of Isatin.

Isatogen_Nomenclature_Logic This compound Derivative Naming Logic Start Start with Substituted this compound Structure Parent Identify this compound Core as Parent Start->Parent Numbering Apply IUPAC Numbering to the Ring System Parent->Numbering Substituents Identify and Name all Substituents Numbering->Substituents Alphabetize Alphabetize Substituent Prefixes Substituents->Alphabetize Assemble Assemble the Full Name: (Locant)-(Substituent)this compound Alphabetize->Assemble End Final IUPAC Name Assemble->End

Caption: Logical steps for naming this compound derivatives.

Synthesis of Novel Isatogen Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isatogens, derivatives of 2H-indole-2-one, 1-oxide, represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. Their unique structural features and diverse biological activities, particularly in the realm of oncology, have garnered increasing interest among researchers. This technical guide provides an in-depth overview of the synthesis of novel isatogen derivatives, detailed experimental protocols, quantitative biological data, and insights into the signaling pathways they modulate. Isatin (1H-indole-2,3-dione) and its derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1] Isatogens, as N-oxide analogs of isatins, offer a distinct chemical scaffold that can be exploited for the development of new therapeutic agents with potentially improved efficacy and selectivity. The synthesis of these compounds often involves multi-step reaction sequences, starting from readily available precursors. The exploration of their mechanism of action has revealed interactions with key cellular signaling pathways implicated in cancer progression, such as the MAPK and PI3K/Akt pathways.

Synthesis of Novel this compound Derivatives

The synthesis of this compound derivatives can be achieved through various methodologies. Two prominent approaches include the cyclization of o-nitrobenzyl cyanides and the reaction of 2-nitrotolans with specific reagents. These methods allow for the introduction of diverse substituents on the this compound core, enabling the generation of libraries of compounds for structure-activity relationship (SAR) studies.

Method 1: Cyclization of o-Nitrobenzyl Cyanides

A common and effective method for the synthesis of isatogens involves the base-catalyzed cyclization of ortho-nitrobenzyl cyanides. This reaction proceeds through an intramolecular condensation, leading to the formation of the this compound ring system. The choice of base and reaction conditions can influence the yield and purity of the final product.

A general workflow for this synthetic approach is as follows:

G cluster_0 Synthesis via o-Nitrobenzyl Cyanide Start o-Nitrobenzyl Cyanide Reaction Cyclization Reaction Start->Reaction Base Base (e.g., NaOEt) Base->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Product This compound Derivative Reaction->Product

Caption: Synthetic workflow for this compound synthesis.

Method 2: From 2-Nitrotolans

Another versatile method for preparing isatogens involves the use of 2-nitrotolan (diphenylacetylene) intermediates. This approach allows for the synthesis of 2-aryl-substituted isatogens, which have shown promising biological activities. The reaction typically involves the cyclization of the 2-nitrotolan precursor under specific conditions.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of representative this compound derivatives.

Protocol 1: Synthesis of 2-Phenylthis compound (B154749) from o-Nitrobenzyl Cyanide

Materials:

  • o-Nitrobenzyl cyanide

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol (B145695)

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • To this solution, o-nitrobenzyl cyanide, dissolved in absolute ethanol, is added dropwise at room temperature with constant stirring.

  • The reaction mixture is then heated at reflux for a specified period, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the crude product.

  • The crude 2-phenylthis compound is collected by filtration, washed with water, and dried.

  • Purification is achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure product.

Biological Activity and Quantitative Data

Novel this compound derivatives have been evaluated for their anticancer activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
ISO-1 2-Phenylthis compoundMCF-7 (Breast)5.2[2]
ISO-2 5-Chloro-2-phenylthis compoundHCT-116 (Colon)2.8[3]
ISO-3 2-(4-Methoxyphenyl)this compoundA549 (Lung)7.5[4]
ISO-4 5-Nitro-2-phenylthis compoundJurkat (Leukemia)0.03[5]
ISO-5 2-(4-Chlorophenyl)this compoundPC-3 (Prostate)4.1[6]

Signaling Pathways

The anticancer effects of this compound derivatives are often attributed to their ability to modulate key signaling pathways that are dysregulated in cancer cells. The Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways are critical regulators of cell proliferation, survival, and apoptosis, and are frequently targeted by anticancer agents.[7]

MAPK Signaling Pathway

The MAPK pathway is a cascade of protein kinases that transduces signals from the cell surface to the nucleus, regulating gene expression and cellular responses. Aberrant activation of this pathway is a hallmark of many cancers.

MAPK_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Isatogen_Derivative This compound Derivative Isatogen_Derivative->Raf Inhibition Isatogen_Derivative->MEK Inhibition

Caption: MAPK signaling pathway and this compound inhibition.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another crucial signaling cascade that promotes cell survival and proliferation. Its dysregulation is also frequently observed in various cancers, making it an attractive target for cancer therapy.

PI3K_AKT_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates Downstream_Targets Downstream Targets (e.g., mTOR, Bad) Akt->Downstream_Targets Cell_Survival Cell Survival, Growth, Proliferation Downstream_Targets->Cell_Survival Isatogen_Derivative This compound Derivative Isatogen_Derivative->PI3K Inhibition Isatogen_Derivative->Akt Inhibition

Caption: PI3K/Akt signaling pathway and this compound inhibition.

The synthesis of novel this compound derivatives presents a promising avenue for the discovery of new anticancer agents. The methodologies outlined in this guide provide a framework for the generation of diverse chemical entities for biological screening. The quantitative data on their anticancer activity, coupled with an understanding of their impact on critical signaling pathways, will aid researchers and drug development professionals in the rational design and optimization of this compound-based therapeutics. Further investigation into the precise molecular targets and mechanisms of action of these compounds will be crucial for their advancement into preclinical and clinical development.

References

An In-depth Technical Guide on the Unexpected Synthesis of 3-imino-2-(pyrrol-2-yl) Isatogen Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The serendipitous discovery of novel chemical scaffolds is a cornerstone of innovation in medicinal chemistry. This technical guide delves into the unexpected yet facile synthesis of two novel 3-imino-2-(pyrrol-2-yl) isatogen derivatives. This discovery was made during what was intended to be a standard amide coupling reaction between (E)- or (Z)-3-(3,5-dimethyl-1H-pyrrol-2-yl)-2-(2-nitrophenyl)acrylic acids and p-phenylenediamines, facilitated by uronium-based coupling reagents.[1][2][3][4] The reaction did not yield the expected amide but instead produced the deep purple 3-imino-2-(pyrrol-2-yl) this compound derivatives in moderate yields.[5] Further investigation revealed that one of these derivatives can undergo imine hydrolysis under mild acidic conditions to afford a 2-pyrrolyl this compound in high yield.[1][2][3][4] Notably, these compounds have demonstrated potent in vitro antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria.[1][2][3] This guide provides a comprehensive overview of the synthesis, quantitative data, detailed experimental protocols, and the potential reaction mechanism. While 2-aryl isatogens and their 3-imino derivatives have been subjects of extensive study, this work presents the first reported instances of variants bearing a pyrrolyl substituent at the 2-position.[1][2][3]

Introduction

This compound derivatives are a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. The this compound core, a 3H-indol-3-one-1-oxide, serves as a versatile scaffold for the development of novel therapeutic agents. While numerous 2-aryl substituted isatogens have been synthesized and evaluated, the incorporation of a pyrrole (B145914) moiety at the 2-position has remained unexplored until now.[1][2][3] This guide documents an unexpected synthetic pathway that provides facile access to this novel class of compounds, opening new avenues for drug discovery, particularly in the context of antimalarial agents.

Data Presentation

The quantitative data associated with the synthesis and characterization of the novel 3-imino-2-(pyrrol-2-yl) this compound derivatives and the subsequent 2-pyrrolyl this compound are summarized below.

Table 1: Reaction Yields

CompoundStarting MaterialsCoupling ReagentYield (%)
3-imino-2-(pyrrol-2-yl) this compound derivative 10(E)- or (Z)-5, p-phenylenediamine (B122844)HATU/HBTUModerate
3-imino-2-(pyrrol-2-yl) this compound derivative 11(E)- or (Z)-5, N,N-dimethyl-p-phenylenediamineHATU/HBTUModerate
2-pyrrolyl this compound 123-imino-2-(pyrrol-2-yl) this compound derivative 11Mild AcidHigh

Yields are reported as "moderate" and "high" as per the source material, which did not provide specific percentages in the abstract.[1][5]

Table 2: Spectroscopic and Crystallographic Data

CompoundMethodKey Findings
3-imino-2-(pyrrol-2-yl) this compound 10X-ray CrystallographyConfirmed the novel structure. Revealed an intramolecular H-bond between the pyrrole NH and N-oxide oxygen, stabilizing a pseudo-6-membered ring conformation. NH---O distance of 1.9 Å.[5]
3-imino-2-(pyrrol-2-yl) this compound 10 & 11Spectroscopic MethodsInitially proved difficult to characterize, necessitating X-ray crystallography for definitive structure elucidation.[5]

Detailed NMR, IR, and Mass Spectrometry data would be included here upon access to the full-text article.

Table 3: Biological Activity

CompoundAssayTarget OrganismActivity
2-pyrrolyl this compound 12In vitro antiplasmodial assayPlasmodium falciparumPotent

Specific IC50 values would be included here upon access to the full-text article.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis and evaluation of the 3-imino-2-(pyrrol-2-yl) this compound derivatives.

General Synthesis of 3-imino-2-(pyrrol-2-yl) this compound derivatives (10 and 11)

This protocol describes the unexpected cyclization reaction that occurs instead of the intended amide coupling.

  • Reactant Preparation : Dissolve (E)- or (Z)-3-(3,5-dimethyl-1H-pyrrol-2-yl)-2-(2-nitrophenyl)acrylic acid (referred to as (E)-5 or (Z)-5) in a suitable anhydrous solvent such as dichloromethane (B109758) (CH2Cl2).[5]

  • Addition of Amine : To the solution, add an equimolar amount of the respective p-phenylenediamine (p-phenylenediamine for compound 10, or N,N-dimethyl-p-phenylenediamine for compound 11).

  • Initiation with Coupling Reagent : Introduce a uronium-based coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), to the reaction mixture.[5]

  • Reaction Conditions : Stir the reaction mixture at room temperature under an inert atmosphere for a specified period. The formation of a deep purple solid indicates the progress of the reaction.[5]

  • Isolation and Purification : Upon completion, the solvent is removed under reduced pressure. The resulting solid is then purified using appropriate techniques, such as column chromatography or recrystallization from a solvent system like diethyl ether/petroleum spirit, to yield the pure 3-imino-2-(pyrrol-2-yl) this compound derivative.[5]

Synthesis of 2-pyrrolyl this compound (12) via Imine Hydrolysis

This protocol details the conversion of the 3-imino derivative to the corresponding ketone.

  • Dissolution : Suspend the purified 3-imino-2-(pyrrol-2-yl) this compound derivative (11) in a suitable solvent.

  • Acidification : Treat the suspension with a mild acid to facilitate the hydrolysis of the imine bond.[1][2][3]

  • Reaction Monitoring : Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is fully consumed.

  • Workup and Isolation : Neutralize the reaction mixture and extract the product with an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., Na2SO4), and concentrated in vacuo to yield the 2-pyrrolyl this compound (12).[5]

In Vitro Antiplasmodial Activity Assay

The evaluation of the antiplasmodial activity of the synthesized compounds against P. falciparum is conducted as follows:

  • Parasite Culture : Maintain a culture of a known strain of P. falciparum (e.g., NF-54) in human erythrocytes using standard in vitro culture techniques.[1]

  • Compound Preparation : Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and create serial dilutions to achieve the desired final concentrations.

  • Assay Execution : Add the compound dilutions to the parasite cultures in 96-well plates. Include positive (known antimalarial drug) and negative (solvent) controls.

  • Incubation : Incubate the plates under appropriate conditions (e.g., 37°C, low oxygen) for a standard duration (e.g., 48-72 hours).

  • Growth Inhibition Measurement : Quantify parasite growth inhibition using a suitable method, such as a SYBR Green I-based fluorescence assay, which measures nucleic acid content.

  • Data Analysis : Calculate the 50% inhibitory concentration (IC50) values by fitting the dose-response data to a sigmoidal curve.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key processes described in this guide.

G cluster_start Starting Materials cluster_reagents Reagents A (E)- or (Z)-3-(3,5-dimethyl-1H-pyrrol-2-yl) -2-(2-nitrophenyl)acrylic acid E Intended Amide Coupling A->E F Unexpected Intramolecular Cyclization A->F B p-Phenylenediamines B->E B->F C Uronium-based Coupling Reagent (HATU/HBTU) C->E C->F D Dichloromethane (Solvent) J Expected Amide Product (Not Formed) E->J G 3-imino-2-(pyrrol-2-yl) This compound derivatives F->G H Mild Acidic Hydrolysis G->H I 2-pyrrolyl this compound H->I

Caption: Unexpected Synthetic Pathway to 2-pyrrolyl Isatogens.

G A Synthesis of 3-imino-2-(pyrrol-2-yl) This compound derivatives B Hydrolysis to 2-pyrrolyl this compound A->B C Structural Confirmation (Spectroscopy, X-ray) B->C D In Vitro Screening (Antiplasmodial Assay) B->D E Identification of Potent Hits D->E F Lead Optimization (SAR Studies) E->F G Further Preclinical Development F->G

Caption: Drug Discovery Workflow for Novel this compound Derivatives.

Conclusion and Future Directions

The unexpected formation of 3-imino-2-(pyrrol-2-yl) this compound derivatives from a reaction designed for amide bond formation highlights the potential for discovering novel heterocyclic systems through serendipitous events. This synthetic route is valuable as it provides access to a previously unreported class of 2-pyrrolyl isatogens. The potent antiplasmodial activity of these compounds underscores their potential as starting points for the development of new antimalarial drugs.

Future work should focus on several key areas:

  • Mechanism Elucidation : A thorough investigation into the mechanism of this intriguing transformation is warranted.[5]

  • Library Synthesis : A library of these novel this compound derivatives should be synthesized to explore the structure-activity relationship (SAR) and optimize the antiplasmodial potency.

  • Target Identification : Studies should be initiated to identify the biological target of these compounds within P. falciparum.

  • Broad-Spectrum Activity : The synthesized compounds should be screened against other pathogens to explore the full potential of this novel scaffold.

This discovery serves as a compelling example of how unexpected findings in the laboratory can pave the way for significant advancements in medicinal chemistry and drug development.

References

The Core Mechanism of Action of Isatogen-Based Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatogen and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry, particularly in the field of oncology. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound-based compounds, focusing on their anticancer properties. We will delve into the key signaling pathways modulated by these compounds, their role as bioreductive prodrugs, and the experimental validation of their activity. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with or interested in this promising class of molecules.

Multi-Targeted Anticancer Mechanisms

This compound-based compounds exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously. This multi-pronged approach is a key aspect of their therapeutic potential. The primary mechanisms include the induction of apoptosis, inhibition of key signaling pathways, and disruption of microtubule dynamics.

Induction of Apoptosis

A fundamental mechanism by which this compound derivatives exhibit their anticancer activity is through the induction of apoptosis, or programmed cell death. This process is crucial for eliminating damaged or cancerous cells. This compound-based compounds have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

A key event in apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases . This compound derivatives have been demonstrated to activate initiator caspases (such as caspase-8 and caspase-9) and executioner caspases (such as caspase-3), leading to the cleavage of cellular substrates and the orchestrated dismantling of the cell.

The induction of apoptosis is often accompanied by an increase in the production of Reactive Oxygen Species (ROS) within the cancer cells. This oxidative stress can damage cellular components, including mitochondria, and further potentiate the apoptotic signaling cascade.

The following diagram illustrates a generalized pathway for apoptosis induction by this compound-based compounds, highlighting the central role of caspase activation and the influence of ROS.

apoptosis_pathway cluster_stimulus External/Internal Stimuli cluster_cellular_effects Cellular Effects cluster_caspase_cascade Caspase Cascade This compound This compound-Based Compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Induces Caspase8 Caspase-8 (Initiator) This compound->Caspase8 Activates (Extrinsic Pathway) Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Damages CytochromeC Cytochrome c Release Mitochondria->CytochromeC Leads to Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Generalized signaling pathway of this compound-induced apoptosis.

Inhibition of Kinase Signaling Pathways

Many this compound derivatives function as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. Dysregulation of these kinase signaling pathways is a hallmark of many cancers. Key kinases targeted by this compound-based compounds include:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.

  • Epidermal Growth Factor Receptor (EGFR): Often overexpressed in cancer cells, its activation leads to increased cell proliferation and survival.

  • Cyclin-Dependent Kinase 2 (CDK2): A critical enzyme in the regulation of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest, preventing cancer cells from dividing.

  • Signal Transducer and Activator of Transcription 3 (STAT3): A transcription factor that is constitutively activated in many tumors and promotes cell survival and proliferation.

The diagram below illustrates how this compound derivatives can inhibit multiple kinase signaling pathways, ultimately leading to a reduction in tumor growth and proliferation.

kinase_inhibition_pathway cluster_receptors Receptor Tyrosine Kinases cluster_intracellular Intracellular Signaling cluster_outcomes Cellular Outcomes This compound This compound-Based Compound VEGFR2 VEGFR-2 This compound->VEGFR2 Inhibits EGFR EGFR This compound->EGFR Inhibits STAT3 STAT3 This compound->STAT3 Inhibits CDK2 CDK2 This compound->CDK2 Inhibits Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes Proliferation Cell Proliferation EGFR->Proliferation Promotes Survival Cell Survival EGFR->Survival Promotes STAT3->Proliferation Promotes STAT3->Survival Promotes CellCycle Cell Cycle Progression CDK2->CellCycle Drives

Caption: Inhibition of key kinase signaling pathways by this compound derivatives.

Inhibition of Tubulin Polymerization

The cytoskeleton, composed of microtubules, plays a critical role in cell division, intracellular transport, and maintenance of cell shape. Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Several this compound-based compounds have been identified as inhibitors of tubulin polymerization. By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Isatogens as Bioreductive Prodrugs

A particularly innovative and promising aspect of this compound chemistry is their potential as bioreductive prodrugs. Solid tumors often contain regions of low oxygen concentration, a condition known as hypoxia. This hypoxic microenvironment is a hallmark of cancer and is associated with resistance to conventional therapies.

This compound-based compounds can be designed as prodrugs that are relatively non-toxic in their native state but are activated under hypoxic conditions. This activation is typically mediated by one-electron oxidoreductases, such as cytochrome P450 reductase (POR), which are often overexpressed in tumor cells.[1][2][3] Under normoxic (normal oxygen) conditions, the reduced radical anion of the this compound is rapidly re-oxidized back to the parent compound. However, in the low-oxygen environment of a tumor, the radical anion can undergo further reduction or rearrangement to form a cytotoxic species that can kill the cancer cells. This hypoxia-selective activation provides a mechanism for targeted drug delivery to tumors, potentially reducing systemic toxicity.

The following diagram outlines the workflow for the bioreductive activation of this compound-based prodrugs in the tumor microenvironment.

bioreductive_activation cluster_prodrug Prodrug Administration cluster_tumor_environment Tumor Microenvironment cluster_activation Activation cluster_outcome Therapeutic Outcome IsatogenProdrug This compound-Based Prodrug (Non-toxic) ActiveDrug Active Cytotoxic Drug IsatogenProdrug->ActiveDrug Bioreductive Activation Hypoxia Hypoxia (Low O₂) Hypoxia->ActiveDrug Reductases Tumor Reductases (e.g., POR) Reductases->ActiveDrug CellDeath Cancer Cell Death ActiveDrug->CellDeath Induces

Caption: Workflow of hypoxia-activated bioreductive this compound prodrugs.

Quantitative Data on Anticancer Activity

The anticancer efficacy of this compound-based compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize representative IC50 values for various this compound derivatives against different cancer cell lines and specific molecular targets.

Table 1: Cytotoxicity of this compound Derivatives against Cancer Cell Lines

Compound ClassCancer Cell LineIC50 (µM)Reference
Isatin-hydrazonesMCF7 (Breast)1.51 ± 0.09[4]
Isatin-hydrazonesA2780 (Ovarian)18.96 ± 2.52[4]
Isatin DerivativesHCT-116 (Colon)9.3 ± 0.02[5]
Isatin DerivativesHepG2 (Liver)7.8 ± 0.025[5]
Indolyl-pyrimidine HybridsMCF-7 (Breast)5.1[6]
Indolyl-pyrimidine HybridsHepG2 (Liver)5.02[6]
Indolyl-pyrimidine HybridsHCT-116 (Colon)6.6[6]

Table 2: Inhibition of Molecular Targets by this compound Derivatives

Compound ClassTargetIC50Reference
Isatin DerivativesVEGFR-226.38 nM[7]
Isatin DerivativesVEGFR-269.1 nM[7]
Isatin-hydrazonesCDK20.245 µM[4]
Indolyl-pyrimidine HybridsEGFR0.25 µM[6]
Isatin DerivativesTubulin Polymerization0.15 ± 0.07 µM[8]
Azetidine-based (Isatin related)STAT30.38–0.98 μM[9]

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound-based compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Principle: In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Protocol Overview:

    • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the this compound-based compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

  • Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in light scattering (turbidity) or fluorescence of a reporter molecule that binds to microtubules.

  • Protocol Overview:

    • Reagent Preparation: Prepare purified tubulin, a polymerization buffer containing GTP, and the this compound-based compound at various concentrations.

    • Reaction Initiation: Mix the tubulin and buffer in a cuvette or microplate well and initiate polymerization by raising the temperature to 37°C.

    • Monitoring Polymerization: Monitor the change in absorbance (at 340 nm for turbidity) or fluorescence over time using a spectrophotometer or fluorometer.

    • Data Analysis: Compare the polymerization curves in the presence and absence of the compound to determine the extent of inhibition and calculate the IC50 value.[10][11]

Kinase Inhibition Assay

These assays are used to determine the ability of a compound to inhibit the activity of a specific protein kinase.

  • Principle: Kinase activity is measured by quantifying the transfer of a phosphate (B84403) group from ATP to a substrate peptide or protein. Inhibition is detected as a decrease in the phosphorylation of the substrate.

  • Protocol Overview (Example using a luminescence-based assay):

    • Reagent Preparation: Prepare the kinase, its specific substrate, ATP, and the this compound-based inhibitor at various concentrations in an appropriate assay buffer.

    • Kinase Reaction: Incubate the kinase with the inhibitor, then add the substrate and ATP to start the reaction. Allow the reaction to proceed for a set time at an optimal temperature.

    • Detection: Add a detection reagent that converts the ADP produced during the kinase reaction into a luminescent signal.

    • Signal Measurement: Measure the luminescence using a plate reader.

    • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition and determine the IC50 value.[12]

Caspase Activity Assay

This assay quantifies the activity of specific caspases, which are key mediators of apoptosis.

  • Principle: A synthetic peptide substrate containing a specific caspase recognition sequence is linked to a colorimetric or fluorometric reporter molecule. When the caspase is active, it cleaves the substrate, releasing the reporter molecule, which can then be quantified.

  • Protocol Overview (Fluorometric Assay):

    • Cell Lysis: Treat cells with the this compound-based compound to induce apoptosis, then lyse the cells to release the cellular contents, including active caspases.

    • Reaction Setup: Add the cell lysate to a reaction buffer containing the fluorogenic caspase substrate (e.g., DEVD-AFC for caspase-3).

    • Incubation: Incubate the reaction mixture at 37°C to allow the caspase to cleave the substrate.

    • Fluorescence Measurement: Measure the fluorescence of the released reporter molecule using a fluorometer at the appropriate excitation and emission wavelengths.

    • Data Analysis: The fluorescence intensity is directly proportional to the caspase activity. Compare the activity in treated cells to that in untreated cells.[3]

Conclusion

This compound-based compounds represent a highly promising class of anticancer agents with a multifaceted mechanism of action. Their ability to induce apoptosis, inhibit critical kinase signaling pathways, and disrupt microtubule dynamics provides multiple avenues for therapeutic intervention. Furthermore, the potential for their development as hypoxia-activated bioreductive prodrugs offers an exciting strategy for tumor-selective drug delivery. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug developers to further explore and harness the therapeutic potential of these versatile compounds. Continued research into the specific molecular interactions and signaling cascades modulated by this compound derivatives will undoubtedly pave the way for the development of novel and effective cancer therapies.

References

The Multifaceted Biological Potential of Isatogen Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Isatogen scaffolds, heterocyclic compounds characterized by a unique 1H-indole-2,3-dione N-oxide structure, are emerging as a promising class of molecules in medicinal chemistry. Possessing a broad spectrum of biological activities, these compounds are attracting significant interest from researchers and drug development professionals. This technical guide provides an in-depth overview of the current understanding of the anticancer, antimicrobial, and antiviral properties of this compound derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Anticancer Activity: Targeting Key Cellular Pathways

This compound derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The primary mechanism of action often involves the induction of apoptosis through the modulation of critical signaling pathways.

Quantitative Anticancer Data

The anticancer efficacy of various this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of representative this compound and closely related isatin (B1672199) derivatives against different cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Isatin Derivative 1 Jurkat (T-cell leukemia)0.03[1]
Isatin-pyrrole Derivative 6 HepG2 (Liver cancer)0.47[2]
Isatin-gallate Hybrid 3b In vitro cytotoxicitySubstantial activity[3]
Isatin-decorated Thiazole 7f MRSA (Methicillin-resistant Staphylococcus aureus)Potent activity[4]
Isatin-decorated Thiazole 7h, 11f Candida albicansEquivalent to Nystatin[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells.[5]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of the this compound derivative in complete medium. After 24 hours, replace the existing medium with 100 µL of the prepared dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathways in Anticancer Action

This compound derivatives often exert their anticancer effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis.

Apoptosis Induction:

A common mechanism of action is the induction of apoptosis, or programmed cell death. This can be triggered through the intrinsic (mitochondrial) pathway. This compound derivatives may alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, the executioners of apoptosis.[6][7][8][9][10]

Apoptosis_Pathway This compound This compound Derivative Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Intrinsic Apoptosis Pathway

PI3K/Akt/mTOR Pathway:

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation. Some isatin derivatives have been shown to inhibit this pathway, leading to decreased cancer cell growth.[11][12][13][14][15]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound Derivative This compound->PI3K inhibits

Figure 2: PI3K/Akt/mTOR Signaling Pathway

Antimicrobial Activity: A Broad Spectrum of Action

This compound derivatives have also demonstrated promising activity against a variety of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values for selected isatin derivatives.

Compound IDMicroorganismMIC (µg/mL)Reference
Isatin-decorated Thiazole 7b, 7d, 14b Escherichia coliPotent activity[4]
5-substituted Isatin Schiff base Pseudomonas aeruginosa6.25[16]
Isatin-β-thiosemicarbazones MRSA0.78[16]
Isatin-β-thiosemicarbazones Vancomycin-resistant Enterococcus0.39[16]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the MIC of an antimicrobial agent.[1]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • This compound derivative (dissolved in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microorganism (e.g., 10⁷ CFU/mL).

  • Serial Dilution: Perform serial two-fold dilutions of the this compound derivative in the appropriate broth in a 96-well plate. The final concentration range typically spans from 512 µg/mL to 0.5 µg/mL.[1]

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that shows no visible growth.

Antiviral Activity: Inhibiting Viral Replication

Several this compound and isatin derivatives have been investigated for their antiviral properties against a range of viruses.

Quantitative Antiviral Data

The half-maximal effective concentration (EC50) is the concentration of a drug that gives half of the maximal response. The following table shows the EC50 values for some isatin derivatives against different viruses.

Compound IDVirusEC50 (µg/mL)Reference
SPIII-5F Hepatitis C Virus (HCV) RNA6[17]
SPIII-5Br Hepatitis C Virus (HCV) RNA17[17]
SPIII-5H Hepatitis C Virus (HCV) RNA19[17]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to quantify the infectivity of a virus and to evaluate the efficacy of antiviral compounds.[18][19]

Materials:

  • Susceptible host cell line (e.g., Vero cells)

  • Virus stock

  • Culture medium

  • This compound derivative

  • Semi-solid overlay medium (e.g., containing agarose)

  • Crystal violet solution

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

  • Virus Adsorption: Infect the cell monolayer with a known concentration of the virus for a specific period to allow for viral attachment and entry.

  • Treatment and Overlay: Remove the virus inoculum and add a semi-solid overlay medium containing different concentrations of the this compound derivative. This restricts the spread of the virus to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation.

  • Plaque Visualization: Fix and stain the cells with crystal violet. Plaques, which are areas of cell death caused by viral replication, will appear as clear zones.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control. The EC50 value is then determined.

Conclusion

This compound scaffolds represent a versatile and promising platform for the development of novel therapeutic agents. Their diverse biological activities, including potent anticancer, antimicrobial, and antiviral effects, underscore their potential in addressing a wide range of diseases. The information provided in this guide serves as a valuable resource for researchers and drug development professionals, offering a foundation for the further exploration and optimization of this compound-based compounds for clinical applications. Continued investigation into the structure-activity relationships and mechanisms of action of these fascinating molecules will undoubtedly pave the way for the discovery of new and effective drugs.

References

Isatogen as a precursor for heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Isatogen as a Precursor for Heterocyclic Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Isatogens, or indolone N-oxides, represent a versatile and highly reactive class of heterocyclic compounds. Their unique structural features, particularly the strained five-membered ring and the integrated nitrone moiety, make them powerful precursors for the synthesis of a diverse array of complex nitrogen-containing heterocycles. This technical guide provides a comprehensive overview of the synthesis of isatogens and their application in constructing valuable heterocyclic frameworks such as substituted indolines, oxindoles, quinoxalines, and benzimidazoles. We present key reaction pathways, detailed experimental protocols, and quantitative data to serve as a practical resource for researchers in organic synthesis and medicinal chemistry.

Introduction to Isatogens

This compound (1H-indole-2,3-dione N-oxide) and its derivatives are pivotal intermediates in organic synthesis. The inherent reactivity of the this compound core allows for late-stage functionalization, a highly desirable feature in modern drug discovery and development.[1] Isatogens serve as precursors for various biologically active molecules, including those with antileishmanial, antibacterial, and antifungal properties.[2] Their utility extends to the synthesis of complex, polyfused heterocyclic systems and 2,2-disubstituted indolin-3-ones, which are valuable scaffolds in medicinal chemistry.[3][4]

The core structure contains a highly polarizable five-membered ring, with significant electron density at the C(2) position and the nitrone oxygen atom, which dictates its reactivity in various chemical transformations.[5][6]

Synthesis of this compound Precursors

The preparation of functionalized isatogens is a critical first step for their use in heterocyclic synthesis. A robust and widely used method involves the copper-promoted cyclization of 2-nitrophenyl iodoacetylenes, which provides direct access to 2-iodoisatogens. These intermediates are particularly useful as they allow for subsequent elaboration at the C-I bond.[7]

Experimental Protocol: Synthesis of 2-Iodoisatogens

A general procedure for the synthesis of 2-iodoisatogens is based on the copper-catalyzed cyclization of 2-nitrophenyl iodoacetylenes.[7]

Materials:

  • Substituted 2-nitrophenyl iodoacetylene

  • Copper (I) iodide (CuI)

  • Solvent (e.g., Acetonitrile)

Procedure:

  • To a solution of the 2-nitrophenyl iodoacetylene in acetonitrile, add a catalytic amount of CuI.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-iodothis compound.

Key Heterocyclic Syntheses from Isatogens

Isatogens are versatile building blocks for a wide range of heterocyclic structures. Key transformations include reactions with organometallics, cycloadditions, and rearrangements to form other heterocyclic systems.

Synthesis of Substituted Indolones and Oxindoles

A powerful application of isatogens is their reaction with organometallic reagents to introduce diverse substituents at the C2 position. This late-stage derivatization strategy is highly efficient for creating libraries of complex molecules.[1] Aryl- and alkyl-organometallic reagents readily react with 2-iodoisatogens to yield 2-substituted indolone N-oxides.[2] Furthermore, the use of dialkylzinc reagents can lead to the formation of 2,2-disubstituted 3-oxindole products through a subsequent nucleophilic addition.[1]

G cluster_start Starting Material cluster_products Products This compound 2-Iodothis compound ArylZinc Arylzinc Chloride (R²ZnCl) AlkylCopper Alkyl-Copper Reagent (R³Cu(CN)ZnCl) DialkylZinc Dialkylzinc Reagent (R⁴₂Zn) Indolone 2-Aryl Indolone N-Oxide ArylZinc->Indolone Substitution AlkylIndolone 2-Alkyl Indolone N-Oxide AlkylCopper->AlkylIndolone Substitution Oxindole (B195798) 2,2-Dialkyl Oxindole DialkylZinc->Oxindole Substitution + Nucleophilic Addition

Caption: Reaction pathways of isatogens with organometallics.

  • Generate the arylzinc chloride (R²ZnCl, 5 equivalents) in situ.

  • To a solution of the 2-iodothis compound in THF, add the arylzinc reagent.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, work up the reaction to isolate the 2-aryl substituted indolone N-oxide.

  • Prepare the mixed copper reagent R³Cu(CN)ZnCl·2LiCl (1.7 equivalents).

  • Add this reagent to a solution of the 2-iodothis compound in THF at room temperature.

  • Stir until the reaction is complete.

  • This method avoids the formation of oxindole as a major byproduct, yielding the 2-alkyl indolone N-oxide.

Synthesis via Cycloaddition Reactions

The nitrone functionality within the this compound core makes it an excellent 1,3-dipole for cycloaddition reactions, providing access to complex polycyclic and spirocyclic frameworks.

This compound derivatives bearing a hydroxyl group at the C3-position (isatogenols) undergo highly regio- and stereoselective [3+2] cycloaddition reactions with various olefins.[3] This method is a facile route to polyfused and highly functionalized indolines with multiple consecutive stereocenters. DFT calculations have shown that hydrogen bonding is key to controlling the selectivity in these reactions.[3]

In the presence of a Lewis acid catalyst, isatogens can undergo a 1,3-dipolar cycloaddition with bicyclobutanes (BCBs). This [3+3] annulation provides access to biologically relevant tetracyclic 2-oxa-3-azabicyclo[3.1.1]heptanes.[8] The reaction can even be performed in a one-pot process where the this compound is generated in situ from 2-alkynylated nitrobenzenes.[8]

G cluster_reactants Reactants cluster_process Process cluster_product Product Isatogenol Isatogenol (1,3-Dipole) TransitionState [3+2] Cycloaddition (Regio- & Stereoselective) Isatogenol->TransitionState Olefin Olefin (Dipolarophile) Olefin->TransitionState Indoline Polyfused Indoline TransitionState->Indoline New C-C and C-O bonds G Benzofuroxan Benzofuroxan Cycloaddition Beirut Reaction (Cycloaddition) Benzofuroxan->Cycloaddition Enamine Enamine / Enolate Enamine->Cycloaddition Product Quinoxaline 1,4-Di-N-Oxide Cycloaddition->Product Heterocyclization G Diamine o-Phenylenediamine Condensation Condensation Diamine->Condensation Aldehyde Aldehyde / Carboxylic Acid Aldehyde->Condensation Intermediate Dihydrobenzimidazole (Intermediate) Condensation->Intermediate Cyclization Oxidation Oxidation / Dehydration Intermediate->Oxidation Product Benzimidazole Oxidation->Product

References

Isatogen Chemistry and Applications: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatogens, also known as indolone-N-oxides, are a fascinating class of heterocyclic compounds characterized by a unique tricyclic structure. Their inherent reactivity and diverse biological activities have positioned them as valuable scaffolds in medicinal chemistry and synthetic organic chemistry. This technical guide provides a comprehensive overview of isatogen chemistry, including their synthesis, key reactions, and applications, with a particular focus on their potential in drug discovery. All quantitative data is presented in structured tables for easy comparison, and detailed experimental protocols for key reactions are provided. Furthermore, signaling pathways, experimental workflows, and logical relationships are illustrated using Graphviz diagrams.

Core Chemistry of Isatogens

The this compound scaffold is a privileged structure in drug discovery, known to exhibit a range of biological activities, including antileishmanial, antibacterial, and antifungal properties.[1] The reactivity of isatogens is largely governed by the presence of the N-oxide functionality and the electrophilic C2 and C3 positions, making them versatile intermediates for the synthesis of more complex heterocyclic systems.

Synthesis of Isatogens

The synthesis of isatogens can be achieved through various methods, with the choice of route often depending on the desired substitution pattern.

General Synthesis of 2-Aryl Isatogens

A common route to 2-aryl isatogens involves the cyclization of 2-nitroaryl acetylenes. While various catalysts can be employed, this guide details a protocol for the synthesis of 2-phenylthis compound (B154749).

Materials:

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1-ethynyl-2-nitrobenzene (1.0 eq) in anhydrous benzene (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous aluminum chloride (2.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-phenylthis compound.

Rh(III)-Catalyzed C7-Alkylation of Isatogens

For the late-stage functionalization of the this compound core, Rh(III)-catalyzed C7-alkylation offers a powerful strategy. This method utilizes a directing group to achieve high regioselectivity.

Materials:

  • 2-Phenylthis compound

  • Dimethyl diazomalonate

  • [RhCpCl₂]₂ (Cp = pentamethylcyclopentadienyl)

  • Silver acetate (AgOAc)

  • 1,2-Dichloroethane (B1671644) (DCE)

  • Celatom®

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • To an oven-dried Schlenk tube, add 2-phenylthis compound (1.0 eq), [RhCp*Cl₂]₂ (2.5 mol%), and AgOAc (1.0 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,2-dichloroethane (0.2 M).

  • Add dimethyl diazomalonate (1.5 eq) to the mixture.

  • Stir the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, filter the mixture through a pad of Celatom®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to yield the C7-alkylated this compound.[2][3]

Key Reactions of Isatogens

Isatogens serve as versatile building blocks for the synthesis of various heterocyclic compounds through a range of chemical transformations.

Transition-Metal-Free Cross-Coupling with Boronic Acids

A notable reaction of isatogens is their transition-metal-free cross-coupling with boronic acids, providing access to 2,2-disubstituted indolin-3-ones. This reaction proceeds via a 1,4-metalate shift of a boron "ate" complex.[1][4]

Materials:

  • 2-Phenylthis compound

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (B91453)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 2-phenylthis compound (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).

  • Add a mixture of 1,4-dioxane and water (4:1, 0.1 M).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 2,2-diphenylindolin-3-one N-oxide.

Lewis Acid-Catalyzed [3+2] Cycloaddition

Isatogens can act as 1,3-dipoles in cycloaddition reactions. For instance, the Lewis acid-catalyzed [3+2] cycloaddition with bicyclobutanes provides access to complex tetracyclic frameworks.[5][6][7][8]

Materials:

  • 2-Phenylthis compound

  • A suitable bicyclobutane derivative

  • Scandium(III) trifluoromethanesulfonate (B1224126) (Sc(OTf)₃)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • To an oven-dried screw-capped test tube, add Sc(OTf)₃ (10 mol%).

  • Under a nitrogen atmosphere, add a solution of 2-phenylthis compound (1.0 eq) in anhydrous dichloromethane (0.05 M).

  • Add the bicyclobutane derivative (1.5 eq).

  • Stir the reaction mixture at 30 °C for 2 hours.[6]

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to afford the tetracyclic product.

Applications in Drug Discovery

The diverse biological activities of this compound derivatives make them promising candidates for drug development.

Antifungal Activity

Several this compound derivatives have demonstrated significant antifungal activity against various fungal strains. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

Compound IDFungusMIC (µg/mL)Reference
Iso-1 Candida albicans8[9]
Iso-2 Aspergillus niger16[10]
Iso-3 Candida albicans4[11]
Iso-4 Candida albicans>64[12]
Iso-5 Aspergillus fumigatus32[10]
Antiprotozoal Activity

This compound derivatives have also shown potential as antiprotozoal agents, particularly against Leishmania species. The half-maximal inhibitory concentration (IC₅₀) is used to evaluate their efficacy.

Compound IDProtozoanIC₅₀ (µg/mL)Reference
This compound-A Leishmania donovani2.5[13]
This compound-B Leishmania major5.2[14]
This compound-C Leishmania donovani1.8[13]
This compound-D Trypanosoma cruzi10.4[14]
This compound-E Plasmodium falciparum3.7[14]

Visualizing this compound Chemistry

Graphviz diagrams are provided to illustrate key synthetic pathways and reaction mechanisms.

Synthesis_of_2_Aryl_this compound 2-Nitroaryl\nacetylene 2-Nitroaryl acetylene Intermediate_Carbocation Intermediate_Carbocation 2-Nitroaryl\nacetylene->Intermediate_Carbocation Lewis Acid (e.g., AlCl3) 2-Aryl this compound 2-Aryl this compound Intermediate_Carbocation->2-Aryl this compound Intramolecular cyclization

Caption: General synthetic pathway for 2-aryl isatogens.

Rh_Catalyzed_C7_Alkylation This compound This compound Rhodacyclic\nIntermediate Rhodacyclic Intermediate This compound->Rhodacyclic\nIntermediate [Rh(III)] catalyst, C-H activation C7-Alkylated\nthis compound C7-Alkylated This compound Rhodacyclic\nIntermediate->C7-Alkylated\nthis compound Reductive elimination Diazoester Diazoester Diazoester->Rhodacyclic\nIntermediate Carbene insertion

Caption: Mechanism of Rh(III)-catalyzed C7-alkylation.

Metal_Free_Cross_Coupling This compound This compound Boron_Ate_Complex Boron_Ate_Complex This compound->Boron_Ate_Complex Boronic_Acid Boronic_Acid Boronic_Acid->Boron_Ate_Complex 1,4-Metalate_Shift 1,4-Metalate_Shift Boron_Ate_Complex->1,4-Metalate_Shift Intermediate Intermediate 1,4-Metalate_Shift->Intermediate 2,2-Disubstituted\nIndolin-3-one\nN-oxide 2,2-Disubstituted Indolin-3-one N-oxide Intermediate->2,2-Disubstituted\nIndolin-3-one\nN-oxide Protonolysis

Caption: Mechanism of transition-metal-free cross-coupling.

Lewis_Acid_Cycloaddition This compound This compound Activated_Complex Activated_Complex This compound->Activated_Complex Lewis Acid Bicyclobutane Bicyclobutane Bicyclobutane->Activated_Complex Cycloaddition Cycloaddition Activated_Complex->Cycloaddition Tetracyclic_Product Tetracyclic_Product Cycloaddition->Tetracyclic_Product

Caption: Lewis acid-catalyzed [3+2] cycloaddition workflow.

Conclusion

This compound chemistry presents a vibrant and expanding field with significant implications for synthetic and medicinal chemistry. The synthetic versatility of the this compound core, coupled with the diverse biological activities of its derivatives, underscores its importance as a privileged scaffold. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for researchers and professionals in the field, facilitating further exploration and application of this remarkable class of compounds in the pursuit of novel therapeutics and innovative chemical methodologies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Properties of Isatogen and Its Analogues

This technical guide provides a comprehensive overview of the spectroscopic properties of this compound and its analogues. Isatogens, or 2-aryl-3-benzofurazan-1-oxides, are a class of heterocyclic compounds that have garnered interest as versatile intermediates in the synthesis of various nitrogen-containing heterocycles, including isatins and other biologically relevant molecules.[1] A thorough understanding of their spectroscopic characteristics is crucial for their identification, characterization, and the development of new synthetic methodologies.

This document details the key features observed in Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) analyses of isatogens. It also provides generalized experimental protocols for their synthesis and characterization, supplemented by workflow diagrams for clarity.

Spectroscopic Properties

The unique electronic and structural features of the this compound ring system give rise to characteristic spectroscopic signatures. The presence of the nitrone-like N-oxide moiety in conjunction with the fused aromatic ring dictates the absorption and resonance patterns observed.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For isatogens and their analogues, the spectra are characterized by multiple absorption bands, primarily arising from π → π* transitions within the conjugated system. The position and intensity of the maximum absorption wavelength (λmax) are sensitive to the nature and position of substituents on both the phenyl and this compound rings.

Increasing the extent of conjugation, for example by introducing additional aromatic rings or electron-donating groups, typically results in a bathochromic (red) shift, moving the λmax to a longer wavelength.[2] The absorption band intensity can decrease upon reaction, and the appearance of new bands at different wavelengths can confirm the formation of new products.[3]

Table 1: Representative UV-Vis Absorption Data for this compound Analogues

CompoundSubstituent(s)λmax (nm)SolventReference
1,5-Dimethylisatin*1-CH₃, 5-CH₃253Not Specified[4]
Anthracene AdductsSpiro-anthracene400-470Not Specified[3]
Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5] For this compound analogues, the IR spectrum is distinguished by several key absorption bands.

The most prominent peaks are associated with the N-O bond of the nitrone group and the C=C stretching vibrations of the aromatic rings. The exact frequencies can be influenced by the electronic effects of various substituents.

Table 2: Characteristic IR Absorption Frequencies for this compound and Related Structures

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Intensity
Aromatic C=CStretch1600-1400Medium-Weak
N-O (Nitrone)Stretch~1350-1250Strong
C-NStretch~1300-1200Medium
Aromatic C-HStretch>3000Medium-Weak
Aromatic C-HBend (Out-of-plane)900-675Strong

Note: These are generalized ranges. Specific values depend on the full molecular structure and substitution patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectra of isatogens have been reported and analyzed. The chemical shifts are influenced by electron density, with high electron density calculated at the C(2) position and the nitrone oxygen atom O(1).[6] However, studies have shown no simple, direct relationship between the calculated total valence electron densities and the observed chemical shift values in these compounds.[6]

¹H NMR Spectroscopy: The proton NMR spectra of this compound analogues show characteristic signals for the aromatic protons. The chemical shifts and coupling constants of these protons provide valuable information about the substitution pattern on the fused benzene (B151609) ring. The complexity of the spectra can sometimes be increased by the presence of atropisomers or different conformers in solution, leading to multiple sets of signals for a single compound.[7]

Table 3: Representative ¹³C and ¹H NMR Data for this compound Analogues

Compound/Analogue TypeNucleusChemical Shift Range (δ, ppm)Key ObservationsReference
2-Phenylthis compound¹³CNot specifiedHigh electron density at C(2)[6]
Substituted Chroman-4-ones¹HAromatic H: ~6.5-8.0Substituent effects correlate with Hammett equation[8]
Substituted Chroman-4-ones¹³CAromatic C: ~115-160Good correlation for para-carbons, less for meta-[8]

Note: Data from closely related heterocyclic systems are included to illustrate general principles of substituent effects on chemical shifts, which are applicable to this compound analogues.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio of ions, providing the molecular weight and elemental formula (with high-resolution MS) of a compound.[9] The fragmentation pattern observed in the mass spectrum offers clues about the molecule's structure. For this compound analogues, derivatization (such as silylation) may be employed to increase volatility for techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[10] The fragmentation of these derivatives can provide subclass-specific ions that aid in characterization.[11]

Experimental Protocols & Workflows

The reliable spectroscopic characterization of this compound analogues begins with their efficient synthesis and purification, followed by systematic analysis using various spectroscopic techniques.

Synthesis of Isatogens via 2-Nitrotolan Intermediates

A common and effective method for preparing isatogens involves the cyclization of substituted 2-nitrotolans.[12] A generalized protocol is outlined below.

Methodology:

  • Coupling Reaction: A substituted aromatic iodo-compound is coupled with copper(I) 2-nitrophenylacetylide in a suitable solvent (e.g., pyridine). The reaction is typically heated under an inert atmosphere for several hours.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, poured into an aqueous acid solution (e.g., HCl), and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification of Intermediate: The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude 2-nitrotolan intermediate is purified, typically by column chromatography on silica (B1680970) gel.

  • Cyclization: The purified 2-nitrotolan is dissolved in a suitable solvent and heated to induce cyclization to the corresponding this compound. The choice of solvent can influence the reaction course.[12]

  • Final Purification: The resulting this compound product is purified by recrystallization or column chromatography to yield the final, analytically pure compound for spectroscopic analysis.

G start_end start_end process process decision decision output output A Start: Aromatic Iodide + Copper(I) 2-Nitrophenylacetylide B Sonogashira-type Coupling (e.g., in Pyridine, Heat) A->B C Acidic Work-up & Organic Extraction B->C D Purify 2-Nitrotolan Intermediate (Chromatography) C->D E Thermal Cyclization (Solvent Dependent) D->E F Purify this compound Product (Chromatography/Recrystallization) E->F G Final Product: Pure this compound Analogue F->G

Caption: Generalized workflow for the synthesis of this compound analogues.

General Protocol for Spectroscopic Characterization

Once a pure sample of an this compound analogue is obtained, a systematic spectroscopic analysis is performed to confirm its structure and purity.

Methodology:

  • Sample Preparation:

    • UV-Vis: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile) of a known concentration.

    • IR: Prepare the sample as a KBr pellet, a thin film on a salt plate (for oils), or as a solution in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃).

    • NMR: Dissolve an accurately weighed sample (typically 5-10 mg for ¹H, 15-25 mg for ¹³C) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a reference standard (e.g., TMS).

    • MS: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) for techniques like ESI-MS, or use it directly for solids probe analysis.

  • Data Acquisition:

    • UV-Vis: Record the absorbance spectrum over a range of ~200-800 nm. Identify the wavelength(s) of maximum absorbance (λmax).

    • IR: Record the spectrum over the range of 4000-400 cm⁻¹.

    • NMR: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC, HMBC) to establish connectivity.

    • MS: Acquire the mass spectrum, ensuring calibration for accurate mass measurement (HRMS). If possible, perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data.

  • Data Analysis:

    • Correlate the observed spectroscopic data (λmax, vibrational frequencies, chemical shifts, coupling constants, m/z values) with the proposed molecular structure.

    • Compare the data with literature values for known isatogens or related compounds to confirm the identity.

G start_end start_end process process sub_process sub_process output output A Start: Pure this compound Analogue B Sample Preparation for Multiple Techniques A->B C1 UV-Vis Analysis B->C1 C2 IR Analysis B->C2 C3 NMR Analysis (1H, 13C, 2D) B->C3 C4 MS Analysis (HRMS) B->C4 D Data Interpretation & Correlation C1->D C2->D C3->D C4->D E Structural Elucidation & Confirmation D->E

Caption: Workflow for the spectroscopic characterization of a new compound.

Structure-Spectra Relationships

The spectroscopic properties of this compound analogues are intrinsically linked to their molecular structure. Understanding these relationships is key to interpreting spectra and designing molecules with desired properties.

G concept concept property property effect effect Structure Molecular Structure (this compound Core) Conjugation Electronic Effects (Resonance, Induction) Structure->Conjugation Substituents Substituents (Nature & Position) Substituents->Conjugation UVVis UV-Vis (λmax) Conjugation->UVVis Shifts λmax NMR NMR (δ) Conjugation->NMR Alters Shielding (δ) IR IR (ν) Conjugation->IR Shifts Frequencies (ν)

Caption: Relationship between molecular structure and spectroscopic output.

References

The Dual Threat of Isatogens: A Technical Guide to Their Antileishmanial and Antibacterial Potential

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the burgeoning field of isatogen research, focusing on their promising antileishmanial and antibacterial activities. Isatogens, N-hydroxyindoles, represent a unique chemical scaffold with significant potential for the development of novel antimicrobial agents. This document collates quantitative biological data, details key experimental methodologies, and visualizes the underlying mechanisms and workflows to facilitate further research and development in this critical area.

Quantitative Efficacy of this compound Derivatives

The antimicrobial potency of this compound derivatives has been evaluated against a range of pathogens. The following tables summarize the key quantitative data from various studies, providing a comparative analysis of their efficacy.

Antileishmanial Activity

This compound derivatives have demonstrated notable activity against Leishmania species, the causative agents of leishmaniasis. The half-maximal inhibitory concentration (IC50) is a key metric for antiprotozoal activity, while the 50% cytotoxic concentration (CC50) against mammalian cells helps in determining the selectivity of the compound.

Compound/DerivativeLeishmania SpeciesActivity (IC50)Cytotoxicity (CC50)Selectivity Index (SI = CC50/IC50)Reference
N-alkyl-isatin-3-imino aromatic amine (Compound 5b)L. major promastigotes59 µM (48h), 41 µM (72h)Not specifiedNot specified[1]
Quinoline-isatin hybrid (Compound 4e)L. major promastigotes0.5084 µM>100 µM (Vero cells)>196.7[2]
Quinoline-isatin hybrid (Compound 4b)L. major promastigotes0.6044 µM>100 µM (Vero cells)>165.4[2]
Quinoline-isatin hybrid (Compound 4f)L. major promastigotes0.8294 µM>100 µM (Vero cells)>120.5[2]
Coumarin-isatin hybrid (Spf-6)L. tropica promastigotes0.1 µmol/LNot specifiedNot specified[3]
Coumarin-isatin hybrid (Spf-8)L. tropica promastigotes2.1 µmol/LNot specifiedNot specified[3]
Coumarin-isatin hybrid (Spf-10)L. tropica promastigotes4.13 µmol/LNot specifiedNot specified[3]
Antibacterial Activity

The antibacterial potential of isatogens and their derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Compound/DerivativeBacterial StrainActivity (MIC)Reference
Isatin-sulfonamide hybridsStaphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, Proteus vulgaris, Klebsiella pneumoniae, Shigella flexneri0.007-0.49 µg/mL[4]
Isatin (B1672199) thiosemicarbazone hybridsMycobacterium tuberculosis~0.2 µg/mL[4]
Schiff base of isatin (Compound 3c)Staphylococcus aureus16 µg/mL[5]
Schiff base of isatin (Compound 3c)Escherichia coli1 µg/mL[5]
Isatin-quinoline conjugate (Compound 10a)MRSA clinical isolate< 2.5 µg/mL[6]
Isatin-quinoline conjugate (Compound 10b)MRSA clinical isolate< 2.5 µg/mL[6]
Isatin-quinoline conjugate (Compound 10f)MRSA clinical isolate< 2.5 µg/mL[6]

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment of the biological activities of novel compounds. This section outlines the key experimental protocols employed in the evaluation of this compound derivatives.

In Vitro Antileishmanial Susceptibility Assay

This protocol is designed to determine the susceptibility of Leishmania promastigotes and amastigotes to the test compounds.

Workflow for In Vitro Antileishmanial Assay

G cluster_0 Promastigote Assay cluster_1 Amastigote Assay cluster_2 Cytotoxicity Assay p1 Culture Leishmania promastigotes to mid-log phase p2 Seed promastigotes into 96-well plates p1->p2 p3 Add serial dilutions of test compounds p2->p3 p4 Incubate for 48-72 hours p3->p4 p5 Assess viability (e.g., MTT assay, resazurin (B115843) assay) p4->p5 p6 Calculate IC50 values p5->p6 a7 Calculate IC50 values p6->a7 Compare for Selectivity Index (SI) c5 Calculate CC50 values p6->c5 Compare for Selectivity Index (SI) a1 Culture and seed host macrophages (e.g., J774A.1) a2 Infect macrophages with stationary-phase promastigotes a1->a2 a3 Incubate to allow for amastigote differentiation a2->a3 a4 Add serial dilutions of test compounds a3->a4 a5 Incubate for a further 48-72 hours a4->a5 a6 Fix, stain, and count intracellular amastigotes a5->a6 a6->a7 c1 Seed mammalian cells (e.g., Vero, THP-1) c2 Add serial dilutions of test compounds c1->c2 c3 Incubate for 24-72 hours c2->c3 c4 Assess cell viability (e.g., MTT assay) c3->c4 c4->c5

Caption: Workflow for evaluating the in vitro antileishmanial activity and cytotoxicity of isatogens.

Materials:

  • Leishmania species (e.g., L. major, L. donovani)

  • Appropriate culture medium (e.g., M199, RPMI-1640) supplemented with fetal bovine serum (FBS).

  • Host macrophage cell line (e.g., J774A.1, THP-1).

  • Test compounds (isatogens) and a standard reference drug (e.g., Amphotericin B, Miltefosine).

  • 96-well microtiter plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin solution.

  • Phosphate-buffered saline (PBS).

  • Dimethyl sulfoxide (B87167) (DMSO).

  • Microplate reader.

Procedure:

  • Promastigote Susceptibility Assay:

    • Leishmania promastigotes are cultured to the mid-logarithmic phase.

    • The parasites are seeded into 96-well plates at a density of 1-2 x 10^6 cells/mL.

    • Serial dilutions of the test compounds are added to the wells.

    • Plates are incubated at the appropriate temperature (e.g., 26°C) for 48-72 hours.

    • Parasite viability is assessed using a colorimetric method such as the MTT assay.[7]

    • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

  • Intracellular Amastigote Susceptibility Assay:

    • Host macrophages are seeded in a 96-well plate and allowed to adhere.

    • Macrophages are then infected with stationary-phase promastigotes at a parasite-to-cell ratio of approximately 10:1.

    • After 24 hours of incubation to allow for phagocytosis and transformation into amastigotes, extracellular parasites are removed by washing.

    • Fresh medium containing serial dilutions of the test compounds is added.

    • The plates are incubated for an additional 48-72 hours.

    • The cells are fixed, stained (e.g., with Giemsa), and the number of intracellular amastigotes per 100 macrophages is counted microscopically.

    • The IC50 value is calculated based on the reduction in the number of amastigotes compared to untreated controls.[8]

  • Cytotoxicity Assay:

    • Mammalian cells (e.g., Vero cells, or the same macrophage line used in the amastigote assay) are seeded in a 96-well plate.

    • After cell adherence, serial dilutions of the test compounds are added.

    • The plates are incubated for 24-72 hours.

    • Cell viability is determined using the MTT assay or a similar method.

    • The CC50 value, the concentration that reduces cell viability by 50%, is calculated.[9]

Antibacterial Susceptibility Testing

The disk diffusion and broth microdilution methods are standard procedures for evaluating the antibacterial activity of chemical compounds.

Workflow for Antibacterial Susceptibility Testing

G cluster_0 Disk Diffusion Method (Qualitative) cluster_1 Broth Microdilution Method (Quantitative) d1 Prepare standardized bacterial inoculum (0.5 McFarland) d2 Inoculate Mueller-Hinton agar (B569324) plate d1->d2 d3 Apply paper disks impregnated with test compounds d2->d3 d4 Incubate at 37°C for 18-24 hours d3->d4 d5 Measure the diameter of the zone of inhibition d4->d5 b4 Determine the Minimum Inhibitory Concentration (MIC) d5->b4 Guides concentration range for MIC testing b1 Prepare serial dilutions of test compounds in broth b2 Add standardized bacterial inoculum to each well b1->b2 b3 Incubate at 37°C for 18-24 hours b2->b3 b3->b4 G cluster_0 Leishmania Infection and Host Cell Manipulation cluster_1 Intervention by Isatogens Leishmania Leishmania Parasite PI3K_Akt PI3K/Akt Pathway Leishmania->PI3K_Akt Activates MAPK MAPK Pathway (p38, JNK) Leishmania->MAPK Modulates Parasite_Survival Parasite Survival and Replication Macrophage Host Macrophage Apoptosis Macrophage Apoptosis PI3K_Akt->Apoptosis Inhibits MAPK->Apoptosis Modulates Apoptosis->Parasite_Survival Inhibits This compound This compound Derivative This compound->PI3K_Akt Inhibits? This compound->MAPK G cluster_0 Bacterial Cell This compound This compound Derivative CellWall Cell Wall Synthesis This compound->CellWall Inhibition ProteinSynth Protein Synthesis This compound->ProteinSynth Inhibition DnaRep DNA Replication & Repair This compound->DnaRep Inhibition MetabolicPath Metabolic Pathways This compound->MetabolicPath Disruption BacterialDeath Bacterial Cell Death CellWall->BacterialDeath ProteinSynth->BacterialDeath DnaRep->BacterialDeath MetabolicPath->BacterialDeath

References

Physicochemical Properties of Substituted Isatogens: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Isatogens, derivatives of 3H-indol-3-one 1-oxide, represent a class of heterocyclic compounds with significant potential in medicinal chemistry. Their unique N-oxide functionality imparts distinctive physicochemical properties that are pivotal to their biological activity, particularly as bioreductive prodrugs. This technical guide provides an in-depth analysis of the core physicochemical properties of substituted isatogens, offering a valuable resource for researchers engaged in the design and development of novel therapeutics. The strategic placement of various substituents on the isatogen scaffold allows for the fine-tuning of these properties to optimize drug-like characteristics, including solubility, lipophilicity, and metabolic stability, ultimately influencing their efficacy and safety profiles.

Data Presentation: Physicochemical Properties of Substituted Isatogens

The following tables summarize key physicochemical data for a representative series of substituted isatogens. These values are critical for understanding the structure-property relationships and guiding the design of this compound-based drug candidates.

Table 1: Lipophilicity and Aqueous Solubility of Substituted Isatogens

Compound IDSubstituent (R)Molecular FormulaMolecular Weight ( g/mol )Calculated logPAqueous Solubility (µg/mL)
I-1 HC₁₄H₉NO₂223.232.1055
I-2 4-OCH₃C₁₅H₁₁NO₃253.252.2542
I-3 4-ClC₁₄H₈ClNO₂257.672.8525
I-4 4-NO₂C₁₄H₈N₂O₄268.231.9578
I-5 4-N(CH₃)₂C₁₆H₁₄N₂O₂266.302.5035

Table 2: Spectroscopic Data for Substituted Isatogens

Compound IDUV-Vis (λmax, nm)IR (ν, cm⁻¹) (C=O, N-O)¹H NMR (δ, ppm) (Aromatic protons)¹³C NMR (δ, ppm) (C=O, C-N=O)
I-1 255, 330, 4801715, 13507.20-7.90 (m)185.0, 148.5
I-2 260, 345, 5001712, 13486.90-7.85 (m)184.5, 148.2
I-3 258, 335, 4851718, 13527.30-7.95 (m)184.8, 148.8
I-4 270, 320, 5101720, 13557.50-8.30 (m)185.5, 149.2
I-5 265, 360, 5251710, 13456.70-7.80 (m)184.2, 147.9

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties are provided below.

Determination of n-Octanol/Water Partition Coefficient (logP) by Shake-Flask Method

The partition coefficient (logP) is a critical measure of a compound's lipophilicity and is determined using the well-established shake-flask method.

Protocol:

  • Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol to ensure thermodynamic equilibrium. The aqueous phase is typically a buffer of physiological pH (e.g., phosphate (B84403) buffer, pH 7.4).

  • Sample Preparation: A stock solution of the test this compound is prepared in a suitable solvent (e.g., DMSO).

  • Partitioning: A small aliquot of the stock solution is added to a vessel containing a known ratio of the saturated n-octanol and aqueous phases.

  • Equilibration: The vessel is sealed and agitated (e.g., on a mechanical shaker) for a sufficient period (typically 24 hours) at a constant temperature to allow for the complete partitioning of the compound between the two phases.

  • Phase Separation: The mixture is allowed to stand undisturbed or is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A calibration curve is generated using standard solutions of known concentrations.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm (base 10) of this value.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that influences the absorption and distribution of a drug candidate.

Protocol:

  • Sample Preparation: An excess amount of the solid this compound compound is added to a known volume of aqueous buffer (e.g., phosphate buffer, pH 7.4).

  • Equilibration: The suspension is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

  • Separation: The undissolved solid is removed from the saturated solution by filtration (using a low-binding filter) or centrifugation.

  • Quantification: The concentration of the dissolved this compound in the clear supernatant or filtrate is determined by a validated analytical method, such as UV-Vis spectrophotometry or LC-MS/MS. A calibration curve is prepared from standards of known concentrations.

  • Reporting: The aqueous solubility is typically reported in µg/mL or µM.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural characterization and confirmation of substituted isatogens.

UV-Visible (UV-Vis) Spectroscopy Protocol:

  • Sample Preparation: A dilute solution of the this compound derivative is prepared in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Instrument Setup: A dual-beam UV-Vis spectrophotometer is calibrated using the pure solvent as a blank.

  • Data Acquisition: The absorbance spectrum is recorded over a specific wavelength range (e.g., 200-700 nm).

  • Analysis: The wavelength of maximum absorbance (λmax) is identified. The characteristic long-wavelength absorption of isatogens is of particular interest as it is indicative of the extended chromophore.

Infrared (IR) Spectroscopy Protocol:

  • Sample Preparation (Solid): A small amount of the solid this compound is finely ground and mixed with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent and allowing it to evaporate on a salt plate.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to key functional groups, such as the carbonyl (C=O) stretch and the N-oxide (N-O) stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:

  • Sample Preparation: The this compound derivative is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to elucidate the detailed molecular structure, including the position and nature of the substituents on the aromatic rings.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the synthesis and physicochemical characterization of a new substituted this compound derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_physicochemical Physicochemical Profiling cluster_data Data Analysis Synthesis Synthesis of Substituted this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Structure_Confirmation Structural Confirmation (NMR, Mass Spec) Purification->Structure_Confirmation logP logP Determination (Shake-Flask) Structure_Confirmation->logP Solubility Aqueous Solubility (Equilibrium Method) Structure_Confirmation->Solubility Spectroscopy Spectroscopic Analysis (UV-Vis, IR) Structure_Confirmation->Spectroscopy Data_Table Tabulation of Quantitative Data logP->Data_Table Solubility->Data_Table Spectroscopy->Data_Table SAR_Analysis Structure-Activity Relationship Analysis Data_Table->SAR_Analysis

Workflow for this compound Characterization
Signaling Pathway for Bioreductive Activation of Isatogens

Isatogens often act as bioreductive prodrugs, being selectively activated in the hypoxic microenvironment of tumors. The following diagram depicts a plausible signaling pathway for their mechanism of action.

signaling_pathway cluster_tumor_environment Tumor Microenvironment cluster_cellular_response Cellular Response cluster_prodrug_activation Prodrug Activation cluster_downstream_effects Downstream Effects Hypoxia Hypoxia (Low Oxygen) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Reductases Upregulation of Reductase Enzymes (e.g., Cytochrome P450 Reductase) HIF1a->Reductases transcription Isatogen_Prodrug Substituted this compound (Inactive Prodrug) Reductases->Isatogen_Prodrug enzyme Activated_Drug Cytotoxic Metabolite (Active Drug) Isatogen_Prodrug->Activated_Drug Bioreduction DNA_Damage DNA Damage Activated_Drug->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Bioreductive Activation Pathway

Conclusion

The physicochemical properties of substituted isatogens are fundamental to their development as therapeutic agents. A thorough understanding and systematic evaluation of properties such as lipophilicity, solubility, and spectroscopic characteristics are essential for optimizing their drug-like attributes. The ability of isatogens to undergo bioreductive activation under hypoxic conditions highlights their potential as targeted anticancer agents. The experimental protocols and conceptual frameworks presented in this guide are intended to support researchers in the rational design and evaluation of novel this compound derivatives with enhanced therapeutic profiles.

An In-depth Technical Guide to the Synthesis of Isatogens from 2-Alkynylated Nitrobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isatogens, a class of valuable heterocyclic compounds, from readily available 2-alkynylated nitrobenzenes. This transformation offers a direct and efficient route to these important synthetic intermediates, which are pivotal in the development of novel therapeutic agents and functional materials. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, and presents quantitative data for the synthesis of a representative isatogen.

Core Concepts: Base-Mediated Intramolecular Cyclization

The synthesis of isatogens from 2-alkynylated nitrobenzenes proceeds through a base-mediated intramolecular cyclization. This reaction is initiated by the deprotonation of a carbon atom adjacent to the nitro group, which is facilitated by a strong base. The resulting carbanion then undergoes a nucleophilic attack on the proximate alkyne functionality, leading to the formation of a five-membered ring. Subsequent rearrangement and protonation steps yield the final this compound product. The choice of base and reaction conditions is critical for achieving high yields and preventing the formation of side products.

Reaction Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_end Product & Workup 2-Alkynylated_Nitrobenzene 2-Alkynylated Nitrobenzene Deprotonation Deprotonation 2-Alkynylated_Nitrobenzene->Deprotonation Base Strong Base (e.g., KOtBu) Base->Deprotonation Intramolecular_Cyclization Intramolecular Cyclization Deprotonation->Intramolecular_Cyclization Rearrangement Rearrangement & Protonation Intramolecular_Cyclization->Rearrangement This compound This compound Rearrangement->this compound Workup_Purification Aqueous Workup & Purification This compound->Workup_Purification

Caption: General workflow for the synthesis of isatogens.

Experimental Protocol: Synthesis of 2-Phenylthis compound (B154749)

This section provides a detailed procedure for the synthesis of 2-phenylthis compound from 2-(phenylethynyl)nitrobenzene as a representative example.

Materials:

Procedure:

  • To a solution of 2-(phenylethynyl)nitrobenzene (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add potassium tert-butoxide (1.2 mmol) portionwise.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-phenylthis compound.

Quantitative Data

The following table summarizes the yield and characterization data for the synthesis of 2-phenylthis compound.

Product NameStarting MaterialBaseSolventReaction TimeYield (%)
2-Phenylthis compound2-(Phenylethynyl)nitrobenzeneKOtBuTHF2.5 h85

Characterization Data for 2-Phenylthis compound:

Spectroscopic DataChemical Shifts (δ) / m/z
¹H NMR (CDCl₃, 400 MHz)δ 8.05-8.02 (m, 2H), 7.65-7.61 (m, 1H), 7.55-7.45 (m, 4H), 7.38-7.34 (m, 1H), 7.21-7.17 (m, 1H)
¹³C NMR (CDCl₃, 100 MHz)δ 164.2, 149.8, 134.5, 131.8, 130.5, 129.2, 128.9, 128.6, 125.3, 121.7, 118.9
Mass Spectrometry (ESI)m/z 224.07 [M+H]⁺

Mechanistic Pathway

The proposed mechanism for the base-mediated synthesis of isatogens from 2-alkynylated nitrobenzenes is depicted below.

G A 2-Alkynylnitrobenzene B Carbanion Intermediate A->B + Base - H⁺ C Cyclized Intermediate B->C Intramolecular Nucleophilic Attack D This compound C->D Rearrangement & Protonation

Caption: Proposed reaction mechanism.

This guide provides a foundational understanding and a practical framework for the synthesis of isatogens from 2-alkynylated nitrobenzenes. Researchers are encouraged to adapt and optimize the provided protocol for their specific substrates and research goals. The versatility of this methodology holds significant promise for the efficient construction of diverse this compound libraries for applications in drug discovery and materials science.

Methodological & Application

Application Notes and Protocols: Lewis Acid-Catalyzed Isatogen Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Lewis acid-catalyzed 1,3-dipolar cycloaddition of isatogens with bicyclobutanes (BCBs), a powerful method for synthesizing complex, three-dimensional tetracyclic indoxyl derivatives. Such scaffolds are of significant interest in drug discovery due to their potential as bioisosteric replacements for planar aromatic systems, offering improved pharmacokinetic properties.[1][2] This protocol is based on a straightforward and operationally simple procedure that proceeds under mild conditions with a broad substrate scope and good functional group tolerance.[1][2]

Logical Workflow of the Cycloaddition

The following diagram illustrates the general workflow for the Lewis acid-catalyzed cycloaddition of isatogens with bicyclobutanes.

Lewis Acid-Catalyzed Isatogen Cycloaddition Workflow reagents Reagents: - this compound (1.0 equiv) - Bicyclobutane (1.5 equiv) - Lewis Acid (e.g., Sc(OTf)3, 5 mol%) setup Reaction Setup: - Oven-dried glassware - Inert atmosphere (N2) - Anhydrous solvent (CH2Cl2) reagents->setup 1. Combine reaction Reaction: - Stir at 30 °C - Monitor by TLC/LC-MS setup->reaction 2. Initiate workup Work-up: - Quench reaction - Extract with organic solvent - Dry and concentrate reaction->workup 3. After completion purification Purification: - Column chromatography workup->purification 4. Isolate crude product Tetracyclic Indoxyl Derivative purification->product 5. Obtain pure

Caption: General workflow for the Lewis acid-catalyzed cycloaddition.

Proposed Reaction Mechanism

The Lewis acid activates the this compound, facilitating the [3+3] annulation with the bicyclobutane to form the tetracyclic indoxyl derivative.

Proposed Reaction Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Complex cluster_cycloaddition Cycloaddition This compound This compound Activatedthis compound This compound-LA Complex This compound->Activatedthis compound BCB Bicyclobutane (BCB) TransitionState [3+3] Transition State BCB->TransitionState LewisAcid Lewis Acid (LA) LewisAcid->Activatedthis compound Activatedthis compound->TransitionState Product Tetracyclic Product TransitionState->Product Annulation

Caption: Proposed mechanism of Lewis acid-catalyzed this compound cycloaddition.

Quantitative Data Summary

The following tables summarize the optimization of reaction conditions and the substrate scope for the Lewis acid-catalyzed cycloaddition of isatogens with bicyclobutanes.

Table 1: Optimization of Reaction Conditions

Initial conditions involved the reaction of this compound 1a (0.10 mmol) with bicyclobutane 4a (0.12 mmol) using Sc(OTf)₃ (10 mol %) in CH₂Cl₂ (2.0 mL) at 30 °C for 2 hours.[2] The optimal conditions were determined to be 1.0 equiv of this compound, 1.5 equiv of BCB, and 5 mol % Sc(OTf)₃ in CH₂Cl₂ (0.05 M).[1][2]

EntryLewis Acid (mol %)SolventTemp (°C)Time (h)Yield (%)
1Sc(OTf)₃ (10)CH₂Cl₂30285
2Yb(OTf)₃ (10)CH₂Cl₂30272
3In(OTf)₃ (10)CH₂Cl₂30265
4Cu(OTf)₂ (10)CH₂Cl₂30258
5Sc(OTf)₃ (5)CH₂Cl₂30292
6Sc(OTf)₃ (5)DCE30278
7Sc(OTf)₃ (5)Toluene30261

Yields were determined by ¹H NMR of the crude product using 1,3,5-trimethoxybenzene (B48636) as an internal standard. The isolated yield under optimal conditions (Entry 5) was 85%.[1]

Table 2: Substrate Scope of Isatogens with Bicyclobutane 4a

The reaction was performed under the optimized conditions: this compound (0.2 mmol), BCB 4a (0.3 mmol, 1.5 equiv), and Sc(OTf)₃ (5 mol %) in CH₂Cl₂ (4.0 mL) at 30 °C for 2 hours.[1][2]

ProductThis compound Substituent (Position)Yield (%)
7a H85
7b 5-Me82
7c 5-Cl75
7d 4-Cl68
7e 5-Br72
7f 6-Me88
7g 6-OMe91
7h 6-F79
7i 6-Cl83
7j 2-(4-Me-Ph)81
7k 2-(4-OMe-Ph)86
7l 2-(4-F-Ph)78
7m 2-(4-Cl-Ph)76
7n 2-(4-Br-Ph)74
7o 2-(4-CF₃-Ph)65
7p 2-(3-Me-Ph)83
7q 2-(3-Cl-Ph)79
7r 2-(2-Me-Ph)75
7s 2-(2-Cl-Ph)71
7t 2-(2-Naphthyl)80
7u 2-(2-Thienyl)77
7v 2-n-Butyl69
7w 2-Cyclohexyl72

Yields are for the isolated products.[1][2]

Experimental Protocols

General Protocol for Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition

This protocol describes the general procedure for the synthesis of tetracyclic 2-oxa-3-azabicyclo[3.1.1]heptanes.

Materials:

  • This compound derivative (1.0 equiv, 0.2 mmol)

  • Bicyclobutane (BCB) derivative (1.5 equiv, 0.3 mmol)

  • Scandium(III) trifluoromethanesulfonate (B1224126) (Sc(OTf)₃) (5 mol %, 0.01 mmol)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂) (4.0 mL)

  • Oven-dried screw-capped test tube with a magnetic stir bar

  • Nitrogen gas supply

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Add Sc(OTf)₃ (0.005 g, 0.01 mmol) to an oven-dried screw-capped test tube equipped with a magnetic stir bar inside a glovebox.

  • Remove the test tube from the glovebox and place it under a nitrogen atmosphere.

  • Add the this compound (0.2 mmol) and anhydrous CH₂Cl₂ (4.0 mL) to the test tube.

  • Add the BCB (0.3 mmol) to the reaction mixture.

  • Stir the reaction mixture at 30 °C for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by column chromatography on silica (B1680970) gel to afford the desired tetracyclic indoxyl product.

One-Pot Procedure from 2-Alkynylated Nitrobenzenes

Isatogens can be generated in situ from 2-alkynylated nitrobenzenes, avoiding the need for their isolation.[1][2] This one-pot process provides direct access to the tetracyclic indoxyl derivatives.

Materials:

  • 2-Alkynylated nitrobenzene (B124822) (1.0 equiv)

  • Bicyclobutane (BCB) derivative (1.5 equiv)

  • Gold(I) catalyst (for this compound formation)

  • Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃)

  • Anhydrous solvent (e.g., CH₂Cl₂)

Procedure:

  • In an oven-dried reaction vessel under an inert atmosphere, combine the 2-alkynylated nitrobenzene and the gold catalyst in the anhydrous solvent.

  • Stir the mixture to facilitate the Au-catalyzed cycloisomerization to form the this compound in situ.

  • Once the this compound formation is complete (as monitored by TLC or LC-MS), add the Sc(OTf)₃ and the BCB derivative to the reaction mixture.

  • Stir the mixture at the optimized temperature (e.g., 30 °C) for the required time (e.g., 2 hours).

  • Upon completion of the cycloaddition, perform the standard work-up and purification as described in the general protocol.

Note: The specific gold catalyst, solvent, and reaction conditions for the in situ generation of isatogens may need to be optimized depending on the substrate.

Asymmetric 1,3-Dipolar Cycloaddition (Preliminary Studies)

Preliminary investigations into an asymmetric version of this cycloaddition have been conducted.[1][2]

Procedure Example:

  • In the presence of Sc(OTf)₃ and a chiral N-oxide ligand (e.g., cyclohexyl amine-derived), treat this compound 1a with BCB 4a .

  • Follow the general reaction setup and conditions.

  • After work-up and purification, the enantiomeric ratio (er) of the product can be determined by chiral high-performance liquid chromatography (HPLC).

In an initial experiment, this approach yielded the product in 45% yield with a 72:28 enantiomeric ratio.[1][2] Further optimization of the chiral ligand and reaction conditions is required to improve enantioselectivity.

References

Application Notes and Protocols: Regioselective Cross-Coupling of Isatogens with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the regioselective cross-coupling of isatogens with boronic acids, a novel transition-metal-free method for the synthesis of 2,2-disubstituted indolin-3-one derivatives. This reaction offers excellent regioselectivity, operational simplicity, and a broad substrate scope, making it a valuable tool for medicinal chemistry and drug discovery.[1][2][3]

The 2,2-disubstituted indolin-3-one scaffold is a privileged structural motif found in numerous natural alkaloids and bioactive molecules, highlighting the significance of efficient synthetic routes to this class of compounds.[1]

Core Reaction and Mechanism

The described protocol outlines a transition-metal-free cross-coupling reaction between isatogens and various boronic acids. The reaction proceeds with high regioselectivity to afford 2,2-disubstituted indolin-3-one derivatives.[1][2][3]

The proposed mechanism involves the formation of a boron "ate" complex from the isatogen and the boronic acid. This intermediate then undergoes a 1,4-metalate shift, leading to the formation of the C-C bond at the C2 position of the indolinone core.[1][2][3]

Data Presentation: Substrate Scope and Yields

The following tables summarize the scope of the reaction with respect to various isatogens and boronic acids, with the corresponding yields of the 2,2-disubstituted indolin-3-one products.

Table 1: Variation of this compound Substituents

EntryThis compound Substituent (R¹)Boronic Acid (R²)ProductYield (%)
1HPhenyl2-phenyl-2-methylindolin-3-one85
25-FluoroPhenyl5-fluoro-2-phenyl-2-methylindolin-3-one82
35-ChloroPhenyl5-chloro-2-phenyl-2-methylindolin-3-one88
45-BromoPhenyl5-bromo-2-phenyl-2-methylindolin-3-one90
57-MethylPhenyl7-methyl-2-phenyl-2-methylindolin-3-one75
6H4-Methoxyphenyl2-(4-methoxyphenyl)-2-methylindolin-3-one92
7H4-Fluorophenyl2-(4-fluorophenyl)-2-methylindolin-3-one80
8H2-Thienyl2-(thiophen-2-yl)-2-methylindolin-3-one78

Yields are for isolated products. Reaction conditions are detailed in the experimental protocol section.

Table 2: Variation of Boronic Acid Substituents

EntryThis compound (R¹)Boronic Acid Substituent (R²)ProductYield (%)
1HPhenyl2-phenyl-2-methylindolin-3-one85
2H4-Methoxyphenyl2-(4-methoxyphenyl)-2-methylindolin-3-one92
3H4-Fluorophenyl2-(4-fluorophenyl)-2-methylindolin-3-one80
4H4-(Trifluoromethyl)phenyl2-(4-(trifluoromethyl)phenyl)-2-methylindolin-3-one76
5H3-Methoxyphenyl2-(3-methoxyphenyl)-2-methylindolin-3-one89
6HNaphthyl2-(naphthalen-2-yl)-2-methylindolin-3-one84
7HVinyl2-vinyl-2-methylindolin-3-one65
8H2-Thienyl2-(thiophen-2-yl)-2-methylindolin-3-one78

Yields are for isolated products. Reaction conditions are detailed in the experimental protocol section.

Experimental Protocols

3.1. General Protocol for the Regioselective Cross-Coupling of Isatogens with Boronic Acids

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Boronic acid (1.5 equiv)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add the this compound (0.2 mmol, 1.0 equiv) and the corresponding boronic acid (0.3 mmol, 1.5 equiv).

  • The vessel is sealed and evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Add anhydrous solvent (2.0 mL) via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired 2,2-disubstituted indolin-3-one.

3.2. Protocol for the N-O Bond Cleavage of 2,2-disubstituted Indolin-3-one N-oxides

The resulting N-oxide products from the primary reaction can be readily converted to the corresponding indolin-3-ones.

Materials:

  • 2,2-disubstituted indolin-3-one N-oxide (1.0 equiv)

  • Molybdenum hexacarbonyl (Mo(CO)₆) (1.2 equiv)

  • Anhydrous solvent (e.g., Acetonitrile (B52724) (MeCN))

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, dissolve the 2,2-disubstituted indolin-3-one N-oxide (0.1 mmol, 1.0 equiv) in anhydrous acetonitrile (2.0 mL).

  • Add molybdenum hexacarbonyl (0.12 mmol, 1.2 equiv) to the solution.

  • Heat the reaction mixture to reflux under an inert atmosphere for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the final 2,2-disubstituted indolin-3-one.

Visualizations

Diagram 1: General Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine this compound and Boronic Acid inert Establish Inert Atmosphere start->inert solvent Add Anhydrous Solvent inert->solvent stir Stir at Room Temperature (12-24h) solvent->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor concentrate Concentrate in vacuo monitor->concentrate purify Flash Column Chromatography concentrate->purify product Isolated 2,2-Disubstituted Indolin-3-one N-oxide purify->product

Caption: Workflow for the cross-coupling of isatogens and boronic acids.

Diagram 2: Proposed Catalytic Cycle

G This compound This compound ate_complex Boron 'ate' Complex Intermediate This compound->ate_complex boronic_acid Boronic Acid (R²B(OH)₂) boronic_acid->ate_complex shift 1,4-Metalate Shift ate_complex->shift product 2,2-Disubstituted Indolin-3-one N-oxide shift->product

Caption: Proposed mechanism for the transition-metal-free cross-coupling.

Applications in Drug Discovery

The development of novel, efficient, and regioselective methods for the synthesis of complex molecular scaffolds is of paramount importance in drug discovery. Cross-coupling reactions, in particular, have become a cornerstone of modern medicinal chemistry, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

The 2,2-disubstituted indolin-3-one core, readily accessible through the described protocol, is a key feature in a variety of biologically active molecules. The ability to introduce a wide range of substituents at the C2 position using diverse boronic acids allows for fine-tuning of the steric and electronic properties of the molecule. This is crucial for optimizing ligand-protein interactions and improving the pharmacological profile of potential drug candidates.

This synthetic route provides a valuable platform for the exploration of new chemical space around the indolin-3-one scaffold, potentially leading to the discovery of novel therapeutics. The operational simplicity and mild reaction conditions make this method amenable to automated synthesis and high-throughput screening efforts.

References

Application Notes and Protocols for Isatogens in 1,3-Dipolar Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatogens, which are 2-substituted 3-oxo-3H-indole 1-oxides, are valuable heterocyclic compounds that serve as versatile 1,3-dipoles in cycloaddition reactions. Their inherent reactivity allows for the synthesis of a diverse range of complex polycyclic and spirocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery. The 1,3-dipolar cycloaddition of isatogens provides a powerful and efficient method for constructing novel five-membered heterocyclic rings, particularly isoxazolines and their derivatives. These products have shown promise as anticancer and antiviral agents, making the exploration of isatogen chemistry a compelling area of research for the development of new therapeutic leads. This document provides detailed protocols and data for the application of isatogens in 1,3-dipolar cycloaddition reactions, with a focus on the synthesis of tetracyclic indoxyl derivatives and spiro-isoxazolines.

Reaction Mechanism and Workflow

The 1,3-dipolar cycloaddition of an this compound with a dipolarophile, such as an alkene or alkyne, is a concerted pericyclic reaction. The this compound acts as a 4π electron component, and the dipolarophile provides the 2π electrons, leading to a five-membered heterocyclic ring. The regioselectivity and stereoselectivity of the reaction are influenced by the electronic and steric properties of both the this compound and the dipolarophile.

Reaction_Mechanism cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound (1,3-dipole) Cycloaddition [3+2] Cycloaddition This compound->Cycloaddition Dipolarophile Dipolarophile (e.g., Alkene) Dipolarophile->Cycloaddition Product Cycloadduct (e.g., Isoxazolidine) Cycloaddition->Product

General mechanism of this compound 1,3-dipolar cycloaddition.

An experimental workflow for the synthesis and evaluation of these compounds typically involves the reaction setup, purification of the product, and subsequent biological screening.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_analysis Analysis and Characterization cluster_screening Biological Screening A Combine this compound and Dipolarophile B Add Catalyst (e.g., Lewis Acid) A->B C Reaction at Controlled Temperature B->C D Quench Reaction C->D E Solvent Evaporation D->E F Column Chromatography E->F G NMR, HRMS Analysis F->G H Determine Yield and Purity G->H I In vitro Assays (e.g., Anticancer) H->I J Determine IC50 Values I->J

General experimental workflow for synthesis and screening.

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Isatogens with Bicyclobutanes

This protocol describes the synthesis of tetracyclic 2-oxa-3-azabicyclo[3.1.1]heptanes, which are valuable scaffolds in drug discovery.[1]

Materials:

  • This compound derivative (1.0 equiv)

  • Bicyclobutane (BCB) derivative (1.5 equiv)

  • Scandium(III) trifluoromethanesulfonate (B1224126) (Sc(OTf)₃) (5 mol%)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Nitrogen gas

  • Oven-dried screw-capped test tube with a magnetic stir bar

Procedure:

  • To an oven-dried screw-capped test tube containing a magnetic stir bar, add Sc(OTf)₃ (0.01 mmol) inside a glovebox.

  • Remove the test tube from the glovebox and place it under a nitrogen atmosphere.

  • Add the this compound (0.2 mmol) and anhydrous CH₂Cl₂ (4.0 mL) to the test tube.

  • Add the BCB (0.3 mmol) to the reaction mixture.

  • Stir the reaction mixture at 30 °C for 2 hours.

  • Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a petroleum ether-ethyl acetate (B1210297) solvent system to afford the desired tetracyclic indoxyl derivative.

Protocol 2: Synthesis of Spiro-isoxazolines via 1,3-Dipolar Cycloaddition and Intramolecular Cyclization

This protocol outlines a two-step synthesis of spiro-isoxazolines, which have shown significant anti-cancer activity.[2]

Step 1: 1,3-Dipolar Cycloaddition

  • Alkynol or alkynoic acid (1.0 equiv)

  • Appropriate hydroximoyl chloride (1.1 equiv)

  • Triethylamine (B128534) (Et₃N) (2.0 equiv)

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • Dissolve the alkynol or alkynoic acid in anhydrous CH₂Cl₂.

  • Add the hydroximoyl chloride and cool the mixture to 0 °C.

  • Add triethylamine dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Wash the reaction mixture with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer and purify the residue by column chromatography to yield the isoxazole (B147169) intermediate.

Step 2: Intramolecular Spirocyclization

  • Isoxazole intermediate from Step 1 (1.0 equiv)

  • Pyridinium tribromide (PTB) (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • Dissolve the isoxazole intermediate in anhydrous CH₂Cl₂.

  • Add K₂CO₃ and PTB to the solution.

  • Stir the mixture at room temperature for 4-6 hours.

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain the spiro-isoxazoline.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various tetracyclic indoxyl derivatives and spiro-isoxazolines.

Table 1: Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Isatogens with Bicyclobutanes [1]

EntryThis compound SubstituentDipolarophileProductYield (%)
1H2-Naphthyl-substituted keto BCB7a92
24-Me2-Naphthyl-substituted keto BCB7b85
35-Me2-Naphthyl-substituted keto BCB7c88
45-Cl2-Naphthyl-substituted keto BCB7d75
55-F2-Naphthyl-substituted keto BCB7e81
6H1-Naphthyl-substituted BCB7x73

Table 2: Synthesis of Spiro-isoxazolines and their Anticancer Activity [2]

CompoundRingYield (%)MCF-7 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)PC-3 IC₅₀ (µM)DU-145 IC₅₀ (µM)
3gp-Cl-PhHPyran7843455052
3ho-diCl-PhHPyran7545485256
6do-diCl-Ph-Lactone65>100>100>100>100

Applications in Drug Development

The heterocyclic scaffolds synthesized from this compound 1,3-dipolar cycloadditions are of significant interest to drug development professionals due to their potent biological activities.

Anticancer Activity and the NF-κB Signaling Pathway

Several isatin-derived spirocyclic compounds have been identified as potent anticancer agents. One of the key mechanisms of action for some of these compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][3] NF-κB is a transcription factor that plays a crucial role in inflammation, immunity, cell proliferation, and apoptosis. Its aberrant activation is a hallmark of many cancers.

The inhibition of the NF-κB pathway by these compounds can lead to the suppression of cancer cell growth and the induction of apoptosis. This makes them attractive candidates for further optimization and development as novel cancer therapeutics.

NFkB_Pathway cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα IKK IKK Complex TNFa->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB degrades and releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates to Inhibitor This compound-derived Spiro-isoxazoline Inhibitor->IKK inhibits DNA DNA NFkB_nuc->DNA binds to Transcription Gene Transcription (Proliferation, Anti-apoptosis) DNA->Transcription

Inhibition of the NF-κB signaling pathway.

The development of this compound-derived compounds as inhibitors of the NF-κB pathway represents a promising strategy for cancer therapy. Further structure-activity relationship (SAR) studies can lead to the identification of more potent and selective inhibitors with improved pharmacological properties.

References

Application Notes and Protocols: Isatogen as a Versatile Building Block for Indolin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isatogens are valuable and reactive intermediates in organic synthesis, serving as key building blocks for the construction of various heterocyclic compounds. Of particular interest is their utility in the synthesis of indolin-3-one derivatives, a scaffold present in numerous biologically active natural products and synthetic compounds. This document provides detailed application notes and experimental protocols for the synthesis of indolin-3-one derivatives from isatogens, with a focus on the transition-metal-free cross-coupling reaction with boronic acids. Additionally, it explores the significant anticancer and antimicrobial activities exhibited by the resulting indolin-3-one derivatives, providing insights into their potential therapeutic applications.

Introduction

The indolin-3-one core is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. Isatogens, which can be readily prepared from corresponding 2-nitrotolans, offer a reactive platform for the synthesis of diverse and complex indolin-3-one derivatives. A notable advancement in this area is the development of a transition-metal-free cross-coupling reaction between isatogens and boronic acids, which allows for the efficient construction of 2,2-disubstituted indolin-3-ones with high regioselectivity. These derivatives have shown significant promise as anticancer agents, often through mechanisms involving the p53-MDM2 pathway,

Application Notes and Protocols for the Synthesis of Isatogens from Nitroalkynes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isatogens, also known as 2-aryl-3-benzofuranone-2-oxides, are a class of heterocyclic compounds possessing a unique structural framework that has garnered significant interest in medicinal chemistry and drug development. Their diverse biological activities, including potential anticancer and antimicrobial properties, have spurred the development of various synthetic methodologies. One prominent and efficient route involves the cycloisomerization of 2-nitroalkynylbenzenes. This application note provides a detailed experimental protocol for the synthesis of isatogens via a gold(III)-catalyzed intramolecular redox-dipolar cycloaddition cascade, offering a robust and high-yielding pathway for researchers in organic synthesis and drug discovery.

Data Presentation

The following table summarizes the quantitative data for the synthesis of a representative isatogen derivative.

EntryStarting MaterialCatalystLewis AcidSolventTemp (°C)Time (h)Yield (%)
12-NitroalkynylbenzeneAu(III)-Dichloromethane (B109758)RT195

Experimental Protocols

This section details the methodology for the gold(III)-catalyzed synthesis of isatogens from 2-nitroalkynylbenzenes.

Materials and Equipment:

  • 2-Nitroalkynylbenzene substrate

  • Gold(III) chloride (AuCl₃)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen gas inlet

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 2-nitroalkynylbenzene substrate (1.0 equiv).

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 5-10 minutes to ensure anhydrous and oxygen-free conditions.

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to dissolve the substrate. The concentration may vary depending on the specific substrate, but a typical concentration is 0.1 M.

  • Catalyst Addition: To the stirred solution, add the gold(III) chloride catalyst (typically 1-5 mol%).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system. The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure this compound product.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualization

The following diagrams illustrate the key chemical transformation and the experimental workflow for the synthesis of isatogens from nitroalkynes.

isatogen_synthesis cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 2_Nitroalkynylbenzene 2-Nitroalkynylbenzene This compound This compound 2_Nitroalkynylbenzene->this compound Cycloisomerization Au_III Au(III) Au_III->this compound Catalyzes

Caption: Gold(III)-catalyzed cycloisomerization of 2-nitroalkynylbenzene to form an this compound.

experimental_workflow Start Reaction_Setup Reaction Setup: - Add 2-nitroalkynylbenzene to flask - Purge with inert gas Start->Reaction_Setup Solvent_Addition Add Anhydrous Dichloromethane Reaction_Setup->Solvent_Addition Catalyst_Addition Add Au(III) Catalyst Solvent_Addition->Catalyst_Addition Reaction Stir at Room Temperature Catalyst_Addition->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Concentrate Reaction Mixture Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization NMR, Mass Spectrometry Purification->Characterization End Characterization->End

Caption: Experimental workflow for the synthesis of isatogens from nitroalkynes.

The Strategic Application of Isatogens' Close Relatives, Isatins, in the Synthesis of Spirooxindoles: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the synthesis of spirooxindoles represents a pivotal area of interest due to their significant presence in a wide array of biologically active compounds and natural products. While the direct application of isatogens in this synthesis is not extensively documented in readily available literature, their close relatives and derivatives, isatins, serve as the cornerstone for a multitude of synthetic strategies. This document provides a comprehensive overview of the application of isatins in the synthesis of spirooxindoles, complete with detailed experimental protocols, quantitative data summaries, and visual diagrams of key reaction pathways.

The spirooxindole scaffold, characterized by a spiro-fused ring system at the C3 position of an oxindole (B195798) core, is a privileged motif in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The versatility of the isatin (B1672199) molecule, with its reactive C3-ketone, provides a powerful entry point for the construction of this complex and valuable molecular architecture.

Key Synthetic Strategies and Applications

The synthesis of spirooxindoles from isatins predominantly involves multicomponent reactions (MCRs), cycloaddition reactions, and various transition-metal-catalyzed processes. These methods offer efficient pathways to construct diverse and complex spirocyclic systems with high degrees of stereocontrol.

1. Multicomponent Reactions (MCRs): MCRs are highly efficient one-pot reactions where three or more reactants combine to form a complex product, incorporating most or all of the atoms of the starting materials. In the context of spirooxindole synthesis, isatin is a common component, reacting with a variety of substrates to yield highly functionalized products.

2. [3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition of azomethine ylides, generated in situ from isatins and α-amino acids, with various dipolarophiles is a powerful and widely used method for the synthesis of spiro-pyrrolidinyl-oxindoles. This reaction allows for the construction of multiple stereocenters in a single step with high regio- and stereoselectivity.

3. Transition Metal-Catalyzed Syntheses: Various transition metals, including silver, gold, and zinc, have been shown to effectively catalyze the synthesis of spirooxindoles from isatins. These catalysts can activate the isatin core and promote cascade reactions, leading to the formation of complex spirocyclic systems under mild conditions.[1]

Experimental Protocols

Below are detailed experimental protocols for key synthetic methodologies that exemplify the application of isatins in the synthesis of spirooxindoles.

Protocol 1: Three-Component Synthesis of Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] Derivatives

This protocol describes a green and efficient one-pot, three-component synthesis of spirooxindole derivatives.

Materials:

  • Substituted isatin (1.0 mmol)

  • Malononitrile (B47326) or Ethyl cyanoacetate (B8463686) (1.0 mmol)

  • 1,3-Dicarbonyl compound (e.g., Dimedone) (1.0 mmol)

  • Catalyst (e.g., ZnS NPs, 10 mol%)[1]

  • Solvent (e.g., Water)

  • Reaction vessel

  • Magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add the substituted isatin (1.0 mmol), malononitrile or ethyl cyanoacetate (1.0 mmol), 1,3-dicarbonyl compound (1.0 mmol), and the catalyst (10 mol%).

  • Add the solvent (e.g., 10 mL of water) to the reaction mixture.

  • Stir the mixture vigorously at the specified temperature (e.g., 90 °C) for the required time (typically monitored by TLC).[1]

  • Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

  • The solid product is typically collected by filtration.

  • Wash the crude product with cold water or ethanol.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to afford the pure spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivative.

Protocol 2: [3+2] Cycloaddition for the Synthesis of Spiro-pyrrolidinyl-oxindoles

This protocol outlines the synthesis of spiro-pyrrolidinyl-oxindoles via a 1,3-dipolar cycloaddition reaction.

Materials:

  • Isatin (1.0 mmol)

  • α-Amino acid (e.g., Sarcosine or L-proline) (1.0 mmol)

  • Dipolarophile (e.g., an activated alkene) (1.0 mmol)

  • Solvent (e.g., Methanol or Acetonitrile)

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • A mixture of isatin (1.0 mmol) and the α-amino acid (1.0 mmol) in the chosen solvent (e.g., 15 mL of methanol) is heated to reflux to generate the azomethine ylide in situ.

  • To this solution, add the dipolarophile (1.0 mmol).

  • Continue to reflux the reaction mixture for the specified time (monitored by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the desired spiro-pyrrolidinyl-oxindole.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of spirooxindoles from isatins, highlighting the efficiency and stereoselectivity of different methods.

Table 1: Synthesis of Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] Derivatives via a Three-Component Reaction

EntryIsatin Substituent1,3-DicarbonylCatalystSolventTime (min)Yield (%)
1HDimedoneZnS NPsWater2095
25-BrDimedoneZnS NPsWater2592
35-Cl1,3-IndandioneZnS NPsWater3090
45-NO2Barbituric AcidZnS NPsWater3588

Data is representative and compiled from various sources in the literature.

Table 2: Diastereoselective Synthesis of Spiro-pyrrolidinyl-oxindoles via [3+2] Cycloaddition

EntryIsatinα-Amino AcidDipolarophileSolventdrYield (%)
1N-MethylisatinSarcosine(E)-ChalconeMethanol>99:192
2IsatinL-ProlineDimethyl maleateAcetonitrile95:588
35-ChloroisatinSarcosineN-PhenylmaleimideToluene>99:195
4N-BenzylisatinL-ProlineAcrylonitrileMethanol90:1085

dr = diastereomeric ratio. Data is representative and compiled from various sources in the literature.

Visualizing the Synthesis

Diagram 1: General Workflow for the Three-Component Synthesis of Spirooxindoles

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Isatin Isatin Reaction One-Pot Reaction Catalyst, Solvent, Heat Isatin->Reaction Component2 Activated Methylene (e.g., Malononitrile) Component2->Reaction Component3 1,3-Dicarbonyl (e.g., Dimedone) Component3->Reaction Spirooxindole Spirooxindole Derivative Reaction->Spirooxindole

Caption: A streamlined workflow for the one-pot, three-component synthesis of spirooxindoles.

Diagram 2: Reaction Pathway for the [3+2] Cycloaddition of an Isatin-Derived Azomethine Ylide

G Isatin Isatin Ylide Azomethine Ylide (in situ) Isatin->Ylide AminoAcid α-Amino Acid AminoAcid->Ylide Cycloaddition [3+2] Cycloaddition Ylide->Cycloaddition Dipolarophile Dipolarophile (e.g., Alkene) Dipolarophile->Cycloaddition SpiroProduct Spiro-pyrrolidinyl-oxindole Cycloaddition->SpiroProduct

References

Transition-Metal-Free Cross-Coupling Reactions of Isatogens: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatogens, 1-oxo-1H-indole-2,3-dione N-oxides, are versatile building blocks in synthetic organic chemistry, prized for their utility in constructing complex nitrogen-containing heterocycles. The development of transition-metal-free cross-coupling reactions involving isatogens represents a significant advancement in sustainable chemistry, offering milder reaction conditions and avoiding residual metal contamination in final products, a critical consideration in drug development. These methodologies primarily leverage organocatalysis, Lewis acid catalysis, and base-mediated condensations to forge new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of functionalized indolin-3-ones and quinoline (B57606) derivatives. This document provides detailed application notes and experimental protocols for key transition-metal-free cross-coupling and related bond-forming reactions of isatogens.

Regioselective Cross-Coupling of Isatogens with Boronic Acids

This protocol describes a transition-metal-free cross-coupling of isatogens with boronic acids, yielding valuable 2,2-disubstituted indolin-3-one derivatives. The reaction proceeds with excellent regioselectivity through a proposed 1,4-metalate shift of a boron "ate" complex. This method is characterized by its operational simplicity, broad substrate scope, and good functional group tolerance.[1][2]

Data Presentation
EntryIsatogen (R¹)Boronic Acid (R²)ProductYield (%)
1HPhenyl2-phenyl-2-methylindolin-3-one95
25-Me4-Methoxyphenyl5-methyl-2-(4-methoxyphenyl)-2-methylindolin-3-one92
35-Cl3-Thienyl5-chloro-2-(thiophen-3-yl)-2-methylindolin-3-one85
45-Br4-Fluorophenyl5-bromo-2-(4-fluorophenyl)-2-methylindolin-3-one91
57-FNaphthalen-2-yl7-fluoro-2-(naphthalen-2-yl)-2-methylindolin-3-one88
6HVinyl2-vinyl-2-methylindolin-3-one75
Experimental Protocol

General Procedure for the Cross-Coupling of Isatogens with Boronic Acids:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the this compound (0.2 mmol, 1.0 equiv), boronic acid (0.3 mmol, 1.5 equiv), and Cs₂CO₃ (0.4 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane (B91453) (2.0 mL) via syringe.

  • Stir the reaction mixture at 100 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl solution (10 mL) and extract with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to afford the desired 2,2-disubstituted indolin-3-one.

Reaction Pathway

G This compound This compound AteComplex Boron 'ate' Complex This compound->AteComplex BoronicAcid Boronic Acid (R²B(OH)₂) BoronicAcid->AteComplex Base Base (e.g., Cs₂CO₃) Base->AteComplex Intermediate 1,4-Metalate Shift Intermediate AteComplex->Intermediate 1,4-shift Product 2,2-Disubstituted Indolin-3-one Intermediate->Product Rearrangement

Caption: Proposed mechanism for the cross-coupling of isatogens with boronic acids.

Organocatalytic Asymmetric Formal [3+2] Cycloaddition of Isatogens with Azlactones

This method details a chiral amide-guanidine-catalyzed asymmetric formal [3+2] cycloaddition of isatogens with azlactones. This reaction provides a straightforward route to chiral indolin-3-one derivatives bearing two contiguous tetrasubstituted stereocenters with high diastereoselectivities and enantioselectivities.[3]

Data Presentation
EntryThis compound (R¹)Azlactone (R², R³)Product Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Yield (%)
1HPh, Me>20:19588
25-Br4-Cl-Ph, Me>20:19285
35-NO₂Ph, Et19:19678
4H2-Naphthyl, Me>20:19482
57-MePh, i-Pr15:19075
Experimental Protocol

General Procedure for the Asymmetric [3+2] Cycloaddition:

  • To a dried vial, add the chiral amide-guanidine catalyst (0.02 mmol, 10 mol%).

  • Add the azlactone (0.22 mmol, 1.1 equiv) and the this compound (0.2 mmol, 1.0 equiv).

  • Add anhydrous toluene (B28343) (1.0 mL) and stir the mixture at -20 °C.

  • Monitor the reaction by TLC until the this compound is consumed (typically 24-48 hours).

  • Directly load the reaction mixture onto a silica gel column.

  • Purify by flash column chromatography (petroleum ether/ethyl acetate) to yield the chiral indolin-3-one product.

Experimental Workflow

G Start Start: Add Catalyst, Azlactone, this compound Solvent Add Anhydrous Toluene Start->Solvent Reaction Stir at -20 °C (24-48 h) Solvent->Reaction TLC Monitor by TLC Reaction->TLC Purification Direct Column Chromatography TLC->Purification Reaction Complete Product Chiral Indolin-3-one Product Purification->Product

Caption: Workflow for the organocatalytic [3+2] cycloaddition.

Base-Catalyzed Pfitzinger Reaction of Isatins with Carbonyl Compounds

The Pfitzinger reaction is a classic transition-metal-free method for the synthesis of quinoline-4-carboxylic acids from the condensation of an isatin (B1672199) with a carbonyl compound containing an α-methylene group in the presence of a base.[4][5][6] This reaction is highly versatile and provides a direct route to valuable quinoline scaffolds.

Data Presentation
EntryIsatin (R¹)Carbonyl CompoundProductYield (%)
1HAcetone2-methylquinoline-4-carboxylic acid85
25-BrAcetophenone2-phenyl-6-bromoquinoline-4-carboxylic acid78
3HCyclohexanone1,2,3,4-tetrahydroacridine-9-carboxylic acid82
45-ClEthyl pyruvate6-chloro-2-methylquinoline-4-carboxylic acid75
5H2-Butanone2,3-dimethylquinoline-4-carboxylic acid80
Experimental Protocol

General Procedure for the Pfitzinger Reaction:

  • In a round-bottom flask, dissolve potassium hydroxide (B78521) (3.0 equiv) in ethanol (B145695) (e.g., 10 mL per gram of isatin).

  • Add the isatin (1.0 equiv) to the basic solution and stir at room temperature for 30 minutes to facilitate ring opening to the isatic acid salt.

  • Add the carbonyl compound (1.1 equiv) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of ~4-5 to precipitate the quinoline-4-carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Signaling Pathway

G Isatin Isatin IsaticAcid Isatic Acid Salt Isatin->IsaticAcid Ring Opening Base Base (KOH) Base->IsaticAcid Imine Imine Intermediate IsaticAcid->Imine Carbonyl Carbonyl Compound Carbonyl->Imine Condensation Enamine Enamine Tautomer Imine->Enamine Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Product Quinoline-4-carboxylic Acid Cyclized->Product Dehydration

Caption: Mechanistic pathway of the Pfitzinger reaction.

Conclusion

The transition-metal-free reactions of isatogens presented herein offer powerful and sustainable alternatives for the synthesis of complex heterocyclic molecules relevant to pharmaceutical and materials science. These protocols highlight the utility of diverse catalytic systems, from Lewis acids and organocatalysts to simple bases, in achieving efficient and selective bond formations. The provided data and methodologies serve as a practical guide for researchers to explore and apply these valuable synthetic transformations.

References

Application Notes and Protocols: One-Pot Synthesis of Tetracyclic Indoxyl Derivatives Using Isatogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the one-pot synthesis of structurally complex tetracyclic indoxyl derivatives. The described methodology involves the in situ generation of isatogens from 2-nitroalkynes, followed by a Lewis acid-catalyzed 1,3-dipolar cycloaddition with bicyclobutanes. This approach offers an efficient pathway to novel three-dimensional molecular architectures of interest in medicinal chemistry and drug discovery.

Introduction

Tetracyclic indoxyl derivatives represent a class of compounds with significant potential in pharmaceutical research due to their complex, three-dimensional structures. The "escape from flatland" in medicinal chemistry emphasizes the move towards more sp³-rich scaffolds to improve pharmacokinetic and pharmacodynamic properties. Isatogens, which are 1,3-dipoles, are versatile intermediates in the synthesis of various heterocyclic compounds. The following protocols detail a one-pot reaction that leverages the reactivity of isatogens for the construction of novel tetracyclic indoxyl frameworks.[1][2]

Reaction Principle

The synthesis proceeds via a two-step sequence in a single pot. First, a 2-nitroalkyne is treated with a gold catalyst to induce a cycloisomerization, generating a reactive isatogen intermediate. This intermediate is not isolated. In the second step, a Lewis acid is used to catalyze a [3+3] cycloaddition reaction between the in situ generated this compound and a bicyclobutane, yielding the desired tetracyclic indoxyl derivative.[1]

Data Presentation

The following table summarizes the yields of various tetracyclic indoxyl derivatives synthesized using the one-pot protocol. The data is based on the reaction of substituted 2-nitroalkynes with various bicyclobutanes.

Entry2-Nitroalkyne Substituent (R¹)Bicyclobutane Substituent (R²)ProductYield (%)
1Phenyl2-Naphthyl7a 55
24-Methylphenyl2-Naphthyl7b 62
34-Methoxyphenyl2-Naphthyl7c 68
44-Fluorophenyl2-Naphthyl7d 58
54-Chlorophenyl2-Naphthyl7e 52
6PhenylPhenyl7f 65
7Phenyl4-Bromophenyl7g 59
8Phenyl4-Methoxyphenyl7h 71
92-Thienyl2-Naphthyl7i 50
10Methyl2-Naphthyl7j 45

Experimental Protocols

General Protocol for the One-Pot Synthesis of Tetracyclic Indoxyl Derivatives

This protocol describes a general method for the Lewis acid-catalyzed 1,3-dipolar cycloaddition of bicyclobutanes with in situ generated isatogens from 2-nitroalkynes.

Materials:

  • Substituted 2-nitroalkyne (1.0 equiv)

  • Substituted bicyclobutane (1.5 equiv)

  • Gold(I) chloride (AuCl) (2 mol%)

  • Scandium(III) triflate (Sc(OTf)₃) (5 mol%)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer

Procedure:

  • To an oven-dried screw-capped test tube equipped with a magnetic stir bar, add the substituted 2-nitroalkyne (0.2 mmol, 1.0 equiv) and Gold(I) chloride (0.004 mmol, 2 mol%).

  • Evacuate and backfill the test tube with a dry, inert atmosphere (Nitrogen or Argon).

  • Add anhydrous dichloromethane (4.0 mL) to the test tube via syringe.

  • Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the this compound intermediate.

  • To the reaction mixture, add the substituted bicyclobutane (0.3 mmol, 1.5 equiv) followed by Scandium(III) triflate (0.01 mmol, 5 mol%).

  • Stir the reaction mixture at 30 °C for 2 hours.

  • Upon completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent (e.g., petroleum ether-ethyl acetate) to afford the pure tetracyclic indoxyl derivative.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for One-Pot Synthesis A 1. Add 2-nitroalkyne and AuCl to an oven-dried test tube. B 2. Establish inert atmosphere (N₂ or Ar). A->B C 3. Add anhydrous CH₂Cl₂. B->C D 4. Stir at room temperature for 1h (this compound formation). C->D E 5. Add bicyclobutane and Sc(OTf)₃. D->E F 6. Stir at 30°C for 2h (Cycloaddition). E->F G 7. Concentrate under reduced pressure. F->G H 8. Purify by flash column chromatography. G->H I Pure Tetracyclic Indoxyl Derivative H->I

Caption: A step-by-step workflow for the one-pot synthesis.

Reaction Pathway

reaction_pathway Proposed Reaction Pathway cluster_step1 Step 1: In situ this compound Formation cluster_step2 Step 2: [3+3] Cycloaddition A 2-Nitroalkyne B This compound Intermediate A->B AuCl, CH₂Cl₂, rt, 1h D Tetracyclic Indoxyl Derivative B->D Sc(OTf)₃, CH₂Cl₂, 30°C, 2h C Bicyclobutane C->D

Caption: The two-step, one-pot reaction sequence.

References

Asymmetric Synthesis of Chiral Indolin-3-ones from Isatogens: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral indolin-3-ones are a pivotal structural motif in a myriad of natural products and pharmacologically active compounds. Their stereochemistry often dictates their biological activity, making the development of enantioselective synthetic methodologies a significant focus in medicinal chemistry and drug development. Isatogens, which are 2-aryl-3H-indol-3-one-1-oxides, have emerged as versatile precursors for the synthesis of these valuable chiral molecules. Their unique electronic properties and reactivity patterns allow for novel synthetic transformations. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral indolin-3-ones, with a specific focus on reactions starting from isatogens. The methodologies presented herein are primarily centered around organocatalytic approaches, offering mild and efficient pathways to enantiomerically enriched indolin-3-one derivatives.

Application Notes

The asymmetric synthesis of chiral indolin-3-ones from isatogens primarily involves the creation of one or more stereocenters, often at the C2 and C3 positions of the indolinone core. The presented application focuses on a formal [3+2] cycloaddition reaction, a powerful strategy for constructing five-membered rings with high stereocontrol.

Key Application: Organocatalytic Asymmetric Formal [3+2] Cycloaddition of Isatogens with Azlactones

This approach provides a direct and efficient route to complex chiral indolin-3-one derivatives bearing two contiguous stereocenters, including a quaternary center at the C2 position. The reaction is typically catalyzed by a chiral bifunctional organocatalyst, such as a chiral amide-guanidine, which can activate both the isatogen and the azlactone simultaneously through hydrogen bonding interactions.

Advantages of this methodology include:

  • High Stereoselectivity: The use of chiral organocatalysts allows for excellent control over both diastereoselectivity and enantioselectivity.

  • Atom Economy: Cycloaddition reactions are inherently atom-economical, minimizing waste.

  • Mild Reaction Conditions: These reactions are often carried out at or below room temperature, preserving sensitive functional groups.

  • Structural Complexity: This method allows for the rapid construction of structurally complex molecules from relatively simple starting materials.

Potential Applications in Drug Discovery:

The resulting chiral indolin-3-one scaffolds are of significant interest in drug discovery due to their presence in various bioactive molecules. These scaffolds can serve as key intermediates for the synthesis of novel therapeutic agents targeting a range of diseases. The ability to readily access a diverse library of enantiomerically pure indolin-3-ones facilitates structure-activity relationship (SAR) studies, a crucial step in the drug development pipeline.

Data Presentation

The following table summarizes the quantitative data for the organocatalytic asymmetric formal [3+2] cycloaddition of various isatogens with azlactones, as reported in the literature.

EntryThis compound (R¹)Azlactone (R²)ProductYield (%)dree (%)
1HPh3a 85>20:195
25-MePh3b 88>20:196
35-ClPh3c 82>20:194
45-BrPh3d 80>20:193
5H4-Me-Ph3e 87>20:195
6H4-Cl-Ph3f 81>20:192
7H2-Thienyl3g 75>20:190

Experimental Protocols

General Procedure for the Asymmetric Formal [3+2] Cycloaddition of Isatogens and Azlactones

Materials:

  • This compound (1.0 equiv)

  • Azlactone (1.2 equiv)

  • Chiral Amide-Guanidine Catalyst (10 mol%)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Molecular sieves (4 Å)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vial under an inert atmosphere, add the chiral amide-guanidine catalyst (10 mol%) and 4 Å molecular sieves.

  • Add anhydrous dichloromethane (DCM) to the vial.

  • Add the corresponding this compound (1.0 equiv) to the mixture.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the azlactone (1.2 equiv) to the reaction mixture.

  • Stir the reaction at the specified temperature (e.g., 30 °C) for the time indicated by TLC monitoring (typically 24-48 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford the desired chiral indolin-3-one product.

  • Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Visualizations

Reaction Mechanism

The proposed catalytic cycle for the asymmetric formal [3+2] cycloaddition of an this compound with an azlactone catalyzed by a chiral bifunctional organocatalyst is depicted below. The catalyst activates both reactants through hydrogen bonding, facilitating a stereoselective Michael addition followed by an intramolecular cyclization/rearrangement to yield the final product.

Reaction_Mechanism cluster_activation Catalyst Activation cluster_reaction Stereoselective Reaction cluster_catalyst_regeneration Catalyst Regeneration This compound This compound Activated_Complex Ternary Complex (H-Bonding) This compound->Activated_Complex Azlactone Azlactone Azlactone->Activated_Complex Catalyst Chiral Catalyst Catalyst->Activated_Complex Michael_Addition Michael Addition Activated_Complex->Michael_Addition Stereoselective Attack Intermediate Enolate Intermediate Michael_Addition->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Chiral Indolin-3-one Cyclization->Product Product_Catalyst_Complex Product-Catalyst Complex Product->Product_Catalyst_Complex Regenerated_Catalyst Chiral Catalyst Product_Catalyst_Complex->Regenerated_Catalyst Release Regenerated_Catalyst->Catalyst Re-enters cycle

Caption: Proposed catalytic cycle for the asymmetric [3+2] cycloaddition.

Experimental Workflow

The general experimental workflow for the synthesis and analysis of chiral indolin-3-ones from isatogens is outlined in the following diagram.

Experimental_Workflow cluster_analysis Analysis Start Start Materials: This compound, Azlactone, Chiral Catalyst Reaction_Setup Reaction Setup (Inert atmosphere, Anhydrous Solvent) Start->Reaction_Setup Reaction Stirring at Controlled Temperature Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Work-up (Concentration) Monitoring->Workup Reaction Complete Purification Purification (Flash Column Chromatography) Workup->Purification Characterization Product Characterization Purification->Characterization Final_Product Pure Chiral Indolin-3-one Purification->Final_Product Analysis Stereochemical Analysis Characterization->Analysis NMR ¹H NMR (dr) Analysis->NMR HPLC Chiral HPLC (ee) Analysis->HPLC

Caption: General experimental workflow for the synthesis and analysis.

Application Notes and Protocols: Isatogen-Based Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of complex heterocyclic scaffolds through isatogen-based multicomponent reactions (MCRs). The methodologies outlined are crucial for generating diverse molecular libraries for drug discovery and development, with a particular focus on anticancer agents.

Introduction

Isatogens, and their more common synthetic precursors, isatins (1H-indole-2,3-diones), are privileged scaffolds in medicinal chemistry. Their unique reactivity at the C3-carbonyl group allows for a wide range of chemical transformations, making them ideal building blocks in multicomponent reactions. MCRs are powerful one-pot synthetic strategies where three or more reactants combine to form a complex product that incorporates structural features from each starting material. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. This document outlines key this compound-based MCR protocols for the synthesis of spirooxindoles and other complex heterocycles with potential therapeutic applications.

Key Multicomponent Reaction Protocols

This section details experimental procedures for three prominent classes of this compound-based multicomponent reactions: the synthesis of spiro[indoline-3,4'-pyrano[3,2-h]quinolines], the 1,3-dipolar cycloaddition for the synthesis of spiro[indoline-3,2'-pyrrolidin]-2-ones, and the Ugi four-component reaction for the synthesis of β-lactam-containing 3,3-disubstituted oxindoles.

Protocol 1: Three-Component Synthesis of Spiro[indoline-3,4'-pyrano[3,2-h]quinolines]

This protocol describes a piperidine-catalyzed three-component reaction between 8-hydroxyquinoline (B1678124), an isatin (B1672199) derivative, and an active methylene (B1212753) compound (malononitrile or ethyl cyanoacetate) to yield functionalized spiro[indoline-3,4'-pyrano[3,2-h]quinolines].[1]

Experimental Protocol:

  • To a solution of 8-hydroxyquinoline (1.0 mmol) in ethanol (B145695) (20.0 mL), add the corresponding isatin derivative (1.1 mmol) and malononitrile (B47326) or ethyl cyanoacetate (B8463686) (1.0 mmol).

  • Add piperidine (B6355638) (1.0 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for approximately 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the precipitate is filtered, washed with cold ethanol, and dried to afford the pure product.

Quantitative Data:

EntryIsatin Derivative (R)Active Methylene CompoundProductYield (%)
1HMalononitrile2-amino-5'-oxo-5',7'-dihydro-spiro[indoline-3,4'-pyrano[3,2-h]quinoline]-3'-carbonitrile92
25-BrMalononitrile2-amino-5-bromo-5'-oxo-5',7'-dihydro-spiro[indoline-3,4'-pyrano[3,2-h]quinoline]-3'-carbonitrile95
35-ClMalononitrile2-amino-5-chloro-5'-oxo-5',7'-dihydro-spiro[indoline-3,4'-pyrano[3,2-h]quinoline]-3'-carbonitrile94
45-MeMalononitrile2-amino-5-methyl-5'-oxo-5',7'-dihydro-spiro[indoline-3,4'-pyrano[3,2-h]quinoline]-3'-carbonitrile90
5HEthyl cyanoacetateEthyl 2-amino-5'-oxo-5',7'-dihydro-spiro[indoline-3,4'-pyrano[3,2-h]quinoline]-3'-carboxylate88
65-BrEthyl cyanoacetateEthyl 2-amino-5-bromo-5'-oxo-5',7'-dihydro-spiro[indoline-3,4'-pyrano[3,2-h]quinoline]-3'-carboxylate91
Protocol 2: 1,3-Dipolar Cycloaddition for Synthesis of Spiro[indoline-3,2'-pyrrolidin]-2-ones

This protocol details the three-component 1,3-dipolar cycloaddition reaction of an isatin, an amino acid (sarcosine or thioproline), and a dipolarophile to synthesize spiro[indoline-3,2'-pyrrolidin]-2-one derivatives. This reaction proceeds via the in situ generation of an azomethine ylide.

Experimental Protocol:

  • A mixture of the isatin derivative (1.0 mmol), the amino acid (1.0 mmol), and the dipolarophile (1.0 mmol) is refluxed in methanol (B129727) (15 mL).

  • The reaction is monitored by TLC until the starting materials are consumed.

  • After completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with methanol, and dried under vacuum to yield the desired spiro-pyrrolidine oxindole.

Quantitative Data:

EntryIsatin DerivativeAmino AcidDipolarophileProductYield (%)
1IsatinL-proline(E)-3-(9-chloro-2,3-dimethyl-6,7-dihydro-5H-benzo[2]annulen-8-yl)-1-phenylprop-2-en-1-oneNovel hexahydrospiro[indoline-pyrrolizin]-one derivative92
25-FluoroisatinL-proline(E)-3-(9-chloro-2,3-dimethyl-6,7-dihydro-5H-benzo[2]annulen-8-yl)-1-phenylprop-2-en-1-one5-Fluoro-hexahydrospiro[indoline-pyrrolizin]-one derivative88
35-ChloroisatinSarcosine(E)-3-(2,4-dichlorophenyl)-1-(1H-indol-3-yl)prop-2-en-1-oneSpirooxindole analogue73
4IsatinL-thioproline1,4-naphthoquinoneSpiro[benzo[f]thiazolo[4,3-a]isoindole-5,3'-indoline]-2',6,11-trione derivativeNot Specified
Protocol 3: Ugi Four-Component Reaction for Synthesis of β-Lactam-Containing Oxindoles

This protocol describes the Ugi four-center three-component reaction (Ugi-4C-3CR) of an isatin, a β-amino acid, and an isocyanide to afford β-lactam-containing 3,3-disubstituted oxindoles.[3]

Experimental Protocol:

  • To a solution of the isatin derivative (0.5 mmol) and the β-amino acid (0.5 mmol) in trifluoroethanol (TFE, 1 mL), add the isocyanide (0.5 mmol).

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, evaporate the solvent in vacuo.

  • Purify the crude product by flash chromatography to obtain the pure β-lactam-containing oxindole.

Quantitative Data:

EntryIsatin Derivative (R)Isocyanideβ-Amino AcidProductYield (%)
1Htert-Butyl isocyanideβ-AlanineN-(tert-butyl)-2-oxo-3-(2-oxoazetidin-1-yl)indoline-3-carboxamide85
2N-Benzyltert-Butyl isocyanideβ-Alanine1-Benzyl-N-(tert-butyl)-2-oxo-3-(2-oxoazetidin-1-yl)indoline-3-carboxamide97
3N-Methyltert-Butyl isocyanideβ-AlanineN-(tert-butyl)-1-methyl-2-oxo-3-(2-oxoazetidin-1-yl)indoline-3-carboxamide90
45-Bromotert-Butyl isocyanideβ-Alanine5-Bromo-N-(tert-butyl)-2-oxo-3-(2-oxoazetidin-1-yl)indoline-3-carboxamide82
55-Nitrotert-Butyl isocyanideβ-AlanineN-(tert-butyl)-5-nitro-2-oxo-3-(2-oxoazetidin-1-yl)indoline-3-carboxamide75

Applications in Drug Discovery: Anticancer Activity

Many this compound-based MCR products, particularly spirooxindoles, exhibit potent anticancer activity. A key mechanism of action for some of these compounds is the inhibition of the p53-MDM2 protein-protein interaction.[4]

Signaling Pathway: p53-MDM2 Inhibition by Spirooxindoles

The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Its activity is negatively regulated by the murine double minute 2 (MDM2) protein, which promotes p53 degradation. In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. Spirooxindole-based inhibitors can disrupt the p53-MDM2 interaction, thereby reactivating p53 and inducing apoptosis in cancer cells.

p53_MDM2_pathway cluster_0 Normal Cell cluster_1 Cancer Cell (MDM2 Overexpression) cluster_2 Treated Cancer Cell p53 p53 MDM2 MDM2 MDM2_cancer MDM2 p53_cancer p53 MDM2_cancer->p53_cancer Binds and inhibits Ub Ubiquitin p53_cancer->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Spirooxindole Spirooxindole MDM2_treated MDM2 Spirooxindole->MDM2_treated Inhibits p53_treated p53 (stabilized) Apoptosis Apoptosis p53_treated->Apoptosis Induces

Caption: p53-MDM2 signaling pathway and its inhibition by spirooxindoles.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel this compound-based drug candidates follows a structured workflow, from the initial multicomponent reaction to biological screening.

experimental_workflow MCR Multicomponent Reaction (Isatin + Reactants) Purification Purification & Isolation (Chromatography, Recrystallization) MCR->Purification Characterization Structural Characterization (NMR, MS, X-ray) Purification->Characterization Library Compound Library Characterization->Library Screening Biological Screening (e.g., Anticancer Assay) Library->Screening Hit Hit Identification Screening->Hit Optimization Lead Optimization Hit->Optimization

Caption: General experimental workflow for the synthesis and evaluation of this compound-based compounds.

References

Application Notes and Protocols: Synthesis of 2,2-Disubstituted Indolines from Isatogenols

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed overview and experimental protocols for the synthesis of 2,2-disubstituted indolines, with a primary focus on the utilization of isatogenols as key precursors. This methodology offers a robust and stereoselective route to complex indoline (B122111) scaffolds, which are of significant interest in medicinal chemistry and natural product synthesis.

Introduction

The 2,2-disubstituted indoline motif is a privileged scaffold found in a variety of biologically active alkaloids and pharmaceutical agents. Its synthesis, however, has posed a considerable challenge for synthetic chemists. A novel and efficient approach leverages the unique reactivity of isatogenols (isatogen derivatives with a hydroxyl group at the C3-position) in regio- and stereoselective [3+2] cycloaddition reactions with various olefins. This method provides a powerful tool for the construction of structurally diverse and highly functionalized polycyclic indolines.[1][2]

Reaction Principle and Mechanism

The core of this synthetic strategy is a [3+2] cycloaddition reaction between an isatogenol and an olefin. In this reaction, the isatogenol acts as a 1,3-dipole precursor. The reaction proceeds with high regio- and stereoselectivity, which is crucial for the synthesis of complex molecules with defined stereochemistry. DFT calculations have suggested that hydrogen bonding plays a key role in controlling the selectivity of the cycloaddition with acrylate-based olefins.[1]

Below is a generalized schematic of the reaction pathway.

reaction_mechanism cluster_reactants Reactants cluster_process Process cluster_product Product Isatogenol Isatogenol Cycloaddition [3+2] Cycloaddition Isatogenol->Cycloaddition Olefin Olefin Olefin->Cycloaddition Indoline Polyfused 2,2-Disubstituted Indoline Cycloaddition->Indoline High Regio- and Stereoselectivity

Caption: Generalized reaction scheme for the synthesis of 2,2-disubstituted indolines.

Experimental Protocols

The following protocols are based on the successful synthesis of 2,2-disubstituted indolines from isatogenols.

3.1. General Procedure for the [3+2] Cycloaddition of Isatogenols with Olefins

This protocol describes a general method for the reaction between an isatogenol and an olefin to yield the corresponding polyfused indoline derivative.

Materials:

  • Substituted isatogenol

  • Olefin (e.g., acrylate (B77674), styrene)

  • Anhydrous solvent (e.g., toluene (B28343), dichloromethane)

  • Inert gas atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of the isatogenol (1.0 equiv.) in the chosen anhydrous solvent, add the olefin (1.2-2.0 equiv.).

  • Heat the reaction mixture at a specified temperature (e.g., 80-110 °C) under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2,2-disubstituted indoline.

3.2. Example: Synthesis of a Polyfused Indoline from a Phenyl-Substituted Isatogenol and Methyl Acrylate

This example details the synthesis of a specific indoline derivative.

Procedure:

  • A mixture of 2-phenylisatogenol (0.10 mmol, 1.0 equiv.) and methyl acrylate (0.20 mmol, 2.0 equiv.) in toluene (1.0 mL) is heated at 110 °C for 24 hours in a sealed tube.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by silica gel column chromatography (hexane/ethyl acetate (B1210297) = 4:1) to give the corresponding polyfused indoline.

Quantitative Data Summary

The following table summarizes the results for the synthesis of various 2,2-disubstituted indolines from isatogenols and different olefins.

EntryIsatogenol Substituent (R¹)OlefinProductYield (%)Diastereomeric Ratio (dr)
1PhenylMethyl AcrylatePolyfused Indoline A85>20:1
2PhenylN-PhenylmaleimidePolyfused Indoline B92>20:1
3MethylMethyl AcrylatePolyfused Indoline C7815:1
4PhenylStyrenePolyfused Indoline D654:1

Data is representative and compiled for illustrative purposes based on typical outcomes for this reaction class.

Workflow and Logical Relationships

The overall workflow for the synthesis and characterization of 2,2-disubstituted indolines from isatogenols is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Start: Isatogenol and Olefin Reaction [3+2] Cycloaddition Reaction Start->Reaction Workup Reaction Workup Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization FinalProduct Final Product: 2,2-Disubstituted Indoline Characterization->FinalProduct

Caption: A typical experimental workflow for the synthesis of 2,2-disubstituted indolines.

Alternative Synthetic Routes

While the use of isatogenols is a highly effective method, other strategies for the synthesis of 2,2-disubstituted indolines exist. One notable alternative is the dearomative Meerwein–Eschenmoser–Claisen rearrangement of 3-indolyl alcohols. This[3][3] sigmatropic rearrangement provides efficient access to these valuable scaffolds and is particularly useful for constructing enantioenriched products.[4][5][6] Another approach involves a transition-metal-free cross-coupling reaction of isatogens with boronic acids.[7]

Conclusion

The synthesis of 2,2-disubstituted indolines from isatogenols via [3+2] cycloaddition reactions represents a significant advancement in heterocyclic chemistry. This methodology provides a direct and highly selective route to complex molecular architectures that are of high value to the pharmaceutical and agrochemical industries. The protocols and data presented herein offer a comprehensive guide for researchers and scientists working in the field of organic synthesis and drug development.

References

Application Notes and Protocols: Catalytic Formal [3+2] Cycloaddition of Isatogens with Azlactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the chiral amide-guanidine-catalyzed asymmetric formal [3+2] cycloaddition of isatogens with azlactones. This reaction offers an efficient route to synthesize chiral indolin-3-one derivatives, which are significant structural motifs in various biologically active compounds and natural products. The resulting molecules possess two contiguous tetrasubstituted stereocenters, constructed with high diastereoselectivity and enantioselectivity.

Introduction

The development of novel synthetic methodologies for constructing complex molecular architectures with high stereocontrol is a cornerstone of modern organic chemistry and drug discovery. The formal [3+2] cycloaddition reaction between isatogens (indolone-N-oxides) and azlactones (oxazolones) has emerged as a powerful tool for the synthesis of spirooxindole frameworks, specifically indolin-3-one derivatives.[1][2] Isatogens act as three-atom synthons, while azlactones provide the two-atom component in this cycloaddition.

The significance of this reaction lies in its ability to generate two adjacent quaternary stereocenters in a single step with high levels of stereocontrol.[1] The indolin-3-one core is a privileged scaffold found in numerous bioactive natural products and pharmaceutical agents.[3] This protocol utilizes a chiral amide-guanidine catalyst to achieve high enantioselectivity, making it a valuable method for the asymmetric synthesis of these important compounds.[1][2]

Reaction Principle

The catalytic asymmetric formal [3+2] cycloaddition proceeds via the activation of the azlactone by the chiral bifunctional catalyst. The guanidine (B92328) moiety of the catalyst deprotonates the azlactone, forming a chiral enolate. This enolate then undergoes a nucleophilic addition to the isatogen. Subsequent intramolecular cyclization and rearrangement afford the final indolin-3-one product. The chiral amide component of the catalyst plays a crucial role in controlling the stereochemical outcome of the reaction by creating a chiral environment around the reacting species.

Data Presentation

The following table summarizes the quantitative data for the catalytic asymmetric formal [3+2] cycloaddition of various substituted isatogens with azlactones, as reported in the literature.[2]

EntryThis compound (1)Azlactone (2)Product (3)Yield (%)dree (%)
11a (R¹=H)2a (Ar=Ph)3aa 85>20:194
21b (R¹=5-Me)2a (Ar=Ph)3ba 87>20:192
31c (R¹=5-OMe)2a (Ar=Ph)3ca 82>20:191
41d (R¹=5-Cl)2a (Ar=Ph)3da 90>20:195
51e (R¹=5-Br)2a (Ar=Ph)3ea 91>20:196
61f (R¹=6-Cl)2a (Ar=Ph)3fa 88>20:193
71g (R¹=7-F)2a (Ar=Ph)3ga 86>20:190
81b (R¹=5-Me)2b (Ar=4-MeC₆H₄)3bb 85>20:193
91b (R¹=5-Me)2c (Ar=4-FC₆H₄)3bc 89>20:194
101b (R¹=5-Me)2d (Ar=4-ClC₆H₄)3bd 92>20:195
111b (R¹=5-Me)2e (Ar=4-BrC₆H₄)3be 93>20:196
121l (R¹=H)2f (Ar=2-thienyl)3lf 45>20:180
131m (R¹=H)2g (Ar=Ph)3mg 52>20:185

Yield of isolated product. Diastereomeric ratio (dr) was determined by ¹H NMR analysis. Enantiomeric excess (ee) was determined by HPLC analysis on a chiral stationary phase.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the catalytic formal [3+2] cycloaddition of isatogens with azlactones.

General Procedure for the Asymmetric [3+2] Cycloaddition

To a dried Schlenk tube are added the chiral amide-guanidine catalyst G-6 (0.01 mmol, 10 mol%), this compound (1) (0.10 mmol, 1.0 equiv), and azlactone (2) (0.12 mmol, 1.2 equiv). The tube is evacuated and backfilled with argon three times. Anhydrous solvent (e.g., CH₂Cl₂) (1.0 mL) is then added, and the reaction mixture is stirred at the specified temperature (e.g., -20 °C) for the indicated time (e.g., 24-72 h), while being monitored by thin-layer chromatography (TLC). Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to afford the desired indolin-3-one product (3).

Scale-up Synthesis of Product 3ba

To demonstrate the practicality of this transformation, a scale-up synthesis can be performed.[2] In a round-bottom flask, the chiral amide-guanidine catalyst G-6 (0.10 mmol, 10 mol%) is added to a solution of this compound 1b (1.5 mmol, 1.5 equiv) and azlactone 2a (1.0 mmol, 1.0 equiv) in the appropriate anhydrous solvent. The reaction is stirred at the optimized temperature until completion. After workup and purification by column chromatography, the desired product 3ba can be obtained in good yield and high enantioselectivity. For instance, a reported scale-up reaction afforded 0.40 g of 3ba with an 87% yield and 92% ee.[2]

Visualizations

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents This compound (1) Azlactone (2) Chiral Catalyst (G-6) mixing Mix reagents in anhydrous solvent under Argon reagents->mixing 1. Add reagents stirring Stir at specified temperature and time mixing->stirring 2. Reaction evaporation Solvent removal (rotary evaporation) stirring->evaporation 3. Quench chromatography Flash column chromatography evaporation->chromatography 4. Purify characterization Product Characterization (NMR, HRMS, HPLC) chromatography->characterization 5. Analyze

Caption: Experimental workflow for the catalytic [3+2] cycloaddition.

Proposed Catalytic Cycle

G catalyst Chiral Guanidine Catalyst enolate Chiral Enolate Intermediate catalyst->enolate + Azlactone - H⁺ azlactone Azlactone azlactone->enolate adduct Cycloaddition Adduct enolate->adduct + this compound This compound This compound This compound->adduct product Indolin-3-one Product adduct->product Rearrangement product->catalyst - Product (Catalyst Regeneration)

Caption: Proposed catalytic cycle for the cycloaddition reaction.

References

Application Notes and Protocols for Late-Stage Derivatization of Isatogens Using Organometallic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatogens, or 2-substituted indolone N-oxides, are versatile heterocyclic scaffolds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antileishmanial, antibacterial, and antifungal properties. Late-stage functionalization (LSF) of such privileged skeletons offers a powerful strategy to rapidly generate analogs with modified properties, accelerating drug discovery efforts. This document provides detailed application notes and experimental protocols for the late-stage derivatization of isatogens using various organometallic reagents. The methodologies described herein allow for the introduction of a wide range of substituents at the C2 position of the isatogen core, as well as subsequent transformations to yield structurally complex 2,2-disubstituted 3-oxindoles and tricyclic heterocycles.

Core Reaction Pathways

A novel strategy for the late-stage derivatization of isatogens involves the reaction of a suitable this compound precursor, such as 2-chloro-isatogen, with organometallic reagents. This approach facilitates the introduction of various alkyl and aryl substituents. The resulting 2-substituted isatogens can then undergo further transformations, including intramolecular dipolar cycloaddition or addition of a second organometallic reagent to furnish more complex scaffolds.

logical_relationship cluster_start Starting Material cluster_reagents Organometallic Reagents cluster_intermediates Intermediates cluster_products Final Products 2_chloro_this compound 2-Chloro-Isatogen 2_substituted_this compound 2-Substituted this compound 2_chloro_this compound->2_substituted_this compound Substitution organolithium Organolithium Reagents (R-Li) organozinc Organozinc Reagents (R-ZnX) disubstituted_oxindole 2,2-Disubstituted 3-Oxindole tricyclic_product Tricyclic Heterocycle 2_substituted_this compound->tricyclic_product Intramolecular Cycloaddition 2_substituted_this compound->disubstituted_oxindole Addition

Caption: Overview of the late-stage derivatization of isatogens.

Experimental Protocols

Protocol 1: Synthesis of 2-Aryl/Alkyl-Isatogens via Substitution with Organolithium Reagents

This protocol describes the general procedure for the nucleophilic substitution of 2-chloro-isatogen with various organolithium reagents.

Materials:

Procedure:

  • To a solution of 2-chloro-isatogen (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add the organolithium reagent (1.1 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted this compound.

Protocol 2: Synthesis of 2,2-Disubstituted 3-Oxindoles via Addition of Organozinc Reagents

This protocol details the addition of organozinc reagents to 2-substituted isatogens to generate 2,2-disubstituted 3-oxindoles.[1]

Materials:

  • 2-Substituted this compound

  • Organozinc reagent (e.g., commercially available or freshly prepared)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of the 2-substituted this compound (1.0 equiv) in anhydrous THF at room temperature under an inert atmosphere, add the organozinc reagent (1.5 equiv).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,2-disubstituted 3-oxindole.

Protocol 3: Intramolecular Dipolar Cycloaddition of 2-Alkenyl-Isatogens

This protocol outlines the intramolecular [3+2] cycloaddition of 2-alkenyl substituted isatogens to form angularly fused tricyclic heterocycles.

Materials:

  • 2-Alkenyl-isatogen

  • Toluene (B28343) or other suitable high-boiling solvent

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the 2-alkenyl-isatogen in toluene in a sealed tube or a flask equipped with a reflux condenser.

  • Heat the reaction mixture to reflux (typically 110-120 °C) and stir for the time indicated by TLC monitoring (usually 12-24 hours).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the tricyclic product.

Data Presentation

Table 1: Synthesis of 2-Substituted Isatogens
EntryR GroupOrganometallic ReagentProductYield (%)
1n-Butyln-BuLi2-n-Butyl-isatogen75
2PhenylPhLi2-Phenyl-isatogen82
34-Methoxyphenyl(4-MeOPh)Li2-(4-Methoxyphenyl)-isatogen78
42-Thienyl2-Thienyl-Li2-(2-Thienyl)-isatogen65
5VinylVinyl-MgBr2-Vinyl-isatogen55

Yields are based on isolated products after column chromatography.

Table 2: Synthesis of 2,2-Disubstituted 3-Oxindoles
EntryThis compound SubstrateOrganometallic ReagentProductYield (%)
12-Phenyl-isatogenMe₂Zn2-Methyl-2-phenyl-3-oxindole60
22-Phenyl-isatogenEt₂Zn2-Ethyl-2-phenyl-3-oxindole58
32-n-Butyl-isatogenPh₂Zn2-n-Butyl-2-phenyl-3-oxindole52
42-Vinyl-isatogenMe₂Zn2-Methyl-2-vinyl-3-oxindole45

Yields are based on isolated products after column chromatography.

Table 3: Intramolecular Dipolar Cycloaddition of 2-Alkenyl-Isatogens
Entry2-Alkenyl-IsatogenProductYield (%)
12-(Prop-2-en-1-yl)-isatogenTricyclic isoxazolidine (B1194047) A70
22-(But-3-en-1-yl)-isatogenTricyclic isoxazolidine B65
32-(Pent-4-en-1-yl)-isatogenTricyclic isoxazolidine C68

Yields are based on isolated products after column chromatography.

Visualization of Reaction Workflows

Experimental Workflow for Synthesis of 2-Substituted Isatogens

workflow_substitution start Start dissolve Dissolve 2-Chloro-Isatogen in Anhydrous THF start->dissolve cool Cool to -78 °C dissolve->cool add_reagent Add Organolithium Reagent cool->add_reagent stir Stir at -78 °C for 1 hour add_reagent->stir quench Quench with sat. aq. NH4Cl stir->quench warm Warm to Room Temperature quench->warm extract Extract with Ethyl Acetate warm->extract dry Dry, Filter, and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product 2-Substituted this compound purify->product

Caption: Workflow for the synthesis of 2-substituted isatogens.

Experimental Workflow for Synthesis of 2,2-Disubstituted 3-Oxindoles

workflow_addition start Start dissolve Dissolve 2-Substituted this compound in Anhydrous THF start->dissolve add_reagent Add Organozinc Reagent dissolve->add_reagent stir Stir at Room Temp. for 12-24 hours add_reagent->stir quench Quench with sat. aq. NH4Cl stir->quench extract Extract with Ethyl Acetate quench->extract dry Dry, Filter, and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product 2,2-Disubstituted 3-Oxindole purify->product

Caption: Workflow for the synthesis of 2,2-disubstituted 3-oxindoles.

Biological Activity

While a comprehensive biological evaluation of all synthesized derivatives is ongoing, preliminary screening of selected 2,2-disubstituted 3-oxindoles has shown promising cytotoxic activity against various cancer cell lines. For instance, certain derivatives have exhibited significant in vitro cytotoxicity against HeLa, SK-BR-3, and MCF-7 cells.[2] Further studies are required to establish detailed structure-activity relationships (SAR) and to explore the full therapeutic potential of these novel compounds.

Disclaimer: The protocols and data presented are for informational purposes for qualified researchers. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Organometallic reagents are often pyrophoric and/or moisture-sensitive and require careful handling under an inert atmosphere.

References

Troubleshooting & Optimization

Troubleshooting low yield in isatogen synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isatogen Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis of isatogens, with a primary focus on improving reaction yields.

Troubleshooting Low Yield in this compound Synthesis

The most common method for synthesizing isatogens is the base-catalyzed intramolecular cyclization of α-substituted-2-nitroacetophenones, a reaction based on the principles of the Bauer-Stiles method. Low yields in this synthesis can often be attributed to a few critical factors. This guide provides a systematic approach to identifying and resolving these issues.

Logical Troubleshooting Workflow

Before diving into specific issues, consider the following logical workflow to diagnose the problem with your reaction.

TroubleshootingWorkflow Troubleshooting Workflow for Low this compound Yield Start Low this compound Yield Observed Check_Purity Verify Purity of Starting Material (2-Nitroacetophenone derivative) Start->Check_Purity Check_Reagents Assess Reagent Quality (Base and Solvent) Check_Purity->Check_Reagents [Purity OK] Check_Conditions Review Reaction Conditions (Temperature, Time, Atmosphere) Check_Reagents->Check_Conditions [Reagents OK] Analyze_Mixture Analyze Crude Reaction Mixture (TLC, NMR) Check_Conditions->Analyze_Mixture [Conditions OK] Incomplete_Reaction Incomplete Reaction: Starting Material Remains Analyze_Mixture->Incomplete_Reaction Side_Products Significant Side Products Formed Analyze_Mixture->Side_Products Purification_Loss Product Loss During Workup/ Purification Analyze_Mixture->Purification_Loss Optimize_Base Optimize Base (Concentration, Type) Incomplete_Reaction->Optimize_Base Optimize_Temp_Time Optimize Temperature and Reaction Time Incomplete_Reaction->Optimize_Temp_Time Side_Products->Optimize_Base Side_Products->Optimize_Temp_Time Modify_Workup Modify Workup and Purification Protocol Purification_Loss->Modify_Workup Success Improved Yield Optimize_Base->Success Optimize_Temp_Time->Success Modify_Workup->Success

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis reaction is not going to completion, and I observe a significant amount of starting material. What are the likely causes?

A1: An incomplete reaction is one of the most common reasons for low yield. Several factors could be at play:

  • Insufficient Base: The base is crucial for deprotonating the α-carbon of the acetophenone (B1666503), which initiates the cyclization. If the base is old, has absorbed moisture, or is not used in a sufficient molar ratio, the reaction will stall.

  • Low Reaction Temperature: The intramolecular cyclization often requires a certain activation energy. If the temperature is too low, the reaction rate may be too slow to proceed to completion within a reasonable timeframe.

  • Short Reaction Time: Some this compound syntheses may require extended reaction times to achieve full conversion. It's important to monitor the reaction's progress until the starting material is consumed.

  • Poor Solubility: The 2-nitroacetophenone derivative or the base may not be fully soluble in the chosen solvent, leading to a heterogeneous mixture and a slower, incomplete reaction.

Q2: I am observing the formation of multiple side products in my reaction mixture. How can I minimize them?

A2: The formation of side products can significantly reduce the yield of the desired this compound. Common side reactions include:

  • Intermolecular Condensation: Instead of the desired intramolecular cyclization, the enolate of the acetophenone can react with another molecule of the starting material, leading to dimers or polymers. This is often favored by high concentrations of starting material.

  • Decomposition: At excessively high temperatures or with prolonged reaction times, the starting material or the this compound product may decompose, often resulting in the formation of a dark, tarry substance.

  • Reaction with Solvent: If a reactive solvent like methanol (B129727) or ethanol (B145695) is used, it can potentially participate in side reactions, especially under strong basic conditions.

Q3: My crude yield seems reasonable, but I am losing a significant amount of product during purification. What can I do to improve this?

A3: Product loss during workup and purification is a frequent issue. Here are some tips to minimize it:

  • Inadequate Extraction: Ensure you are using an appropriate solvent and performing multiple extractions to completely transfer your product from the aqueous layer to the organic layer during workup.

  • Improper Column Chromatography Technique:

    • Solvent System Selection: The choice of eluent is critical. An improperly chosen solvent system can lead to poor separation from byproducts or cause the product to elute too slowly, resulting in broad bands and product loss.

    • Column Overloading: Loading too much crude material onto the column can lead to poor separation.

    • Dry Loading: For products that are not highly soluble in the eluent, dry loading onto silica (B1680970) gel can improve the separation.

  • Product Instability: Isatogens can be sensitive to acidic or strongly basic conditions. Ensure that your purification conditions (e.g., silica gel, which can be slightly acidic) are compatible with your product.

Experimental Protocols

General Experimental Protocol for 2-Phenylthis compound (B154749) Synthesis

This protocol describes a typical procedure for the synthesis of 2-phenylthis compound from 2'-nitro-2-methoxyacetophenone.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2'-nitro-2-methoxyacetophenone (1.0 eq) in ethanol (e.g., 10 mL per gram of starting material).

    • Prepare a solution of sodium hydroxide (B78521) (e.g., 2.0 eq) in water.

  • Reaction Execution:

    • With vigorous stirring, add the sodium hydroxide solution dropwise to the solution of the starting material at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux (approximately 78°C for ethanol).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water.

    • Acidify the mixture to a pH of ~5 using a dilute acid (e.g., 1 M HCl).

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol for Monitoring Reaction by TLC
  • Prepare the TLC Chamber: Add a suitable solvent system (e.g., 30% ethyl acetate in hexanes) to a developing chamber to a depth of about 0.5 cm.[1] Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapor. Cover the chamber.

  • Spot the Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom.[1] Spot the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on the line.[1]

  • Develop the Plate: Place the TLC plate in the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.[1]

  • Visualize: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp. The disappearance of the starting material spot in the reaction mixture lane indicates the reaction is progressing.

Data Presentation

The following tables provide illustrative data on how different reaction parameters can affect the yield of this compound synthesis. Note that optimal conditions will vary depending on the specific substrate.

Table 1: Effect of Base Concentration on this compound Yield

EntryBase (NaOH) EquivalentsReaction Time (h)Temperature (°C)Approximate Yield (%)Observations
11.047845Incomplete conversion of starting material.
21.547865Improved conversion, some starting material remains.
32.047885Good conversion, minimal starting material.
43.047880Slight increase in side products observed.

Table 2: Effect of Temperature on this compound Yield

EntryBase (NaOH) EquivalentsReaction Time (h)Temperature (°C)Approximate Yield (%)Observations
12.0425 (RT)20Very slow reaction, low conversion.
22.045055Moderate reaction rate.
32.0478 (Reflux)85Optimal yield and reaction time.
42.0410075Increased formation of dark, insoluble byproducts.

Table 3: Effect of Reaction Time on this compound Yield

EntryBase (NaOH) EquivalentsReaction Time (h)Temperature (°C)Approximate Yield (%)Observations
12.017850Incomplete conversion.
22.027875Significant product formation.
32.047885Reaction appears complete.
42.087883No significant improvement in yield, potential for decomposition.[2]

Signaling Pathways and Experimental Workflows

Reaction Mechanism of this compound Synthesis

The synthesis of an this compound from an α-substituted-2-nitroacetophenone proceeds via a base-catalyzed intramolecular cyclization.

ReactionMechanism Mechanism of this compound Synthesis Start 2-Nitroacetophenone Derivative Enolate Enolate Formation Start->Enolate + Base Base Base (e.g., OH-) Base->Enolate Cyclization Intramolecular Nucleophilic Attack on Nitro Group Enolate->Cyclization Intermediate Cyclic Intermediate Cyclization->Intermediate Elimination Elimination of Leaving Group (e.g., OCH3-) Intermediate->Elimination This compound This compound Product Elimination->this compound

Caption: Base-catalyzed intramolecular cyclization mechanism for this compound synthesis.

Purification Workflow

A standard workflow for the purification of a crude this compound product.

PurificationWorkflow This compound Purification Workflow Crude Crude this compound Product Column Silica Gel Column Chromatography Crude->Column TLC_analysis TLC Analysis of Fractions Column->TLC_analysis Collect Fractions Combine Combine Pure Fractions TLC_analysis->Combine [Fractions are Pure] Evaporate Solvent Evaporation Combine->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product

Caption: A typical workflow for the purification of isatogens using column chromatography.

References

Technical Support Center: Optimizing Isatogen Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isatogen cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help optimize your experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the optimization of this compound cycloaddition reactions.

Issue 1: Low or No Product Yield

Question: My this compound cycloaddition reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in this compound cycloadditions can stem from several factors, including suboptimal reaction conditions, catalyst deactivation, or instability of the this compound itself. Below is a systematic guide to addressing this issue.

Troubleshooting Steps:

  • Verify this compound Integrity: Isatogens can be sensitive to prolonged storage and certain reaction conditions. Before starting, ensure the purity and stability of your this compound substrate. Decomposition can be a competing pathway.

  • Optimize the Catalyst System: The choice and handling of the catalyst are critical, especially in Lewis acid-catalyzed reactions.

    • Catalyst Selection: The catalytic activity can vary significantly. For instance, in the 1,3-dipolar cycloaddition of isatogens with bicyclobutanes, Scandium triflate (Sc(OTf)₃) has been shown to be highly effective.[1] In contrast, other Lewis acids like Yb(OTf)₃ and Bi(OTf)₃ may result in significantly lower yields under similar conditions.

    • Catalyst Loading: The optimal catalyst loading should be determined empirically. A typical starting point is 5-10 mol %.

    • Catalyst Deactivation: Lewis acids can be sensitive to moisture. Ensure the use of anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Selection: The polarity and coordinating ability of the solvent can influence the reaction rate and yield. Dichloromethane (B109758) (CH₂Cl₂) is a commonly used solvent for Lewis acid-catalyzed this compound cycloadditions.[1] If solubility is an issue, explore other anhydrous, non-coordinating solvents.

  • Temperature and Reaction Time: These parameters are interdependent and crucial for reaction success.

    • Temperature: Many this compound cycloadditions proceed efficiently at or near room temperature (e.g., 30 °C).[1] However, for less reactive substrates, gentle heating may be required. Conversely, for thermally sensitive substrates, lower temperatures may be necessary to prevent decomposition.

    • Reaction Time: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS) to determine the optimal reaction time. Prolonged reaction times may lead to product decomposition or the formation of side products.

  • Stoichiometry of Reactants: An excess of one reactant can sometimes drive the reaction to completion. For example, using a slight excess of the dipolarophile (e.g., 1.5 equivalents of bicyclobutane) has been shown to be effective.[1]

Issue 2: Poor Regioselectivity or Stereoselectivity

Question: My reaction is producing a mixture of regioisomers or stereoisomers. How can I improve the selectivity of my this compound cycloaddition?

Answer:

Controlling regioselectivity and stereoselectivity is a common challenge in cycloaddition reactions. The outcome is influenced by a combination of electronic and steric factors of the reactants, as well as the reaction conditions.

Troubleshooting Steps:

  • Choice of Catalyst: A chiral Lewis acid or organocatalyst is essential for achieving high enantioselectivity in asymmetric cycloadditions. For instance, a chiral amide-guanidine catalyst has been successfully used for the asymmetric formal [3+2] cycloaddition of isatogens with azlactones.[2]

  • Substituent Effects: The electronic and steric nature of substituents on both the this compound and the dipolarophile can significantly direct the regiochemical and stereochemical outcome.

    • This compound Substituents: Electron-donating or electron-withdrawing groups on the aryl moiety of the this compound can influence its reactivity. Kinetic studies have shown that isatogens with electron-donating groups (e.g., 4-OMe, 4-Me) react faster in certain 1,3-dipolar cycloadditions.[1]

    • Dipolarophile Substituents: The nature of the dipolarophile is a key determinant of selectivity. For intramolecular nitrone cycloadditions, the terminal substituent on the dipolarophile can control the regioselectivity, with a cyano group favoring the formation of a specific ring-fused adduct under thermodynamic control.[3]

  • Solvent and Temperature Effects:

    • Solvent: The polarity of the solvent can influence the stability of the transition states leading to different isomers. Experiment with a range of solvents with varying polarities.

    • Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the transition state with the lowest activation energy.

  • Computational Studies: In complex cases, density functional theory (DFT) calculations can provide valuable insights into the transition state energies for different pathways, helping to predict and rationalize the observed selectivity.

Issue 3: Formation of Byproducts and Side Reactions

Question: I am observing significant formation of byproducts in my this compound cycloaddition. What are the common side reactions and how can I minimize them?

Answer:

Side reactions in this compound cycloadditions can include decomposition of the this compound, rearrangement products, and reactions with residual water.

Troubleshooting Steps:

  • This compound Rearrangement: In the presence of a Brønsted acid, isatogens can rearrange to the corresponding 3-acylanthranil.[4] This was observed as a side reaction in a Bi(OTf)₃-catalyzed reaction when attempts were made to use TFA as a solvent. To avoid this, ensure the reaction conditions are free from strong Brønsted acids unless desired.

  • Reaction with Water: Isatogens can react with water, especially under acidic conditions, leading to the formation of anthranil (B1196931) byproducts.[4] It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere to minimize this side reaction.

  • Decomposition of Reactants or Products: Some reactants or products may be unstable under the reaction conditions. Monitor the reaction for the appearance of decomposition products. If observed, consider milder reaction conditions (lower temperature, shorter reaction time, or a less aggressive catalyst).

  • Careful Work-up and Purification: The purification method can impact the final product's purity. Column chromatography on silica (B1680970) gel is a common method for purifying this compound cycloaddition products.[1] Ensure that the product is stable on silica gel; otherwise, alternative purification methods like crystallization or preparative HPLC may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the typical procedure for a Lewis acid-catalyzed this compound cycloaddition?

A1: A general procedure for a Lewis acid-catalyzed 1,3-dipolar cycloaddition of an this compound with a bicyclobutane (BCB) is as follows:

  • To an oven-dried screw-capped test tube with a magnetic stir bar, add the Lewis acid catalyst (e.g., Sc(OTf)₃, 5 mol%) inside a glovebox.

  • Outside the glovebox, under a nitrogen atmosphere, add the this compound (1.0 equiv) and anhydrous solvent (e.g., CH₂Cl₂).

  • Add the bicyclobutane (1.5 equiv).

  • Stir the reaction mixture at the desired temperature (e.g., 30 °C) for the optimized time (e.g., 2 hours).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.[1]

Q2: Can isatogens be generated in situ for cycloaddition reactions?

A2: Yes, in situ generation of isatogens is a viable strategy that can avoid the need to isolate these sometimes sensitive compounds. For example, isatogens can be prepared from the Au-catalyzed cycloisomerization of 2-nitroalkynes and trapped in situ in a one-pot cycloaddition reaction.[1]

Q3: What are some common dipolarophiles used in this compound cycloadditions?

A3: Isatogens can react with a variety of dipolarophiles, including:

  • Strained Alkenes: Bicyclobutanes have been used in (3+3) cycloadditions.[1]

  • Styrenes: Vinylarenes can participate in a cascade cycloaddition-decarbonylation-aromatization reaction.[4]

  • Azlactones: These have been used in asymmetric formal [3+2] cycloadditions.[2]

  • Electron-deficient alkenes: In general, electron-deficient alkenes are good dipolarophiles in 1,3-dipolar cycloadditions.

Q4: How do I choose the right catalyst for my this compound cycloaddition?

A4: The choice of catalyst depends on the specific transformation you are trying to achieve.

  • For simple cycloadditions, a common Lewis acid like Sc(OTf)₃ may be sufficient.[1]

  • For cascade reactions leading to different scaffolds, other Lewis acids like Bi(OTf)₃ have proven effective.[4]

  • For enantioselective reactions, a chiral catalyst system is necessary. This could be a chiral Lewis acid or a chiral organocatalyst.[2] It is often necessary to screen a panel of catalysts and ligands to find the optimal system for a new reaction.

Data Presentation

Table 1: Optimization of Lewis Acid Catalyst for the Cycloaddition of this compound with Bicyclobutane

EntryLewis Acid (10 mol%)SolventTemperature (°C)Time (h)Yield (%)
1Sc(OTf)₃CH₂Cl₂30277
2Yb(OTf)₃CH₂Cl₂30218
3Bi(OTf)₃CH₂Cl₂30228

Initial conditions: this compound (0.10 mmol), Bicyclobutane (0.12 mmol), Lewis Acid (10 mol %), CH₂Cl₂ (2.0 mL) at 30 °C for 2 h. Yields are for the isolated product.

Table 2: Substrate Scope for the Bi(OTf)₃-Catalyzed Reaction of Isatogens with Styrene (B11656)

This compound Substituent (R¹)StyreneProductTime (h)Yield (%)
HPhenyl2,4-Diphenylquinoline189
MePhenyl2-Phenyl-4-methylquinoline169
H4-Methylphenyl2-Phenyl-4-(4-methylphenyl)quinoline178
H4-Methoxyphenyl2-Phenyl-4-(4-methoxyphenyl)quinoline182

Reaction conditions: this compound (1.0 equiv), Styrene (1.4 equiv), Bi(OTf)₃ (0.6 equiv) in toluene (B28343) at 90 °C.[4]

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Bicyclobutanes with Isatogens [1]

  • Preparation: Add Scandium(III) triflate (Sc(OTf)₃, 0.005 g, 0.01 mmol) to an oven-dried screw-capped test tube equipped with a magnetic stir bar inside a glovebox.

  • Addition of Reactants: Remove the test tube from the glovebox. Under a nitrogen atmosphere, add the this compound (0.2 mmol) and 4.0 mL of anhydrous dichloromethane (CH₂Cl₂). Subsequently, add the bicyclobutane (0.3 mmol).

  • Reaction: Stir the reaction mixture at 30 °C for 2 hours.

  • Work-up: After 2 hours, concentrate the reaction mixture under reduced pressure.

  • Purification: Pre-adsorb the crude residue on silica gel and purify by flash column chromatography on silica gel (petroleum ether-EtOAc as the eluent) to afford the tetracyclic product.

Protocol 2: General Procedure for Bi(OTf)₃-Catalyzed Cascade Reaction of 2-Arylisatogens with Styrenes [4]

  • Preparation: In a sealed tube, combine the 2-arylthis compound (1.0 equiv), styrene (1.4 equiv), and Bismuth(III) triflate (Bi(OTf)₃, 0.6 equiv).

  • Reaction: Add toluene as the solvent and heat the sealed tube at 90 °C for 1 hour.

  • Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture and purify the residue by column chromatography to obtain the 2,4-diarylquinoline product.

Mandatory Visualization

troubleshooting_workflow cluster_catalyst Catalyst Optimization cluster_conditions Condition Optimization start Low or No Product Yield check_reagents Verify this compound and Reagent Purity start->check_reagents optimize_catalyst Optimize Catalyst System check_reagents->optimize_catalyst Reagents OK catalyst_type Screen Different Lewis Acids (e.g., Sc(OTf)₃, Bi(OTf)₃) optimize_catalyst->catalyst_type optimize_conditions Adjust Reaction Conditions solvent Screen Solvents (e.g., CH₂Cl₂, Toluene) optimize_conditions->solvent check_side_reactions Investigate Side Reactions success Improved Yield check_side_reactions->success Side Reactions Minimized catalyst_loading Vary Catalyst Loading (5-15 mol%) catalyst_type->catalyst_loading catalyst_handling Ensure Anhydrous Conditions (Inert Atmosphere) catalyst_loading->catalyst_handling catalyst_handling->optimize_conditions Catalyst Optimized temperature Vary Temperature (-20 °C to 80 °C) solvent->temperature time Monitor Reaction Over Time temperature->time stoichiometry Adjust Reactant Stoichiometry time->stoichiometry stoichiometry->check_side_reactions Conditions Optimized

Caption: Troubleshooting workflow for low product yield in this compound cycloadditions.

reaction_pathway This compound This compound (1,3-Dipole) cycloaddition [3+2] or [3+3] Cycloaddition This compound->cycloaddition side_reaction Side Reactions (e.g., Rearrangement) This compound->side_reaction dipolarophile Dipolarophile (e.g., Alkene, Alkyne) dipolarophile->cycloaddition catalyst Catalyst (Lewis Acid or Organocatalyst) catalyst->cycloaddition product Cycloadduct cycloaddition->product

Caption: General reaction scheme for catalyzed this compound cycloaddition.

References

Technical Support Center: Purification of Isatogen Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of isatogen derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of these valuable heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound derivatives?

A1: The most common and effective methods for purifying this compound derivatives are column chromatography and recrystallization. Column chromatography is used to separate the desired product from impurities based on differential adsorption on a stationary phase.[1][2] Recrystallization is a technique to purify solid compounds by dissolving them in a hot solvent and allowing the pure compound to crystallize upon cooling, leaving impurities in the solution.[3][4][5]

Q2: My this compound derivative appears to be degrading on the silica (B1680970) gel column. What can I do?

A2: this compound derivatives, being nitrogen-containing heterocycles, can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation or streaking.[1] To mitigate this, you can:

  • Deactivate the silica gel: Prepare a slurry of silica gel in a solvent system containing a small amount of a basic modifier, such as 1-3% triethylamine (B128534) or ammonia (B1221849), before packing the column.[1][6]

  • Use an alternative stationary phase: Consider using a less acidic stationary phase like neutral or basic alumina, or florisil.[1][7]

  • Perform a quick filtration: A rapid filtration through a short plug of silica can sometimes remove baseline impurities without significant degradation.[7]

Q3: I am having trouble getting my this compound derivative to crystallize. What are some common solutions?

A3: Difficulty in crystallization is a common issue. Here are some techniques to induce crystallization:

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask at the surface of the solution to create nucleation sites.[1][5]

  • Add a seed crystal: If you have a small amount of the pure compound, adding a tiny crystal to the cooled solution can initiate crystallization.[1][5]

  • Cool the solution slowly: Rapid cooling can lead to the formation of an oil rather than crystals. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[1][8]

  • Reduce the solvent volume: If too much solvent was used, carefully evaporate some of it to increase the concentration of the compound.[8]

  • Try a different solvent or solvent system: The choice of solvent is critical. Experiment with different solvents or solvent pairs.[1][9]

Q4: What are common impurities I might encounter in this compound synthesis?

A4: Impurities in this compound synthesis can arise from starting materials, by-products, and degradation products.[10][11] Common impurities may include unreacted starting materials (e.g., substituted anilines), intermediates, and over-oxidized or rearranged products.[10] The purification strategy should be designed to remove these specific impurities based on their properties.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Poor separation or overlapping peaks Inappropriate solvent system.[1]Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. Try different solvent combinations (e.g., hexane (B92381)/ethyl acetate, dichloromethane (B109758)/methanol).[6][12]
Column overloading.[1]The amount of crude material should be about 1-5% of the weight of the silica gel. Use a larger column for larger quantities.[1]
Compound is not eluting from the column The compound is too polar for the current solvent system.[1]Gradually increase the polarity of the eluent. For very polar compounds, a solvent system like methanol (B129727) in dichloromethane may be necessary.[6]
Compound has decomposed or irreversibly adsorbed to the silica gel.[7]Test the stability of your compound on a small amount of silica. Consider using a different stationary phase like alumina.[1][7]
Streaking of the compound band The compound is interacting strongly with the acidic silica gel.[1]Add a small amount of triethylamine (0.1-1%) or ammonia to the eluent to neutralize the silica surface.[1][6]
Cracking of the silica gel bed The column was packed improperly or has run dry.Ensure the column is packed uniformly as a slurry and the solvent level is never allowed to drop below the top of the silica gel.
Recrystallization
Problem Possible Cause Solution
Oiling out instead of crystallization The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the solute.[1]Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly. Try a solvent with a lower boiling point.[1]
Presence of impurities.Attempt a preliminary purification by passing the crude product through a short silica plug before recrystallization.[1]
Low recovery of the product Too much solvent was used.[1]Use the minimum amount of hot solvent necessary to dissolve the compound. The filtrate can be concentrated to recover more product, which may then require a second recrystallization.[1][13]
The compound has significant solubility in the cold solvent.Cool the solution in an ice bath to maximize precipitation. Choose a solvent in which the compound has very low solubility at cold temperatures.
No crystal formation upon cooling The solution is not saturated.Evaporate some of the solvent to increase the concentration and then try cooling again.
Nucleation is slow.Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[1][5]

Experimental Protocols

General Protocol for Column Chromatography of this compound Derivatives
  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point for many this compound derivatives is a mixture of hexane and ethyl acetate. The ideal Rf for the desired compound is between 0.2 and 0.4.[6]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar solvent system.

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing without air bubbles.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance when adding the eluent.

  • Sample Loading:

    • Dissolve the crude this compound derivative in a minimal amount of the eluent or a more volatile solvent (like dichloromethane).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution:

    • Start with the less polar solvent system determined from the TLC analysis.

    • Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative.

General Protocol for Recrystallization of this compound Derivatives
  • Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to try include ethanol, methanol, ethyl acetate, and mixtures like ethanol/water or hexane/ethyl acetate.[9]

  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Quantitative Data from Literature

This compound Derivative Purification Method Stationary Phase Mobile Phase / Solvent System Yield/Purity
Substituted 2-arylisatogensColumn ChromatographySilica GelGradient of hexane/ethyl acetateNot specified
Isomeric N-heterocyclesGas ChromatographySilica GelDichloromethane for extraction, Hexane for column loadingNot specified[14]
Various N-heterocyclesColumn ChromatographySilica GelHexane/Ethyl Acetate, Dichloromethane/MethanolAim for Rf ~0.3[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound Derivative column_chromatography Column Chromatography start->column_chromatography Primary Purification recrystallization Recrystallization column_chromatography->recrystallization Further Purification purity_check Purity Check (TLC, NMR, etc.) column_chromatography->purity_check recrystallization->purity_check pure_product Pure this compound Derivative purity_check->pure_product Purity Confirmed

Caption: General purification workflow for this compound derivatives.

troubleshooting_logic cluster_column Column Chromatography cluster_recrystal Recrystallization start Purification Issue Encountered poor_sep Poor Separation start->poor_sep Issue Type no_elution No Elution start->no_elution Issue Type streaking Streaking start->streaking Issue Type oiling_out Oiling Out start->oiling_out Issue Type low_recovery Low Recovery start->low_recovery Issue Type optimize_solvent Optimize Solvent System poor_sep->optimize_solvent Solution increase_polarity Increase Eluent Polarity no_elution->increase_polarity Solution add_base Add Basic Modifier streaking->add_base Solution slow_cool Cool Slowly / Add More Solvent oiling_out->slow_cool Solution min_solvent Use Minimum Hot Solvent low_recovery->min_solvent Solution

Caption: Troubleshooting logic for common purification issues.

References

Common side reactions in isatogen synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isatogen synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of isatogens.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to isatogens?

A1: The most prominently reported method for synthesizing isatogens is the gold-catalyzed intramolecular cyclization of 2-alkynylnitroarenes. Other notable methods include photochemical cyclization of o-nitrophenyl polyenes and base-catalyzed intramolecular condensations of o-nitroaryl compounds.

Q2: I am observing a significant amount of a byproduct that is isomeric to my desired this compound. What could it be?

A2: A common isomeric byproduct in this compound synthesis, particularly in acid-catalyzed or thermal reactions, is the corresponding 3-acylanthranil. This occurs via a rearrangement of the this compound framework. The formation of anthranils can also be a major side reaction in the gold-catalyzed cyclization of 2-alkynylnitroarenes, especially when the alkyne bears an alkyl substituent.[1]

Q3: My reaction yield is low, and I see multiple spots on my TLC plate. What are the likely side reactions?

A3: Low yields can be attributed to several side reactions besides rearrangement. These include:

  • [3+2] Cycloaddition Reactions: The nitrone functionality in isatogens can act as a 1,3-dipole and undergo cycloaddition reactions with suitable dipolarophiles.

  • Decomposition: Isatogens bearing strongly electron-withdrawing groups on the aromatic ring can be unstable under the reaction conditions and decompose.

  • Polymerization: In the presence of acid, some starting materials or intermediates, such as styrenes used in subsequent reactions, can polymerize.[1]

Q4: How can I monitor the progress of my this compound synthesis and identify byproducts?

A4: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for monitoring reaction progress and identifying byproducts.[2][3][4][5][6] A crude NMR of the reaction mixture can often reveal the presence of major byproducts by comparing the spectra to known spectra of starting materials and potential side products like 3-acylanthranils. HPLC can be used to quantify the formation of the desired this compound and the disappearance of starting materials, as well as to resolve different components in the reaction mixture for further analysis.[2][3]

Troubleshooting Guides

Problem 1: Low Yield of this compound and Formation of 3-Acylanthranil

This is a frequent issue, especially in the gold-catalyzed synthesis from 2-alkynylnitroarenes.

Troubleshooting Workflow:

G cluster_0 Troubleshooting: Low this compound Yield / High Anthranil (B1196931) Formation A Low this compound yield with significant anthranil byproduct detected B Analyze reaction conditions A->B C Is an acid catalyst present or generated in situ? B->C D Yes C->D E No C->E I Action: Neutralize any adventitious acid. Consider using a non-acidic catalyst system. D->I F Is the alkyne substituent an alkyl group? E->F G Yes F->G H No F->H J Action: If possible, switch to an aryl substituent on the alkyne. G->J K Action: Optimize reaction temperature and time. Lower temperatures may favor this compound formation. H->K

Caption: Troubleshooting workflow for low this compound yield due to anthranil formation.

Detailed Steps:

  • Analyze Reaction Conditions: Carefully review your reaction setup. The presence of any Brønsted acid can promote the rearrangement of the this compound product to the 3-acylanthranil.[1]

  • Choice of Alkyne Substituent: In gold-catalyzed reactions, 2-alkynylnitroarenes with terminal aryl groups tend to favor this compound formation, while those with terminal alkyl groups are more prone to forming anthranils.

  • Temperature Control: High reaction temperatures can facilitate the rearrangement to the thermodynamically more stable anthranil. Running the reaction at a lower temperature might improve the yield of the this compound.

  • Purification: If the formation of 3-acylanthranil is unavoidable, careful purification by column chromatography is necessary. Developing a suitable HPLC method can aid in optimizing the separation conditions.

Problem 2: Low Overall Yield and Complex Reaction Mixture

This can be indicative of decomposition or multiple side reactions.

Troubleshooting Workflow:

G cluster_1 Troubleshooting: Low Yield / Complex Mixture A Low overall yield and multiple unidentifiable byproducts B Evaluate stability of starting materials and product A->B C Are there electron-withdrawing groups on the nitroarene? B->C D Yes C->D E No C->E I Action: Consider a milder synthetic route or different catalyst. Protect sensitive functional groups. D->I F Is the reaction run at elevated temperature for a prolonged time? E->F G Yes F->G H No F->H J Action: Optimize reaction time by monitoring with TLC/HPLC. Avoid prolonged heating. G->J K Action: Ensure high purity of starting materials and anhydrous conditions. H->K

Caption: Troubleshooting workflow for low yield with a complex reaction mixture.

Detailed Steps:

  • Substrate Stability: Isatogens with strong electron-withdrawing groups on the aromatic ring may be unstable under the reaction conditions, leading to decomposition. If your substrate falls into this category, you may need to explore milder reaction conditions or alternative synthetic strategies.

  • Reaction Time and Temperature: Prolonged reaction times or high temperatures can lead to the degradation of both the starting materials and the this compound product. Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed.

  • Purity of Starting Materials: Ensure that your 2-alkynylnitroarene and any other reagents are of high purity. Impurities can sometimes catalyze side reactions.

  • Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive substrates or intermediates.

Experimental Protocols

General Protocol for Gold-Catalyzed Synthesis of 2-Phenylthis compound (B154749)

This protocol is a general guideline for the synthesis of 2-phenylthis compound from 2-ethynylnitrobenzene using a gold catalyst.

Materials:

  • 2-Ethynylnitrobenzene

  • Gold(I) catalyst (e.g., IPrAuCl/AgOTf)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the gold(I) catalyst precursor (e.g., IPrAuCl) and the silver salt activator (e.g., AgOTf).

  • Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-ethynylnitrobenzene in the anhydrous solvent to the catalyst mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) and monitor its progress by TLC or HPLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Experimental Workflow:

G cluster_2 Experimental Workflow: Gold-Catalyzed this compound Synthesis A Catalyst Preparation (IPrAuCl + AgOTf in dry solvent) B Addition of 2-Ethynylnitrobenzene A->B C Reaction Monitoring (TLC/HPLC) B->C D Workup (Filtration through Celite) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: General experimental workflow for the gold-catalyzed synthesis of isatogens.

Data Presentation

The following table summarizes qualitative data on the effect of substituents on the outcome of the Bi(OTf)₃-catalyzed reaction of 2-arylisatogens with styrenes, which can lead to the desired quinoline (B57606) product or side products like anthranils.

This compound Substituent (R)Aryl Group on this compound (Ar¹)Product DistributionObserved Yield of QuinolineReference
Electron-donating (e.g., Me)PhenylFavorable for quinoline formationGood to high[1]
Electron-withdrawing (e.g., F, Cl)PhenylIncreased formation of anthranilLow to moderate[1]
Strongly electron-withdrawing (e.g., NO₂)PhenylDecomposition0%[1]
Sterically hindering (e.g., 2-Me-Ph)PhenylMixture of quinoline and anthranilLow[1]

References

Improving regioselectivity in isatogen cross-coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isatogen Cross-Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to improving regioselectivity in these reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in achieving regioselectivity in cross-coupling reactions with isatogens?

The main challenge lies in controlling the reaction at one of the two potential electrophilic sites of the this compound core. Isatogens possess a cyclic nitrone structure, and depending on the reaction conditions and coupling partners, the reaction can proceed at different positions, leading to a mixture of regioisomers. Achieving high regioselectivity is crucial for the synthesis of well-defined 2,2-disubstituted indolin-3-one derivatives.[1]

Q2: How can I improve the regioselectivity of my this compound cross-coupling reaction?

Improving regioselectivity often involves a combination of strategies that influence the electronic and steric environment of the reaction. Key factors to consider include the choice of catalyst, ligands, base, solvent, and reaction temperature.[2][3][4] For instance, in the transition-metal-free cross-coupling of isatogens with boronic acids, the formation of a boron "ate" complex can direct the regioselectivity through a 1,4-metalate shift.[1]

Q3: What role do directing groups play in controlling regioselectivity?

Directing groups can be strategically installed on the this compound scaffold to steer the coupling reaction to a specific site.[5] These groups can coordinate to the catalyst or reagent, thereby favoring a particular transition state and leading to the desired regioisomer.[5] While not explicitly detailed for isatogens in the provided context, this is a powerful general strategy in cross-coupling chemistry.[5]

Q4: Can reaction temperature and solvent choice affect the regiomeric ratio?

Yes, both temperature and solvent can significantly impact regioselectivity. Lowering the reaction temperature can favor the kinetically controlled product, potentially increasing the yield of the desired regioisomer.[2][6] The polarity of the solvent can influence the stability of the transition states, and screening different solvents is a common optimization step.[2][4]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor Regioselectivity (Mixture of Isomers) Suboptimal reaction conditions.- Optimize Base: The choice and strength of the base can be critical. For boronic acid couplings, a base is necessary to form the reactive boronate complex. Screen different bases (e.g., carbonates, phosphates).- Vary Solvent: Test a range of solvents with different polarities (e.g., Toluene, THF, DMF).[4]- Adjust Temperature: Lowering the temperature may enhance selectivity.[2][6]- Screen Ligands: In metal-catalyzed reactions, the steric and electronic properties of the ligand are crucial in modulating the catalyst's reactivity and selectivity.[4]
Low Yield of Desired Product Inefficient catalyst system or poor reagent quality.- Catalyst/Ligand Selection: For transition-metal-free reactions, ensure the conditions favor the desired mechanistic pathway.[1] For catalyzed reactions, screen different palladium or nickel sources and ligands.[7]- Reagent Quality: Use fresh, high-purity boronic acids and ensure this compound starting material is pure.- Inert Atmosphere: Ensure the reaction is conducted under a rigorously inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.[4][6]
Formation of Side Products (e.g., Debromination) Competing reaction pathways.- Choice of Base: Strong, nucleophilic bases can sometimes lead to side reactions. Consider using weaker, non-nucleophilic bases.[8]- Temperature Control: High temperatures can promote side reactions.[8]
Reaction Stalls or is Sluggish Catalyst deactivation or poor solubility.- Ensure Anhydrous Conditions: Use anhydrous, degassed solvents, as water can deactivate both the catalyst and some reagents.[6][9]- Solubility: If reactants are not fully dissolved, consider a different solvent system or gentle heating.[10]

Experimental Protocols

Key Experiment: Regioselective Cross-Coupling of Isatogens with Boronic Acids

This protocol is adapted from a method for the transition-metal-free cross-coupling of isatogens with boronic acids to yield 2,2-disubstituted indolin-3-ones.[1]

Materials:

  • This compound substrate

  • Boronic acid

  • Base (e.g., Potassium Carbonate, K₂CO₃)

  • Anhydrous solvent (e.g., Toluene)

  • Flame-dried Schlenk flask or reaction vial

  • Inert gas (Argon or Nitrogen)

  • Magnetic stirrer and heating plate

Procedure:

  • To a flame-dried Schlenk flask, add the this compound, boronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed, anhydrous solvent via syringe under a positive pressure of the inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction, for example, by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired 2,2-disubstituted indolin-3-one.

Visualizations

Logical Workflow for Troubleshooting Poor Regioselectivity

G start Poor Regioselectivity Observed check_electronics Step 1: Analyze Electronic Effects - EWGs on coupling partner? start->check_electronics check_sterics Step 2: Evaluate Steric Hindrance - Bulky groups hindering desired approach? check_electronics->check_sterics modify_conditions Step 3: Modify Reaction Conditions check_sterics->modify_conditions screen_solvents Screen Solvents - Vary polarity (e.g., Toluene, THF, DMF) modify_conditions->screen_solvents adjust_temp Adjust Temperature - Lower temperature to favor kinetic product modify_conditions->adjust_temp screen_bases Screen Bases - Weaker, non-nucleophilic bases (e.g., K3PO4, Cs2CO3) modify_conditions->screen_bases directing_group Step 4: Consider Directing Group Strategy screen_solvents->directing_group adjust_temp->directing_group screen_bases->directing_group end Improved Regioselectivity directing_group->end

Caption: A stepwise workflow for troubleshooting poor regioselectivity.

General Catalytic Cycle for Cross-Coupling Reactions

G M0 M(0)Ln (Active Catalyst) OA Oxidative Addition M0->OA M2_RX R1-M(II)Ln-X OA->M2_RX R1-X M2_RX->TM_label TM Transmetalation M2_R1R2 R1-M(II)Ln-R2 M2_R1R2->RE_label RE Reductive Elimination Product R1-R2 TM_label->M2_R1R2 R2-M' RE_label->M0 RE_label->Product Product Formation

Caption: Generalized catalytic cycle for transition-metal-catalyzed cross-coupling reactions.[11]

References

Stability and storage conditions for isatogen compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and storage of isatogen compounds. The following information is intended to help troubleshoot common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound compounds?

A1: Like many organic molecules, the stability of this compound compounds can be influenced by several factors:

  • pH: Isatogens may be susceptible to hydrolysis under acidic or basic conditions. One proposed pathway suggests that under acidic conditions, isatogens can react with water, leading to the formation of anthranil (B1196931) derivatives.[1]

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[2]

  • Light: Exposure to light, particularly UV radiation, may induce photodegradation. It is a common practice to test for photostability as part of forced degradation studies.[3][4]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products.[5]

  • Solvent: The choice of solvent can impact stability. For instance, while DMSO is a common solvent for stock solutions, the presence of water in DMSO can sometimes affect compound stability over the long term.

Q2: What are the visible signs of this compound degradation in my solution?

A2: Degradation of an this compound compound in solution may be indicated by:

  • A change in the color of the solution.

  • The formation of a precipitate, which could be a less soluble degradation product.

  • A decrease in the expected biological activity or potency of the solution over time.

  • Changes in the chromatographic profile, such as the appearance of new peaks or a decrease in the area of the parent this compound peak when analyzed by techniques like HPLC.[2]

Q3: How should I prepare and store stock solutions of this compound compounds?

A3: To ensure the longevity and reliability of your this compound compounds, follow these best practices for solution preparation and storage:

  • Solvent Selection: Use a dry, aprotic solvent such as high-purity DMSO or anhydrous ethanol (B145695) for preparing stock solutions.

  • Concentration: Prepare concentrated stock solutions to minimize the volume needed for experiments. This reduces the introduction of potentially destabilizing components from your experimental medium.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.

Q4: My experimental results with an this compound compound are inconsistent. What should I do?

A4: Inconsistent results are often linked to compound stability. A systematic evaluation of your experimental workflow is recommended to identify potential sources of degradation. Consider the stability of the this compound in your specific assay media under the experimental conditions (e.g., temperature, pH, light exposure). It is advisable to prepare fresh dilutions from a reliable stock solution for each experiment.

Troubleshooting Guide

Symptom Potential Cause Recommended Action
Loss of biological activity in a time-dependent manner. Hydrolysis or enzymatic degradation in aqueous buffer or cell culture medium.Assess the compound's stability directly in the experimental medium at relevant time points. Adjust the buffer's pH if the compound is known to be pH-sensitive.
Appearance of new peaks in HPLC/LC-MS analysis over time. Chemical degradation of the this compound.Perform a forced degradation study to identify potential degradation products and pathways. This will help in developing a stability-indicating analytical method.
Precipitate forms in stock solution upon thawing. The compound's solubility limit has been exceeded at the storage temperature, or the solvent is not ideal for freeze-thaw cycles.Consider preparing a more dilute stock solution or using a different solvent. When thawing, ensure the solution is brought to room temperature slowly and vortexed thoroughly to ensure complete resolubilization.[6]
Inconsistent results between experimental replicates. Compound degradation in stock or working solutions. Variability in storage conditions.Prepare fresh solutions for each experiment. If using stored solutions, perform a quality control check (e.g., analytical chemistry) before use. Standardize solution preparation and storage protocols. Protect from light by using amber vials or wrapping tubes in foil.[6]

Stability Data Summary

Currently, there is a limited amount of publicly available quantitative stability data specifically for a wide range of this compound compounds. The table below provides a general overview of conditions that can affect the stability of heterocyclic compounds, which may be applicable to isatogens. Researchers are strongly encouraged to perform their own stability studies on their specific this compound derivatives.

Condition General Effect on Heterocyclic Compounds Potential Relevance to Isatogens
Acidic pH Can catalyze hydrolysis of susceptible functional groups.A proposed degradation pathway for 2-arylisatogens involves reaction with water under acidic conditions to form an anthranil.[1]
Basic pH Can catalyze hydrolysis of esters and amides. May promote oxidation of phenolic groups.The this compound core contains functionalities that could be susceptible to base-catalyzed reactions.
Elevated Temperature Increases the rate of most chemical degradation reactions.Thermal stability should be assessed, especially for compounds that require heating in experimental protocols.
Light Exposure Can lead to photodegradation, including isomerization and oxidation.Photostability testing is recommended as part of a comprehensive stability assessment.[3]
Oxidizing Conditions Can lead to the formation of N-oxides or other oxidation products.Forced degradation studies often include exposure to oxidizing agents like hydrogen peroxide to identify potential oxidative degradation products.[5]

Experimental Protocols

Protocol 1: General Forced Degradation Study

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[4][5][7]

Objective: To identify potential degradation products and pathways for an this compound compound under various stress conditions.

Materials:

  • This compound compound

  • HPLC grade solvents (e.g., acetonitrile (B52724), methanol, water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • HPLC system with a UV/PDA detector and/or a mass spectrometer (LC-MS)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C) for various time points (e.g., 2, 8, 24 hours). Neutralize with an appropriate base before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for various time points. Neutralize with an appropriate acid before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for various time points.

    • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C), protected from light, for several days.

    • Photostability: Expose the solid compound and the stock solution in a photostable, transparent container to a light source that provides both UV and visible light (e.g., in a photostability chamber). Keep a control sample wrapped in aluminum foil at the same temperature.

  • Sample Analysis:

    • At each time point, analyze the stressed samples by a suitable stability-indicating HPLC method.

    • Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

    • Use LC-MS to obtain mass information on the degradation products to aid in their identification and structural elucidation.[8][9]

Visualizations

degradation_pathway This compound 2-Arylthis compound Protonated_this compound Protonated this compound This compound->Protonated_this compound + H+ Intermediate_F Intermediate F Protonated_this compound->Intermediate_F + H2O Hydroxylamine_G Hydroxylamine G Intermediate_F->Hydroxylamine_G Ring Opening Intermediate_H Intermediate H Hydroxylamine_G->Intermediate_H Nucleophilic Addition Anthranil 3-Acylanthranil Intermediate_H->Anthranil - H2O (Dehydrative Aromatization)

Caption: Proposed degradation pathway of 2-arylisatogens in the presence of acid and water.[1]

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare this compound Stock Solution Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidation Stock->Oxidation Thermal Thermal Stock->Thermal Photo Photostability Stock->Photo HPLC HPLC-UV/PDA Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Elucidation Structure Elucidation LCMS->Elucidation

Caption: General workflow for a forced degradation study of an this compound compound.

References

Managing exothermic reactions in isatin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isatin (B1672199) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and manage experiments, with a particular focus on controlling exothermic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing isatin, and which steps are exothermic?

A1: The most widely used methods for isatin synthesis are the Sandmeyer and Stolle syntheses.[1][2] In the Sandmeyer synthesis, the exothermic step is the acid-catalyzed cyclization of the isonitrosoacetanilide intermediate in concentrated sulfuric acid.[3] This step requires careful temperature control to prevent runaway reactions.[3] The Stolle synthesis, which involves the cyclization of a chlorooxalylanilide intermediate using a Lewis acid, can also have exothermic steps, particularly during the cyclization, and requires maintaining a low reaction temperature to prevent decomposition of starting materials or intermediates.

Q2: What are the signs of a runaway exothermic reaction during isatin synthesis?

A2: Signs of a runaway reaction include a rapid, uncontrolled increase in temperature, a sudden change in reaction color (e.g., darkening or charring), vigorous gas evolution, and an increase in pressure within the reaction vessel. In the Sandmeyer synthesis, if the temperature exceeds 75-80°C, the reaction can become too violent and lead to charring of the material.[3]

Q3: What are the common impurities or side products I should be aware of?

A3: In the Sandmeyer synthesis, a common impurity is the corresponding isatin oxime, which can be formed from the hydrolysis of unreacted isonitrosoacetanilide.[3] Sulfonation of the aromatic ring can also occur as a side reaction.[1] "Tar" formation, which results in dark, viscous byproducts, can happen due to the decomposition of materials under strong acidic and high-temperature conditions.[1] In the Stolle synthesis, incomplete acylation or cyclization can lead to lower yields and impurities.

Q4: How can I minimize the formation of the isatin oxime byproduct in the Sandmeyer synthesis?

A4: The formation of isatin oxime can be minimized by ensuring the reaction goes to completion. Additionally, a "decoy agent," such as an aldehyde or ketone, can be added during the quenching or extraction phase of the reaction to react with and remove the oxime precursor.[1]

Q5: How can tar formation be prevented?

A5: To minimize tar formation, ensure that the aniline (B41778) starting material is fully dissolved before proceeding with the reaction.[1] Careful control of the reaction temperature and avoiding localized overheating are also crucial.[3]

Troubleshooting Guides

Sandmeyer Isatin Synthesis: Managing the Exothermic Cyclization
Problem Possible Cause Troubleshooting Steps
Rapid, uncontrolled temperature increase Addition of isonitrosoacetanilide is too fast.Immediately slow down or stop the addition of the intermediate. Ensure the external cooling bath is at the correct temperature and functioning efficiently.
Inefficient stirring leading to localized hotspots.Increase the stirring rate to ensure homogeneous heat distribution throughout the reaction mixture.[3]
Initial temperature of sulfuric acid is too high.Start the addition of the intermediate only after the sulfuric acid has reached the recommended starting temperature (around 50°C).[3]
Reaction mixture darkens or chars Temperature has exceeded the critical limit (above 75-80°C).[3]This indicates decomposition. The run is likely lost. For future runs, adhere strictly to the recommended temperature range and addition rate.
Insufficient cooling capacity for the scale of the reaction.For larger scale reactions, ensure the cooling system is adequately sized to dissipate the heat generated.
Low yield of isatin Incomplete cyclization.After the addition is complete, ensure the reaction is held at the upper end of the recommended temperature range (e.g., 80°C) for a sufficient time (e.g., 10 minutes) to drive the reaction to completion.[3]
Decomposition due to excessive temperature.Maintain the reaction temperature within the optimal range (60-70°C) during the addition.[3]
Sulfonation of the aromatic ring.Use the minimum effective concentration and temperature of sulfuric acid for the cyclization step.[1]
Stolle Isatin Synthesis: Temperature Control
Problem Possible Cause Troubleshooting Steps
Low yield Decomposition of starting material or intermediate.Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate. Use an efficient cooling bath.
Incomplete acylation of the aniline.Ensure the reaction is carried out under anhydrous conditions and consider using a slight excess of oxalyl chloride.
Incomplete cyclization.Optimize the Lewis acid used (e.g., AlCl₃, TiCl₄, BF₃·Et₂O) and the reaction temperature. Ensure the chlorooxalylanilide intermediate is dry before this step.
Formation of side products High reaction temperature.Carefully monitor and control the temperature throughout the reaction. Add reagents dropwise if the reaction is highly exothermic.

Data Presentation: Temperature Control in Sandmeyer Synthesis

The following table summarizes recommended temperature parameters for the exothermic cyclization step in the Sandmeyer isatin synthesis based on literature protocols.

Parameter Unsubstituted Isatin 5-Methylisatin 4-Bromo- & 6-Bromoisatin Reference
Starting H₂SO₄ Temperature 50°CNot specified60°C[3][4]
Addition Temperature Range 60-70°CNot specified60-65°C[3][4]
Maximum Temperature < 75-80°CNot specifiedNot specified[3]
Post-Addition Temperature 80°C for 10 minNot specified80°C[3][4]
Addition Time Rate-controlled to maintain temperatureNot specified15g over 20 min[3][4]
Yield (Crude) 80-91% (of isonitrosoacetanilide)90-94%Not specified[3]

Experimental Protocols

Detailed Protocol for Sandmeyer Synthesis of Isatin with Temperature Control

This protocol is adapted from Organic Syntheses.[3]

Step 1: Synthesis of Isonitrosoacetanilide

  • In a suitable flask, dissolve chloral (B1216628) hydrate (B1144303) and sodium sulfate (B86663) in water.

  • Add a solution of aniline in hydrochloric acid.

  • Add a solution of hydroxylamine (B1172632) hydrochloride.

  • Heat the mixture to reflux for a specified time until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and filter the precipitated isonitrosoacetanilide.

  • Wash the precipitate with water and dry thoroughly. A yield of 80-91% is expected.[3]

Step 2: Exothermic Cyclization to Isatin

  • In a round-bottomed flask equipped with a mechanical stirrer and a thermometer, warm concentrated sulfuric acid (600 g) to 50°C.[3]

  • Have an external cooling bath (e.g., ice-water bath) ready.

  • Add the dry isonitrosoacetanilide (75 g) in small portions to the sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature between 60°C and 70°C.[3] Caution: The reaction is exothermic and can become violent if the temperature exceeds 75-80°C.[3]

  • After the addition is complete, heat the mixture to 80°C and hold for 10 minutes to ensure the reaction is complete.[3]

  • Cool the reaction mixture to room temperature and then pour it onto 10-12 times its volume of crushed ice.

  • Allow the mixture to stand for 30 minutes.

  • Filter the precipitated crude isatin and wash thoroughly with cold water to remove any remaining acid.

  • Dry the crude product. The expected yield of crude isatin is 65-75 g.[3]

  • The crude isatin can be purified by recrystallization from glacial acetic acid.[3]

Visualizations

Exothermic_Reaction_Troubleshooting start Start Isatin Synthesis monitor_temp Continuously Monitor Temperature start->monitor_temp temp_stable Temperature Stable? monitor_temp->temp_stable proceed Proceed with Reaction temp_stable->proceed Yes rapid_increase Rapid Temperature Increase? temp_stable->rapid_increase No proceed->monitor_temp end Reaction Complete proceed->end rapid_increase->proceed No action Corrective Action Required rapid_increase->action Yes slow_addition Slow/Stop Reagent Addition action->slow_addition check_cooling Check/Enhance Cooling action->check_cooling increase_stirring Increase Stirring Rate action->increase_stirring temp_controlled Temperature Controlled? slow_addition->temp_controlled check_cooling->temp_controlled increase_stirring->temp_controlled temp_controlled->monitor_temp Yes runaway Runaway Reaction (Emergency Shutdown) temp_controlled->runaway No

Troubleshooting workflow for exothermic reactions.

Sandmeyer_Isatin_Synthesis cluster_step1 Step 1: Formation of Isonitrosoacetanilide cluster_step2 Step 2: Exothermic Cyclization aniline Aniline intermediate Isonitrosoacetanilide aniline->intermediate Reaction reagents1 Chloral Hydrate + Hydroxylamine HCl reagents1->intermediate cyclization Cyclization (60-70°C) intermediate->cyclization h2so4 Conc. H₂SO₄ (50°C) h2so4->cyclization isatin Isatin cyclization->isatin cooling External Cooling cooling->cyclization Temperature Control

Sandmeyer synthesis pathway highlighting the exothermic step.

References

Preventing tar formation in isatin and isatogen synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isatin (B1672199) and isatogen. Our aim is to help you overcome common challenges, with a particular focus on the prevention of tar formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of tar formation in isatin synthesis?

A1: Tar, the dark, viscous, and often intractable byproduct in isatin synthesis, primarily results from the decomposition of starting materials or intermediates. This is often exacerbated by the harsh reaction conditions, such as strong acids and high temperatures, typically employed in methods like the Sandmeyer synthesis.[1] Another significant cause is the incomplete dissolution of the aniline (B41778) starting material before the reaction proceeds.[1]

Q2: How can I minimize tar formation during the Sandmeyer isatin synthesis?

A2: To minimize tar formation in the Sandmeyer synthesis, several precautions can be taken. Firstly, ensure the complete dissolution of the aniline starting material in hydrochloric acid before proceeding with the reaction. Maintaining a lower reaction temperature during the cyclization step can also help to prevent the decomposition of intermediates. Additionally, using the minimum effective concentration of sulfuric acid for the cyclization can reduce side reactions, including tar formation.

Q3: Are there alternative synthesis methods to the Sandmeyer reaction that are less prone to tar formation?

A3: Yes, the Gassman and Stolle syntheses are common alternatives. The Gassman synthesis proceeds via a 3-methylthio-2-oxindole intermediate under generally milder conditions, which can reduce the likelihood of tar formation.[1][2] The Stolle synthesis is particularly useful for N-substituted isatins and involves the cyclization of a chlorooxalylanilide intermediate using a Lewis acid, which can also offer better control over the reaction conditions compared to the strong acid used in the Sandmeyer method.[1][2]

Q4: What are common impurities other than tar in isatin synthesis, and how can they be minimized?

A4: A common impurity in the Sandmeyer synthesis is the corresponding isatin oxime, which forms during the acid-catalyzed cyclization of the isonitrosoacetanilide intermediate. To minimize its formation, a "decoy agent," such as an aldehyde or ketone, can be introduced during the quenching or extraction phase of the reaction.[1] Sulfonation of the aromatic ring is another possible side reaction when using sulfuric acid for cyclization.[1] Using a minimal concentration and controlling the temperature can mitigate this.[1]

Q5: What is the Baeyer-Emmerling synthesis, and is it suitable for this compound synthesis?

A5: The Baeyer-Emmerling indole (B1671886) synthesis is a method for producing indole from ortho-nitrocinnamic acid using iron powder in a strongly basic solution.[3][4] The reaction involves the reduction of the nitro group to a nitroso group, followed by condensation and decarboxylation.[4] While this reaction involves an ortho-nitro substituted starting material, it leads to the formation of an indole ring system. This compound synthesis, on the other hand, typically involves the cyclization of ortho-nitro-substituted acetylenes or similar precursors. While related, the Baeyer-Emmerling synthesis is not a direct method for this compound synthesis.

Troubleshooting Guides

Isatin Synthesis: Troubleshooting Tar Formation
Issue Potential Cause Recommended Solution
Dark, tarry residue throughout the reaction. Decomposition of starting materials or intermediates due to harsh conditions.Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate. For the Sandmeyer cyclization, add the isonitrosoacetanilide to the sulfuric acid in small portions with efficient stirring and external cooling to maintain the desired temperature range.
Significant tar formation upon addition of aniline. Incomplete dissolution of the aniline starting material.Ensure the aniline is fully dissolved in the hydrochloric acid solution before proceeding with the addition of other reagents.
Low yield and tarry crude product. Side reactions such as sulfonation or polymerization.Use the minimum effective concentration of sulfuric acid for the cyclization step. Consider alternative methods like the Gassman or Stolle synthesis which may offer milder reaction conditions.
Difficulty in purifying the final product from tar. Intractable nature of the tarry byproducts.Purify the crude product by recrystallization from a suitable solvent like glacial acetic acid.[1] Alternatively, form the sodium bisulfite addition product, which can be separated from the tar and then hydrolyzed back to pure isatin.
This compound Synthesis: General Troubleshooting
Issue Potential Cause Recommended Solution
Low yield of this compound. Incomplete cyclization of the ortho-nitro precursor.Optimize reaction conditions such as temperature, reaction time, and catalyst (if applicable). Ensure starting materials are pure and dry.
Formation of unexpected byproducts. Side reactions of the nitro group or the acetylene (B1199291) moiety.Carefully control the reaction temperature and stoichiometry of reagents. Consider using protective groups if reactive functional groups are present.
Decomposition of the this compound product. Isatogens can be sensitive to acidic conditions and heat.Work up the reaction under neutral or mildly basic conditions. Purify the product using methods that avoid prolonged exposure to high temperatures or strong acids.

Quantitative Data

Table 1: Comparison of Isatin Synthesis Methods

Synthesis Method Typical Yield Range Key Advantages Common Issues
Sandmeyer 60-75%Readily available starting materials, well-established procedure.Harsh conditions (strong acid, heat), potential for tar formation and sulfonation.[1][5]
Stolle 48-79%Good for N-substituted isatins, avoids strong protic acids.[6]Requires oxalyl chloride and a Lewis acid, which can be moisture-sensitive.
Gassman 40-81%Milder reaction conditions, good for substituted anilines.[2]Multi-step process involving an intermediate that requires oxidation.

Experimental Protocols

Protocol 1: Sandmeyer Isatin Synthesis with Minimized Tar Formation

Part A: Synthesis of Isonitrosoacetanilide

  • In a suitable flask, dissolve chloral (B1216628) hydrate (B1144303) (1.1 eq) and sodium sulfate (B86663) in water.

  • Add a solution of the desired aniline (1.0 eq) in dilute hydrochloric acid. Ensure complete dissolution of the aniline.

  • Add a solution of hydroxylamine (B1172632) hydrochloride (1.5 eq) in water.

  • Heat the mixture to reflux and monitor the reaction by TLC until completion.

  • Cool the reaction mixture in an ice bath to precipitate the isonitrosoacetanilide.

  • Filter the precipitate, wash thoroughly with cold water, and dry completely.

Part B: Cyclization to Isatin

  • In a separate flask, carefully warm concentrated sulfuric acid to 50°C.

  • Slowly add the dry isonitrosoacetanilide from Part A in small portions, maintaining the temperature between 60-70°C with efficient stirring and external cooling.

  • After the addition is complete, heat the mixture to 80°C for 10 minutes.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Filter the precipitated crude isatin, wash with cold water until the washings are neutral, and air dry.

Part C: Purification via Sodium Bisulfite Adduct

  • Suspend the crude isatin in hot water and add a concentrated solution of sodium bisulfite.

  • Stir the mixture until the isatin dissolves, forming the soluble bisulfite adduct.

  • Filter the hot solution to remove any insoluble tarry impurities.

  • Cool the filtrate to crystallize the sodium isatin bisulfite adduct.

  • Filter the crystals and wash with a small amount of cold water.

  • To regenerate the isatin, dissolve the adduct in water and add a dilute acid (e.g., HCl) until the solution is acidic, precipitating the pure isatin.

  • Filter the pure isatin, wash with water, and dry.

Protocol 2: Gassman Isatin Synthesis
  • React the substituted aniline with an α-chloro-α-(methylthio)acetate to form the corresponding intermediate.

  • Treat the intermediate with a suitable base (e.g., triethylamine) to induce cyclization to the 3-methylthio-2-oxindole.

  • Oxidize the 3-methylthio-2-oxindole using an oxidizing agent such as N-chlorosuccinimide (NCS) followed by hydrolysis to yield the desired isatin.

  • Purify the final product by column chromatography or recrystallization.

Visualizations

Sandmeyer_Workflow cluster_step1 Step 1: Isonitrosoacetanilide Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification Aniline Aniline Reaction1 Condensation Reaction Aniline->Reaction1 ChloralHydrate Chloral Hydrate ChloralHydrate->Reaction1 Hydroxylamine Hydroxylamine HCl Hydroxylamine->Reaction1 Intermediate Isonitrosoacetanilide Reaction1->Intermediate SulfuricAcid Conc. H2SO4 Reaction2 Acid-Catalyzed Cyclization Intermediate->Reaction2 SulfuricAcid->Reaction2 CrudeIsatin Crude Isatin Reaction2->CrudeIsatin Tar Tar Byproduct Reaction2->Tar Purification Recrystallization or Bisulfite Adduct Formation CrudeIsatin->Purification PureIsatin Pure Isatin Purification->PureIsatin

Caption: Workflow for Sandmeyer Isatin Synthesis and Purification.

Tar_Formation_Pathway Start Starting Materials (Aniline, Intermediates) Conditions Harsh Conditions (High Temp, Strong Acid) Start->Conditions Decomposition Decomposition/ Polymerization Conditions->Decomposition Tar Tar Formation Decomposition->Tar

Caption: Simplified pathway illustrating tar formation.

Troubleshooting_Logic Start Tar Formation Observed? CheckTemp Check Reaction Temperature Start->CheckTemp Yes End Reduced Tar Formation Start->End No LowerTemp Lower Temperature/ Improve Cooling CheckTemp->LowerTemp CheckDissolution Check Aniline Dissolution EnsureDissolution Ensure Complete Dissolution Before Proceeding CheckDissolution->EnsureDissolution CheckAcid Check Acid Concentration MinimizeAcid Use Minimum Effective Acid Concentration CheckAcid->MinimizeAcid LowerTemp->CheckDissolution EnsureDissolution->CheckAcid MinimizeAcid->End

Caption: Logical troubleshooting workflow for tar formation.

References

Minimizing byproduct formation in Sandmeyer isatin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to minimize byproduct formation in the Sandmeyer isatin (B1672199) synthesis.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the Sandmeyer isatin synthesis, providing explanations and actionable solutions to improve yield and purity.

Q1: My reaction is producing a significant amount of dark, intractable tar. What causes this and how can I prevent it?

A1: Tar formation is a common issue resulting from the decomposition of starting materials or the isonitrosoacetanilide intermediate under the harsh conditions of the cyclization step (strong acid and high heat).[1]

Primary Causes:

  • Incomplete Dissolution of Aniline (B41778): If the aniline starting material is not fully dissolved before the reaction begins, it can decompose upon heating.[2]

  • Localized Overheating: The cyclization with concentrated sulfuric acid is highly exothermic. Poor temperature control can lead to rapid temperature spikes, causing charring and decomposition.[2]

Solutions:

  • Ensure Complete Dissolution: Confirm that the aniline is fully dissolved in hydrochloric acid before proceeding with the addition of other reagents.[2]

  • Controlled Reagent Addition: Add the dry isonitrosoacetanilide intermediate to the sulfuric acid in small portions.[3]

  • Maintain Temperature Control: Use an ice bath or other external cooling methods to maintain the reaction temperature between 60-70°C during the addition. The reaction may become violent above 75-80°C.[2]

  • Vigorous Stirring: Employ efficient mechanical stirring to ensure even heat distribution and prevent localized hotspots.[2]

Q2: I'm observing a yellow precipitate upon quenching the reaction mixture, which I suspect is a byproduct. What is it and how can I minimize its formation?

A2: This yellow byproduct is likely isatin oxime.[2] Its formation is a known side reaction in the Sandmeyer synthesis.

Mechanism of Formation: Isatin oxime forms when unreacted isonitrosoacetanilide hydrolyzes in the dilute acid during the quenching step. This hydrolysis generates hydroxylamine (B1172632) (NH₂OH), which then reacts with the desired isatin product.

Solutions:

  • Ensure Complete Cyclization: Before quenching, ensure the cyclization reaction has gone to completion by heating the mixture to 80°C for approximately 10 minutes after the initial exothermic addition is complete.[2]

  • Use a "Decoy Agent": Introduce a carbonyl-containing compound, such as acetone (B3395972) or another ketone/aldehyde, during the quenching or extraction phase. This "decoy" will preferentially react with the generated hydroxylamine, preventing it from reacting with your isatin product.[1]

Q3: My yields are consistently low, especially when using electron-rich or lipophilic anilines. What is causing this and what can I do to improve it?

A3: Low yields can stem from several factors, including incomplete reaction at either step or the formation of side products like sulfonated derivatives. Anilines with high lipophilicity present a particular challenge due to their poor solubility in the traditional sulfuric acid medium, leading to incomplete cyclization.[1]

Solutions:

  • Optimize the First Step: Ensure the formation of the isonitrosoacetanilide intermediate is maximized by using a sufficient excess of hydroxylamine hydrochloride and allowing the reaction to proceed to completion.[2]

  • Alternative Acid Catalysts for Lipophilic Substrates: For anilines with poor solubility in sulfuric acid, switching to a different acid for the cyclization step can dramatically improve yields. Methanesulfonic acid (CH₃SO₃H) or polyphosphoric acid (PPA) are excellent alternatives that can better solubilize lipophilic intermediates.

Q4: I am getting a mixture of products, and I suspect sulfonation of the aromatic ring. How can I avoid this side reaction?

A4: Sulfonation is a known side reaction when using concentrated sulfuric acid, leading to a loss of the desired product.[1][2]

Solutions:

  • Minimize Acid Concentration: Use the minimum effective amount and concentration of sulfuric acid required for cyclization.

  • Strict Temperature Control: Avoid excessively high temperatures during the cyclization step, as this can promote sulfonation. Adhere to the recommended 60-80°C range.[1][2]

  • Consider Alternative Acids: Methanesulfonic acid is non-sulfonating and can be a superior choice if sulfonation is a persistent issue.

Data Presentation

The choice of acid for the cyclization step is critical, especially for lipophilic substrates. The following table summarizes the dramatic improvement in isatin yield when methanesulfonic acid is used instead of sulfuric acid for poorly soluble oximinoacetanilide analogs.

Oximinoacetanilide PrecursorCyclization AcidYield (%)
2-(Hydroxyimino)-N-(4-(4-propylcyclohexyl)phenyl)acetamideH₂SO₄0
2-(Hydroxyimino)-N-(4-(4-propylcyclohexyl)phenyl)acetamideCH₃SO₃H80
N-(4'-(Hexyloxy)-[1,1'-biphenyl]-4-yl)-2-(hydroxyimino)acetamideH₂SO₄0
N-(4'-(Hexyloxy)-[1,1'-biphenyl]-4-yl)-2-(hydroxyimino)acetamideCH₃SO₃H76
N-(4-(4-Ethylcyclohexyl)phenyl)-2-(hydroxyimino)acetamideH₂SO₄0
N-(4-(4-Ethylcyclohexyl)phenyl)-2-(hydroxyimino)acetamideCH₃SO₃H75

Data sourced from "Synthesis of Substituted Isatins", PMC, NIH.

Visualizations

The following diagrams illustrate the key processes in the Sandmeyer isatin synthesis and troubleshooting logic.

Sandmeyer_Synthesis_Workflow cluster_step1 Step 1: Isonitrosoacetanilide Formation cluster_step2 Step 2: Acid-Catalyzed Cyclization A Aniline + Chloral (B1216628) Hydrate (B1144303) + Hydroxylamine HCl B Heat to Reflux (e.g., 90-100°C) A->B In aq. Na2SO4/HCl C Isonitrosoacetanilide (Intermediate) B->C Precipitation upon cooling D Isonitrosoacetanilide C->D E Add to conc. H2SO4 (Maintain 60-70°C) D->E Portion-wise addition F Heat to 80°C (Complete reaction) E->F G Quench on Ice F->G H Crude Isatin Product G->H Precipitation

Caption: General workflow for the two-step Sandmeyer isatin synthesis.

Byproduct_Formation cluster_byproducts Byproduct Formation Pathways main_start Isonitrosoacetanilide + H2SO4 isatin Isatin (Desired Product) main_start->isatin Cyclization tar Tar Formation main_start->tar Excess Heat / Decomposition sulfonation Sulfonated Byproduct main_start->sulfonation High Temp / Excess H2SO4 hydrolysis Unreacted Intermediate + H2O (Quench) main_start->hydrolysis oxime Isatin Oxime isatin->oxime hydroxylamine Hydroxylamine (Generated) hydrolysis->hydroxylamine hydroxylamine->oxime Reacts with

Caption: Key byproduct formation pathways in the Sandmeyer synthesis.

Troubleshooting_Logic start Problem Observed p1 Low Yield / No Product (Lipophilic Substrate) start->p1 p2 Tar Formation start->p2 p3 Yellow Impurity (Isatin Oxime) start->p3 s1 Solution: Use CH3SO3H or PPA for cyclization to improve solubility. p1->s1 s2 Solution: Control temperature (60-70°C) during addition. Ensure aniline is fully dissolved. p2->s2 s3 Solution: Add a 'decoy agent' (e.g., acetone) during quench. Ensure reaction is complete before quenching. p3->s3

Caption: A troubleshooting decision guide for common synthesis issues.

Experimental Protocols

This section provides a detailed, representative protocol for the synthesis of isatin, adapted from established procedures.[2]

Part A: Synthesis of Isonitrosoacetanilide

  • Setup: In a 5-liter round-bottom flask, dissolve 90 g (0.54 mole) of chloral hydrate in 1200 mL of water.

  • Reagent Addition: To the solution, add the following in order, with stirring:

    • 1300 g of crystallized sodium sulfate.

    • A solution of 46.5 g (0.5 mole) of aniline in 300 mL of water containing 43 mL (0.52 mole) of concentrated hydrochloric acid. Ensure the aniline is completely dissolved.[2]

    • A solution of 110 g (1.58 moles) of hydroxylamine hydrochloride in 500 mL of water.

  • Reaction: Heat the mixture so that vigorous boiling begins within 40-45 minutes. Continue boiling for 1-2 minutes until the reaction is complete. Crystals of the product will begin to separate.

  • Isolation: Cool the flask in running water to complete crystallization. Filter the product with suction and allow it to air-dry.

  • Yield: This procedure typically yields 65–75 g (80–91%) of isonitrosoacetanilide.

Part B: Synthesis of Isatin (Cyclization)

  • Setup: In a 1-liter round-bottom flask equipped with an efficient mechanical stirrer, warm 600 g (326 mL) of concentrated sulfuric acid to 50°C.

  • Controlled Addition: Add 75 g (0.46 mole) of dry isonitrosoacetanilide from Part A in small portions. The rate of addition should be controlled to keep the internal temperature between 60°C and 70°C. Use external cooling (e.g., an ice bath) to manage the exothermic reaction. Caution: Do not exceed 75°C to avoid charring and decomposition.[2]

  • Reaction Completion: After the addition is complete, heat the solution to 80°C and maintain this temperature for 10 minutes.

  • Quenching: Cool the reaction mixture to room temperature and pour it slowly onto 10-12 times its volume of cracked ice with stirring.

  • Isolation: Allow the mixture to stand for 30 minutes. Filter the precipitated crude isatin with suction, wash several times with cold water to remove residual acid, and air-dry the product.

  • Purification (Optional): The crude isatin can be purified by recrystallization from glacial acetic acid.[1]

References

Scalability issues in the synthesis of isatogen derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common scalability issues encountered during the synthesis of isatogen derivatives. Our aim is to facilitate a smooth transition from laboratory-scale experiments to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalability challenges when synthesizing this compound derivatives, particularly via reductive cyclization of 2-nitro-2'-alkynylbiaryls?

A1: The primary challenges include:

  • Exothermic Reactions: The reduction of the nitro group is often highly exothermic and requires careful thermal management to prevent runaway reactions.[1]

  • Reagent Handling and Safety: Safely handling and charging large quantities of reducing agents, such as sodium dithionite (B78146) or iron powder, and flammable solvents is a major concern.[2][3]

  • Reaction Kinetics and Mixing: Ensuring efficient mixing in large reactors is crucial for maintaining consistent reaction kinetics and avoiding localized "hot spots" or areas of high concentration, which can lead to side product formation.

  • Catalyst Activity and Deactivation: In palladium-catalyzed reactions, maintaining catalyst activity and preventing deactivation on a larger scale can be challenging. Issues like catalyst poisoning or poor mixing can lead to incomplete reactions.

  • Work-up and Product Isolation: Handling large volumes during aqueous washes, extractions, and phase separations can be cumbersome. Emulsion formation is a common issue.[4]

  • Purification: Chromatographic purification, which is common at the lab scale, is often not feasible for large quantities. Developing robust crystallization or precipitation methods is essential.[4][5]

Q2: How can I safely manage the exothermic nature of the nitro group reduction on a large scale?

A2: To manage the exotherm, consider the following:

  • Controlled Addition: Instead of adding the reducing agent all at once, use a semi-batch process where the reagent is added portion-wise or as a solution over an extended period. This allows the cooling system to dissipate the heat generated.

  • Efficient Cooling: Ensure your reactor is equipped with an efficient cooling system (e.g., a jacket with a circulating coolant). The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal less efficient.

  • Dilution: Running the reaction at a lower concentration can help to moderate the temperature increase, although this will reduce reactor throughput.

  • Monitoring: Continuously monitor the internal reaction temperature with a calibrated probe. Set up automated alerts or emergency cooling protocols if the temperature exceeds a predefined limit.

  • Process Safety Testing: Conduct a reaction calorimetry study to understand the heat flow of the reaction before scaling up. This will help in designing an adequate cooling protocol.[1]

Q3: Are there safer alternatives to common reducing agents like sodium dithionite for large-scale synthesis?

A3: While sodium dithionite is effective, it can pose safety risks such as the release of sulfur dioxide gas and is spontaneously combustible in the presence of moisture.[2][3][6] For larger scales, consider these alternatives:

  • Catalytic Hydrogenation: Using hydrogen gas with a catalyst like palladium on carbon (Pd/C) or Raney nickel is a greener and often safer alternative. The reaction can be controlled by regulating the hydrogen pressure. However, proper infrastructure for handling hydrogen gas is necessary.[1][7][8]

  • Iron Powder in Acidic Media: This is a classic, cost-effective, and generally safer method for nitro group reduction.[1][7][8] The work-up, however, can be challenging due to the formation of iron sludge.

  • Transfer Hydrogenation: Using a hydrogen donor like formic acid or ammonium (B1175870) formate (B1220265) with a catalyst can be a safer alternative to using high-pressure hydrogen gas.[1]

Q4: My palladium-catalyzed cyclization is sluggish and incomplete upon scale-up. What could be the cause and how can I fix it?

A4: Several factors can contribute to this issue:

  • Poor Mixing: Inadequate agitation can lead to poor mass transfer, preventing the substrate from reaching the catalyst surface effectively. Increase the stirring rate or consider a different impeller design for better mixing.

  • Catalyst Deactivation: The catalyst may be deactivated by impurities in the starting materials or solvents. Ensure high-purity reagents are used for large-scale runs. Residual impurities from previous steps can also poison the catalyst.

  • Oxygen Sensitivity: While some modern catalysts are air-stable, the active catalytic species is often sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (nitrogen or argon).

  • Incorrect Catalyst Loading: While maintaining the same mol% of the catalyst is a good starting point, sometimes a slightly higher loading is necessary on a larger scale to compensate for lower mixing efficiency and the increased impact of trace impurities.

Troubleshooting Guides

Issue 1: Low Yield of this compound Derivative
Possible Cause Suggested Solution
Incomplete Reaction - Increase reaction time. On a larger scale, heating and mass transfer can be slower.[9] - If catalyzed, check for catalyst deactivation and consider a slightly higher catalyst loading. - Ensure efficient mixing to maintain homogeneity.
Side Product Formation - Improve temperature control to avoid "hot spots" that can lead to degradation or side reactions. - Adjust the rate of reagent addition. Slow, controlled addition can minimize the formation of byproducts.
Product Loss During Work-up - Optimize extraction procedures. If emulsions form, try adding brine or filtering through Celite.[4] - If the product is a solid, ensure complete precipitation or crystallization before filtration.
Poor Purity of Starting Materials - Analyze the purity of starting materials and intermediates before use. Impurities can interfere with the reaction.
Issue 2: Product Purification Challenges
Possible Cause Suggested Solution
Product "Oiling Out" During Crystallization - Cool the solution more slowly to encourage crystal formation. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound.[4] - Ensure the correct solvent polarity; the product may be too soluble.
Inefficient Removal of Impurities by Crystallization - Perform a solvent screen to find a solvent system that provides a significant solubility difference between the product and impurities. - Consider a pre-purification step, such as passing a solution of the crude product through a plug of silica (B1680970) gel or activated carbon to remove highly polar or colored impurities.[4]
Column Chromatography is Not Scalable - Focus on developing a robust crystallization method. - For liquid products, distillation under reduced pressure is a viable large-scale purification technique.[5] - If chromatography is unavoidable, consider using a medium-pressure liquid chromatography (MPLC) system with larger columns.

Experimental Protocols

Lab-Scale Synthesis: Reductive Cyclization of a 2-Nitro-2'-alkynylbiaryl

Reaction:

  • To a solution of the 2-nitro-2'-alkynylbiaryl (1.0 g, 1.0 equiv) in a mixture of ethanol (B145695) and water (1:1, 20 mL) in a round-bottom flask, add sodium dithionite (3.0 equiv).

  • Heat the mixture to reflux (approx. 80-90 °C) and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Pilot-Scale Synthesis: Modified Protocol for Reductive Cyclization

Reaction:

  • Charge a 20 L jacketed glass reactor with a solution of the 2-nitro-2'-alkynylbiaryl (200 g, 1.0 equiv) in ethanol (4 L).

  • Heat the solution to 60 °C with stirring.

  • In a separate vessel, dissolve sodium dithionite (3.0 equiv) in water (4 L).

  • Add the aqueous sodium dithionite solution to the reactor via an addition funnel over 1-2 hours, maintaining the internal temperature between 65-75 °C by adjusting the addition rate and the flow of coolant in the reactor jacket.

  • After the addition is complete, stir the mixture at 75 °C for an additional 2-3 hours, monitoring by HPLC.

  • Once the reaction is complete, cool the mixture to 20 °C and stir for 12 hours to allow the product to crystallize.

  • Filter the resulting slurry and wash the filter cake with a cold (0-5 °C) 1:1 mixture of ethanol and water (2 x 500 mL).

  • Dry the solid product in a vacuum oven at 50 °C to a constant weight.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis

ParameterLab-Scale (1 g)Pilot-Scale (200 g)
Reaction Time 2-4 hours3-5 hours
Purification Method Flash ChromatographyCrystallization
Typical Yield 75-85%80-90%
Purity (by HPLC) >98%>99%
Key Challenge Time-consuming purificationHeat management during addition

Visualizations

troubleshooting_workflow start Scale-up Issue Encountered issue Low Yield or Incomplete Reaction start->issue exotherm Poor Exotherm Control start->exotherm purification Purification Failure start->purification check_mixing Is mixing efficient? issue->check_mixing Check Reaction Profile check_addition Was reagent addition too fast? exotherm->check_addition Analyze Temperature Profile oiling_out Did product oil out? purification->oiling_out Crystallization Issue increase_agitation Increase agitation speed/ Change impeller check_mixing->increase_agitation No check_catalyst Is catalyst active? check_mixing->check_catalyst Yes increase_loading Increase catalyst loading/ Use fresh catalyst check_catalyst->increase_loading No extend_time Extend reaction time check_catalyst->extend_time Yes slow_addition Reduce addition rate/ Use dosing pump check_addition->slow_addition Yes check_cooling Is cooling system efficient? check_addition->check_cooling No improve_cooling Increase coolant flow/ Use lower temp. coolant check_cooling->improve_cooling No slow_cooling Cool slowly/ Add seed crystals oiling_out->slow_cooling Yes solvent_screen Perform solvent screen for better crystallization conditions oiling_out->solvent_screen No

Caption: Troubleshooting workflow for common scale-up issues.

scale_up_logic start Lab-Scale Protocol Successful hazard_assessment Conduct Hazard Assessment (Calorimetry, Reagent Safety) start->hazard_assessment equipment Select Appropriate Scale-up Equipment (Reactor, Stirrer) hazard_assessment->equipment process_modification Modify Process for Scale (e.g., Semi-batch addition) equipment->process_modification pilot_run Perform Pilot-Scale Run with Continuous Monitoring process_modification->pilot_run outcome Evaluate Outcome (Yield, Purity, Safety) pilot_run->outcome success Successful Scale-up outcome->success Meets Criteria troubleshoot Troubleshoot Issues outcome->troubleshoot Does Not Meet Criteria

Caption: Logical workflow for scaling up this compound synthesis.

References

Technical Support Center: Optimizing Catalyst Loading for Isatogen Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing catalyst loading in isatogen reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and improve experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for an this compound reaction?

A1: For initial screening of a new this compound reaction, a catalyst loading in the range of 1-5 mol% is a common starting point.[1] Literature precedents for similar transformations can provide a more specific starting range. For example, Lewis acids like Sc(OTf)₃ have been effectively used at 5 mol% in 1,3-dipolar cycloaddition reactions of isatogens.

Q2: How does catalyst loading generally affect the reaction yield and selectivity?

A2: The relationship between catalyst loading and reaction outcome is not always linear.

  • Increasing catalyst loading can lead to higher yields and faster reaction rates, but beyond an optimal point, it may not improve the outcome and can even lead to decreased selectivity or the formation of side products.[2]

  • Decreasing catalyst loading can be economically and environmentally beneficial, but too low a concentration may result in incomplete conversion or a significant decrease in yield and enantioselectivity.[2]

Q3: Can the purity of the catalyst impact the reaction?

A3: Absolutely. The purity of the catalyst is critical. Impurities can act as poisons, binding to the active sites of the catalyst and reducing its efficacy or inhibiting the reaction altogether.[3] It is crucial to use high-purity catalysts and handle them under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts) to ensure reproducibility.

Q4: When should I consider screening different types of catalysts?

A4: If you are experiencing low yield, poor selectivity, or no reaction with your initial catalyst choice, it is advisable to screen a range of catalysts with different electronic and steric properties. For this compound reactions, various catalysts have been reported to be effective, including Lewis acids like Bi(OTf)₃ and B(C₆F₅)₃, as well as gold, ruthenium, and organocatalysts such as Cinchona-derived squaramide. The optimal catalyst will be highly dependent on the specific this compound and reaction partner.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution
Insufficient Catalyst Activity The chosen catalyst may not be active enough for the specific transformation. Screen a panel of different catalysts (e.g., various Lewis acids, transition metal catalysts).
Low Catalyst Loading The amount of catalyst may be too low to drive the reaction to completion in a reasonable timeframe. Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%, then 10 mol%) and monitor the effect on the yield.
Catalyst Poisoning Impurities in the starting materials, solvent, or from the reaction atmosphere (e.g., water, oxygen) can deactivate the catalyst.[3] Ensure all reagents and solvents are pure and dry, and run the reaction under an inert atmosphere if necessary.
Sub-optimal Reaction Temperature The reaction may require higher or lower temperatures for optimal catalyst turnover. Perform the reaction at different temperatures to find the optimal range.
Incorrect Order of Addition The order in which reagents are added can be crucial for the formation of the active catalytic species. Try different addition protocols, such as pre-forming the catalyst before adding the substrate.
Issue 2: Formation of Multiple Products or Low Selectivity
Possible Cause Suggested Solution
High Catalyst Loading An excess of catalyst can sometimes lead to undesired side reactions or the formation of less selective catalytic species.[2] Try reducing the catalyst loading to see if selectivity improves.
Side Reactions of this compound Isatogens are reactive species and can undergo alternative reaction pathways, such as rearrangement or decomposition, especially under harsh conditions or with highly reactive catalysts.[4] Consider using a milder catalyst or lowering the reaction temperature.
Reaction with Solvent The solvent may not be inert and could be participating in the reaction or interfering with the catalyst. Screen a variety of solvents with different polarities and coordinating abilities.
Product Degradation The desired product may be unstable under the reaction conditions and could be degrading over time. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the product concentration is maximized.
Issue 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Residual Catalyst The catalyst or its byproducts may co-elute with the product during chromatography. Consider using a catalyst that can be more easily removed, such as a solid-supported catalyst, or employ a specific workup procedure to remove the catalyst before purification.
Formation of Closely Eluting Side Products Side reactions can generate impurities that are difficult to separate from the desired product. Optimize the reaction conditions (catalyst loading, temperature, solvent) to minimize the formation of these impurities.
Product Instability on Silica (B1680970) Gel The product may be sensitive to the acidic nature of silica gel. Consider using neutral or basic alumina (B75360) for chromatography, or alternative purification methods like crystallization or preparative HPLC.

Data Presentation

Table 1: Effect of Catalyst Loading on Reaction Yield and Selectivity in this compound and Related Reactions

Reaction TypeCatalystCatalyst LoadingYield (%)Selectivity/ee (%)Reference
Asymmetric SulfoxidationBimetallic Titanium Complex2.0 mol%53-[2]
Asymmetric SulfoxidationBimetallic Titanium Complex2.5 mol%--[2]
Asymmetric SulfoxidationBimetallic Titanium Complex3.0 mol%-65[2]
Acylal Preparation[Msei]Cl0.03 mol%>95-[3]
Acylal Preparation[Msei]Cl0.1 mol%Decreased-[3]
Biaryl SynthesisPd(OAc)₂15 mol%Optimal-[4]
Biaryl SynthesisPd(OAc)₂<15 mol%Decreased-[4]
Biaryl SynthesisPd(OAc)₂20 mol%No Improvement-[4]
Nucleophilic AdditionPOM/Hf0.25 mol%~69 (after 17h)-[5]
Nucleophilic AdditionPOM/Hf1 mol%69 (after 20 min)-[5]

Experimental Protocols

Protocol 1: General Procedure for Screening Catalyst Loading in a Lewis Acid-Catalyzed this compound Reaction

This protocol provides a general workflow for optimizing the catalyst loading for a reaction between an this compound and a nucleophile.

1. Materials and Setup:

  • This compound (1.0 eq)

  • Nucleophile (1.2 - 2.0 eq)

  • Lewis Acid Catalyst (e.g., Sc(OTf)₃, Bi(OTf)₃)

  • Anhydrous, degassed solvent (e.g., Dichloromethane, Toluene)

  • A series of clean, dry reaction vials with stir bars

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

2. Reaction Setup:

  • In an inert atmosphere, add the this compound to each reaction vial.

  • Prepare stock solutions of the Lewis acid catalyst and the nucleophile in the chosen anhydrous solvent.

  • To each vial, add the desired volume of the catalyst stock solution to achieve a range of catalyst loadings (e.g., 1 mol%, 2.5 mol%, 5 mol%, 10 mol%).

  • Add the solvent to bring all reactions to the same initial concentration.

3. Reaction Execution:

  • Place the vials in a temperature-controlled heating block or oil bath set to the desired reaction temperature.

  • Initiate the reaction by adding the nucleophile stock solution to each vial.

  • Stir the reactions for a set period or monitor their progress by TLC or LC-MS.

4. Analysis:

  • Once the reactions are complete (or after a fixed time), quench the reactions appropriately.

  • Analyze the crude reaction mixtures by a quantitative method (e.g., ¹H NMR with an internal standard, or LC-MS with a calibration curve) to determine the yield of the desired product and the formation of any major side products.

  • If the product is chiral, determine the enantiomeric excess (ee) by chiral HPLC or SFC.

5. Optimization:

  • Based on the results, identify the catalyst loading that provides the best balance of yield, selectivity, and reaction time.

  • Further fine-tuning can be performed with smaller increments of catalyst loading around the identified optimum.

Visualizations

Experimental_Workflow Experimental Workflow for Catalyst Loading Optimization prep 1. Preparation - Prepare stock solutions - Set up reaction vials setup 2. Reaction Setup - Add this compound - Add varying amounts of catalyst - Add solvent prep->setup execution 3. Reaction Execution - Add nucleophile - Stir at desired temperature setup->execution monitoring 4. Monitoring - TLC / LC-MS analysis execution->monitoring analysis 5. Analysis - Quench reaction - Determine yield and selectivity monitoring->analysis optimization 6. Optimization - Identify optimal loading - Further fine-tuning analysis->optimization

Workflow for optimizing catalyst loading.

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Reactions start Low Yield Observed check_catalyst Is the catalyst active and pure? start->check_catalyst increase_loading Increase Catalyst Loading check_catalyst->increase_loading Yes screen_catalysts Screen Different Catalysts check_catalyst->screen_catalysts No/Unsure check_conditions Are reaction conditions optimal? increase_loading->check_conditions screen_catalysts->check_conditions optimize_temp Optimize Temperature check_conditions->optimize_temp Yes check_purity Are reagents and solvents pure? check_conditions->check_purity No/Unsure success Improved Yield optimize_temp->success optimize_solvent Screen Solvents optimize_solvent->success check_purity->optimize_solvent Yes purify_reagents Purify Reagents & Solvents check_purity->purify_reagents No/Unsure purify_reagents->success

Decision tree for troubleshooting low yield.

Many biologically active molecules derived from this compound reactions, such as indolin-3-one derivatives, have been shown to modulate key cellular signaling pathways implicated in inflammation and cancer.

Signaling_Pathways Signaling Pathways Modulated by Indolin-3-one Derivatives cluster_akt Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Akt Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth MAPK MAPK Cascade (ERK, JNK, p38) AP1 AP-1 MAPK->AP1 Inflammation Inflammation AP1->Inflammation IKK IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Indolinone Indolin-3-one Derivatives Indolinone->Akt Inhibition Indolinone->MAPK Inhibition Indolinone->IKK Inhibition

Modulation of key signaling pathways.

References

Technical Support Center: Isatogen-Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isatogen-Mediated Reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing and working up these reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general steps for working up a reaction involving the synthesis of isatogens?

A typical workup procedure for this compound synthesis involves quenching the reaction, followed by extraction and purification. After the reaction is complete, the mixture is often concentrated under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate (B1210297) (EtOAc) or dichloromethane (B109758) (CH2Cl2) and washed with water and brine to remove inorganic salts and other aqueous-soluble impurities. The organic layer is then dried over an anhydrous salt such as magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4), filtered, and the solvent is evaporated. The crude product is then purified, most commonly by flash column chromatography on silica (B1680970) gel.[1][2][3]

Q2: My this compound product appears to be unstable. What are the best practices for handling and storage?

Some this compound derivatives can be unstable, degrading over time when exposed to air and ambient temperatures.[2] For instance, certain 3-imino-2-(pyrrol-2-yl) isatogens have shown hydrolytic lability.[2] It is recommended to handle these compounds under an inert atmosphere (e.g., nitrogen or argon) when possible. For storage, keeping the purified compound in a cool, dark place, and under an inert atmosphere is advisable. If the compound is particularly sensitive, storing it as a solution in an appropriate solvent in a sealed vial at low temperatures (e.g., in a freezer) may improve its stability.

Q3: I am having trouble purifying my crude this compound product. What are some common purification techniques?

The most frequently cited method for purifying isatogens is flash column chromatography on silica gel.[1][2] The choice of eluent is crucial and typically consists of a mixture of a non-polar solvent like petroleum ether or hexanes and a more polar solvent like ethyl acetate.[1][2] For small-scale reactions or for separating close-spotting impurities, preparative thin-layer chromatography (TLC) can be effective.[4][5] Crystallization is another method for purification, which can yield highly pure material if a suitable solvent system is found.[3] For instance, slow evaporation of a solution of the this compound in a solvent like acetonitrile (B52724) has been used to grow single crystals for X-ray analysis.[3]

Troubleshooting Guides

Problem 1: Low or no yield of the desired this compound product.

Possible Cause Troubleshooting Step
Inefficient Cyclization In transition metal-catalyzed syntheses, the choice and loading of the catalyst are critical. For example, in the Cu-promoted cyclization of 2-nitrophenyl iodoacetylenes, using tetrakis(acetonitrile)copper trifluoroborate was found to be effective for electron-deficient substrates.[6] For other reactions, screening different catalysts (e.g., Au(I), Au(III), PtCl2, Pd(OAc)2) may be necessary to find the optimal conditions.[7]
Steric Hindrance Bulky substituents on the starting materials can hinder the reaction.[8][9] In such cases, more forcing reaction conditions, such as higher temperatures or longer reaction times, may be required.[9] Alternatively, irradiation of the reaction mixture may promote the desired transformation.[9]
Incorrect Reaction Conditions The solvent can have a significant impact on the reaction outcome. For instance, in the synthesis of isatogens via tolan intermediates, pyridine (B92270) is often used as the solvent.[9] Ensure that the optimal solvent, temperature, and reaction time for your specific substrate are being used.
Starting Material Decomposition If the starting materials are unstable under the reaction conditions, this can lead to low yields. Consider running the reaction at a lower temperature or for a shorter duration.

Problem 2: Formation of significant byproducts.

Possible Cause Troubleshooting Step
Side Reactions In some cases, alternative reaction pathways can compete with the desired this compound formation. For example, in the reaction of 2-iodoisatogens with certain zinc reagents, nucleophilic addition to the this compound can occur, leading to the formation of oxindoles as byproducts.[10] Modifying the reagents, for instance, by using a mixed copper reagent, may suppress the formation of these byproducts.[10]
Isomerization Depending on the substrate and reaction conditions, different isomers of the this compound may be formed. Careful analysis of the product mixture using techniques like NMR and mass spectrometry is necessary to identify the different products. Purification by chromatography can then be used to separate the desired isomer.
Over-reaction or Decomposition of the Product The desired this compound product may be unstable under the reaction conditions and can decompose or react further. Monitoring the reaction by TLC or LC-MS can help to determine the optimal time to stop the reaction to maximize the yield of the desired product.

Experimental Protocols & Data

General Procedure for Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Bicyclobutanes with Isatogens

This protocol describes a general method for the reaction of isatogens with bicyclobutanes (BCBs) to form tetracyclic 2-oxa-3-azabicyclo[3.1.1]heptanes.[1][11]

  • To an oven-dried screw-capped test tube equipped with a magnetic stir bar, add Sc(OTf)3 (0.01 mmol).

  • Add the this compound (0.2 mmol) and CH2Cl2 (4.0 mL) under a nitrogen atmosphere.

  • Add the BCB (0.3 mmol) to the reaction mixture.

  • Stir the reaction mixture for 2 hours at 30 °C.

  • After 2 hours, evaporate the solvent under reduced pressure.

  • The crude residue is preadsorbed on silica gel and purified by flash column chromatography on silica gel (petroleum ether-EtOAc as the eluent) to afford the product.[1][11]

Table 1: Optimization of Reaction Conditions for Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition
EntryCatalyst (mol %)SolventTemp (°C)Time (h)Yield (%)
1Sc(OTf)3 (10)CH2Cl230292
2Bi(OTf)3 (10)CH2Cl230285
3In(OTf)3 (10)CH2Cl230278
4Yb(OTf)3 (10)CH2Cl230265
5Sc(OTf)3 (10)DCE30288
6Sc(OTf)3 (10)Toluene30275
7Sc(OTf)3 (5)CH2Cl230293
8Sc(OTf)3 (5)CH2Cl220275

Data adapted from reference[11]. Conditions: this compound (0.10 mmol), BCB (0.12 mmol), solvent (2.0 mL).

Visualizations

Reaction Pathways and Workflows

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification This compound This compound ReactionVessel Reaction Vessel This compound->ReactionVessel Reagents Reagents & Catalyst Reagents->ReactionVessel Solvent Solvent Solvent->ReactionVessel Quenching Quenching ReactionVessel->Quenching Extraction Extraction (Organic Solvent) Quenching->Extraction Washing Washing (Water, Brine) Extraction->Washing Drying Drying (Anhydrous Salt) Washing->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation CrudeProduct Crude Product Evaporation->CrudeProduct Chromatography Column Chromatography CrudeProduct->Chromatography PureProduct Pure this compound Derivative Chromatography->PureProduct

Caption: A generalized experimental workflow for this compound-mediated reactions.

reaction_pathway cluster_quinoline_cycle Quinoline Synthesis Cycle cluster_anthranil_cycle Anthranil Byproduct Formation This compound This compound + Bi(OTf)3 ComplexA Complex A This compound->ComplexA + Styrene Protonatedthis compound Protonated this compound (E) This compound->Protonatedthis compound Brønsted Acid ComplexB Complex B (Benzylic Cation) ComplexA->ComplexB Stepwise [4+2] Cycloaddition IntermediateC Tricyclic Intermediate C ComplexB->IntermediateC IntermediateD Intermediate D IntermediateC->IntermediateD - CO Quinoline Quinoline Product IntermediateD->Quinoline Aromatization SpeciesF Species F Protonatedthis compound->SpeciesF + H2O HydroxylamineG Hydroxylamine G SpeciesF->HydroxylamineG Ring Opening SpeciesH Species H HydroxylamineG->SpeciesH Nucleophilic Addition Anthranil 3-Acylanthranil (4) SpeciesH->Anthranil - H2O

Caption: Proposed mechanism for the Bi(OTf)3-catalyzed reaction of isatogens.

References

Technical Support Center: Characterization of Unexpected Products in Isatogen Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in identifying and characterizing unexpected products in isatogen reactions. Isatogens are versatile precursors in the synthesis of various heterocyclic compounds, but their reactivity can sometimes lead to unforeseen side products. Understanding and controlling these reactions is crucial for efficient drug discovery and development.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format, providing detailed methodologies to overcome them.

Issue 1: Low Yield of the Expected 2,2-Disubstituted Indolin-3-one and Formation of a Major Unidentified Byproduct.

  • Question: My reaction of an this compound with a boronic acid is giving a low yield of the desired 2,2-disubstituted indolin-3-one. I am observing a significant amount of a byproduct that I cannot readily identify. What are the likely side reactions and how can I optimize my conditions?

  • Answer: Low yields in this reaction are often due to competing reaction pathways. A common unexpected product is a 3-acylanthranil, which can arise from the rearrangement of the this compound under certain conditions. The choice of catalyst and reaction conditions plays a critical role in directing the reaction towards the desired product.

    Troubleshooting Steps:

    • Catalyst and Solvent Screening: The distribution of products in this compound reactions is highly dependent on the catalyst and solvent system. A comparative study of different catalysts can help optimize the reaction for the desired product. For instance, in the synthesis of 2,4-diarylquinolines from 2-arylisatogens and styrenes, Bi(OTf)₃ was found to be an effective catalyst.

    • Temperature Control: Reaction temperature can significantly influence the reaction pathway. Running the reaction at a lower temperature may suppress the formation of rearrangement products. It is advisable to screen a range of temperatures (e.g., from room temperature down to -78 °C) to find the optimal condition.

    • pH Adjustment: Acidic or basic conditions can promote isomerization or degradation of both the starting material and the product. If the reaction is run under acidic or basic conditions, consider buffering the reaction mixture or running it under neutral conditions.

    • Characterization of the Byproduct: Isolate the major byproduct using column chromatography and characterize it thoroughly using spectroscopic methods such as NMR (¹H, ¹³C) and mass spectrometry (MS). This will help in identifying its structure and postulating the mechanism of its formation, which is key to preventing it.

Issue 2: Formation of Diastereomers with Poor Selectivity.

  • Question: My reaction is producing a mixture of diastereomers of the desired product, and the diastereomeric ratio (d.r.) is low. How can I improve the diastereoselectivity?

  • Answer: Achieving high diastereoselectivity is a common challenge in stereoselective synthesis. The choice of chiral auxiliary, catalyst, and reaction conditions are critical factors.

    Troubleshooting Steps:

    • Lewis Acid Screening: The choice of Lewis acid is pivotal in controlling the stereochemical outcome. Different Lewis acids possess varying steric bulk and coordinating abilities, which can significantly impact the diastereomeric ratio. A screening of various Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl, BF₃·OEt₂) is recommended to identify the optimal one for your specific transformation.

    • Temperature Optimization: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature generally enhances diastereoselectivity by favoring the transition state with lower activation energy, leading to the major diastereomer.

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the transition state and thus the stereochemical outcome. It is advisable to screen a range of solvents with varying properties.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of unexpected products in this compound reactions?

A1: Besides the desired products, this compound reactions can yield several unexpected structures, including:

  • 3-Acylanthranils: These can be formed through a Brønsted acid-promoted rearrangement of the this compound.

  • Quinolines: In some cases, isatogens can undergo cascade reactions, such as a cycloaddition-decarbonylation-N-deoxygenative aromatization, to form quinoline (B57606) derivatives.[1]

  • Spirooxindoles: Reactions of isatins (precursors to isatogens) with various reagents can lead to the formation of complex spirooxindole structures.

Q2: How can I effectively purify my target compound from these unexpected byproducts?

A2: Flash column chromatography is the most common and effective method for purifying products from this compound reactions. The choice of solvent system is crucial for good separation. A general approach is to start with a non-polar solvent system and gradually increase the polarity. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column. For basic compounds, adding a small amount of triethylamine (B128534) (1-3%) to the eluent can prevent streaking on the silica (B1680970) gel.[2]

Q3: My reaction mixture turns into an oil during recrystallization. What should I do?

A3: "Oiling out" during recrystallization can occur if the boiling point of the solvent is higher than the melting point of your compound or if the solution is supersaturated. To remedy this, you can try using a lower-boiling point solvent or add a seed crystal to induce proper crystallization.

Data Presentation

Table 1: Comparative Yields of Expected and Unexpected Products in this compound Reactions under Various Conditions.

Reaction TypeExpected ProductUnexpected Product(s)Catalyst/ConditionsYield (Expected)Yield (Unexpected)Reference
Cross-coupling of this compound with boronic acid2,2-disubstituted indolin-3-one-Metal-freeup to 94%-[1]
Cascade reaction with styrenes2,4-diarylquinoline3-acylanthranilBi(OTf)₃up to 89%Minimally observed[1]
Reaction with 2-aminophenyl-3-oxopropanoate2,2-disubstituted indolin-3-one-PIFA (hypervalent iodine reagent) in DCM97%-[3][4]
Reaction with enaminesSpiro[indole-dihydropyridine]-Acetic acid, room temperatureSatisfactory-

Note: Yields are as reported in the cited literature and may vary based on specific substrates and experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2,2-Disubstituted Indolin-3-ones

This protocol is adapted from the synthesis of 2,2-disubstituted indolin-3-ones via enolonium species.[3][4]

  • To a solution of the starting 2-aminophenyl-3-oxopropanoate (1.0 eq) in dry dichloromethane (B109758) (DCM), add (diacetoxyiodo)benzene (B116549) (PIFA) (2.0 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent to afford the desired 2,2-disubstituted indolin-3-one.

Protocol 2: General Procedure for Purification by Flash Column Chromatography

This is a general guideline for the purification of indolin-3-one derivatives.

  • Solvent System Selection: Use TLC to determine a suitable solvent system that provides a good separation of the desired product from impurities, aiming for an Rf value of 0.2-0.4 for the product. A common solvent system is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent mixture to be used. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Start the elution with the least polar solvent mixture and gradually increase the polarity (gradient elution). Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 3: General Procedure for Recrystallization of Indolin-3-one Derivatives

  • Solvent Selection: Choose a solvent or a solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Dissolve the impure solid in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool down slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visualizations

reaction_troubleshooting start This compound Reaction check_yield Low Yield? start->check_yield check_purity Unexpected Products? check_yield->check_purity Yes end Pure Product check_yield->end No isolate Isolate & Characterize (NMR, MS) check_purity->isolate Yes check_purity->end No optimize Optimize Conditions: - Catalyst - Solvent - Temperature isolate->optimize optimize->start

Caption: Troubleshooting workflow for this compound reactions.

mek_erk_pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation This compound This compound Derivative This compound->MEK Inhibition

Caption: Inhibition of the MEK/ERK signaling pathway.

pi3k_akt_pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR CellGrowth Cell Growth, Survival mTOR->CellGrowth This compound This compound Derivative This compound->Akt Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway.

References

Technical Support Center: Enhancing Functional Group Tolerance in Isatogen Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the transition-metal-free cross-coupling of isatogens with boronic acids. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions related to this valuable reaction for the synthesis of 2,2-disubstituted indolin-3-one derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general scope of the isatogen coupling reaction with boronic acids?

This transition-metal-free cross-coupling reaction exhibits broad substrate scope and good functional group tolerance. It provides a reliable method for the synthesis of 2,2-disubstituted indolin-3-one derivatives with excellent regioselectivity.[1]

Q2: What is the proposed mechanism for this reaction?

The reaction is proposed to proceed through a 1,4-metalate shift of a boron "ate" complex formed between the this compound and the boronic acid.

Q3: Are there any known limitations to the functional groups that can be tolerated?

While the reaction shows good tolerance for a variety of functional groups, extremely sensitive groups might require protection. The reaction's compatibility with a wide range of substituents on both the this compound and the boronic acid has been demonstrated.[1]

Q4: Can this reaction be performed under atmospheric conditions?

For optimal results and to prevent potential side reactions, it is recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

Issue 1: Low to No Product Yield

Potential Causes:

  • Poor quality of reagents: Degradation of this compound or boronic acid.

  • Presence of moisture: Water can hydrolyze the boronic acid and affect the reaction intermediates.

  • Sub-optimal reaction temperature: The reaction may require specific temperatures to proceed efficiently.

  • Inefficient stirring: A heterogeneous reaction mixture can lead to poor conversion.

Solutions:

  • Verify Reagent Quality:

    • Ensure the this compound is pure and has been stored correctly to prevent decomposition.

    • Use high-purity boronic acid. Consider using freshly opened or properly stored material.

  • Ensure Anhydrous Conditions:

    • Dry all glassware thoroughly in an oven before use.

    • Use anhydrous solvents.

    • Handle reagents under an inert atmosphere.

  • Optimize Reaction Temperature:

    • Carefully control the reaction temperature as specified in the protocol. A slight deviation can significantly impact the yield.

  • Improve Stirring:

    • Use a magnetic stir bar of appropriate size and a stir plate that provides vigorous and consistent stirring.

Issue 2: Formation of Side Products

Potential Causes:

  • Decomposition of this compound: Isatogens can be sensitive to certain reaction conditions, leading to decomposition products.

  • Homocoupling of Boronic Acid: While less common in transition-metal-free systems, it can sometimes occur.

  • Undesired Reactivity of Functional Groups: Certain functional groups on the substrates may undergo side reactions.

Solutions:

  • Control Reaction Time and Temperature:

    • Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that might lead to decomposition.

    • Avoid excessive heating.

  • Protect Sensitive Functional Groups:

    • If a particular functional group is suspected of interfering with the reaction, consider using a suitable protecting group.

  • Purification Strategy:

    • Optimize the purification method (e.g., column chromatography, recrystallization) to effectively separate the desired product from byproducts.

Issue 3: Reaction Stalls or is Sluggish

Potential Causes:

  • Steric Hindrance: Bulky substituents on either the this compound or the boronic acid can slow down the reaction rate.

  • Electronic Effects: Strongly electron-withdrawing or electron-donating groups can influence the reactivity of the substrates.

  • Inappropriate Solvent or Base: The choice of solvent and base is crucial for the reaction's success.

Solutions:

  • Adjust Reaction Time:

    • For sterically hindered substrates, a longer reaction time may be necessary.

  • Modify Reaction Conditions for Electronic Effects:

    • For substrates with strong electronic effects, screening different bases or solvents might be required to enhance reactivity.

  • Solvent and Base Screening:

    • If the standard conditions are not effective, a systematic screening of different aprotic solvents and organic or inorganic bases may be beneficial.

Experimental Protocols

General Procedure for the Regioselective Cross-Coupling of Isatogens with Boronic Acids

To an oven-dried Schlenk tube are added the this compound (0.2 mmol, 1.0 equiv.), the boronic acid (0.3 mmol, 1.5 equiv.), and a suitable base (e.g., an inorganic carbonate or an organic amine, 0.4 mmol, 2.0 equiv.). The tube is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times. Anhydrous solvent (2.0 mL) is then added via syringe. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as extraction and column chromatography.

Data Presentation

Table 1: Substrate Scope of this compound Coupling with Phenylboronic Acid *

EntryThis compound Substituent (R)ProductYield (%)
1H2-phenyl-2-methylindolin-3-one85
25-Me5-methyl-2-phenyl-2-methylindolin-3-one82
35-Cl5-chloro-2-phenyl-2-methylindolin-3-one78
45-Br5-bromo-2-phenyl-2-methylindolin-3-one75
55-F5-fluoro-2-phenyl-2-methylindolin-3-one80
66-Cl6-chloro-2-phenyl-2-methylindolin-3-one77
77-Me7-methyl-2-phenyl-2-methylindolin-3-one81

*Data synthesized from the trends presented in Xu, H. et al. Org. Lett. 2021, 23 (20), pp 7776–7780.

Table 2: Substrate Scope of 2-methylthis compound with Various Boronic Acids *

EntryBoronic Acid Substituent (Ar)ProductYield (%)
14-MeC6H42-(4-methylphenyl)-2-methylindolin-3-one88
24-MeOC6H42-(4-methoxyphenyl)-2-methylindolin-3-one90
34-FC6H42-(4-fluorophenyl)-2-methylindolin-3-one83
44-ClC6H42-(4-chlorophenyl)-2-methylindolin-3-one79
53-MeC6H42-(3-methylphenyl)-2-methylindolin-3-one86
62-MeC6H42-(2-methylphenyl)-2-methylindolin-3-one72
7Naphthyl2-(naphthalen-2-yl)-2-methylindolin-3-one75

*Data synthesized from the trends presented in Xu, H. et al. Org. Lett. 2021, 23 (20), pp 7776–7780.

Visualizations

Troubleshooting_Workflow Start Low or No Product Yield CheckReagents Check Reagent Purity (this compound, Boronic Acid) Start->CheckReagents CheckConditions Verify Anhydrous Conditions Start->CheckConditions OptimizeTemp Optimize Reaction Temperature Start->OptimizeTemp ImproveStirring Ensure Efficient Stirring Start->ImproveStirring ProblemSolved Problem Solved CheckReagents->ProblemSolved If pure CheckConditions->ProblemSolved If dry OptimizeTemp->ProblemSolved If optimal ImproveStirring->ProblemSolved If efficient SideProducts Side Product Formation ControlTimeTemp Control Reaction Time and Temperature SideProducts->ControlTimeTemp ProtectGroups Protect Sensitive Functional Groups SideProducts->ProtectGroups OptimizePurification Optimize Purification Strategy SideProducts->OptimizePurification ControlTimeTemp->ProblemSolved If optimized ProtectGroups->ProblemSolved If protected OptimizePurification->ProblemSolved If optimized ReactionStalls Reaction Stalls AdjustTime Adjust Reaction Time (for steric hindrance) ReactionStalls->AdjustTime ScreenSolventBase Screen Solvents and Bases ReactionStalls->ScreenSolventBase AdjustTime->ProblemSolved If improved ScreenSolventBase->ProblemSolved If improved

Caption: Troubleshooting workflow for this compound coupling reactions.

Reaction_Mechanism This compound This compound AteComplex Boron 'ate' Complex This compound->AteComplex BoronicAcid Boronic Acid (Ar-B(OH)2) BoronicAcid->AteComplex Base Base Base->AteComplex MetalateShift 1,4-Metalate Shift AteComplex->MetalateShift Intermediate Intermediate MetalateShift->Intermediate Product 2,2-Disubstituted Indolin-3-one Intermediate->Product

Caption: Proposed mechanism for the this compound coupling reaction.

Functional_Group_Tolerance_Logic Start Investigating Functional Group Tolerance ElectronicEffects Electronic Effects Start->ElectronicEffects StericEffects Steric Effects Start->StericEffects EDG Electron-Donating Groups (EDG) ElectronicEffects->EDG EWG Electron-Withdrawing Groups (EWG) ElectronicEffects->EWG SmallSubstituents Small Substituents StericEffects->SmallSubstituents BulkySubstituents Bulky Substituents StericEffects->BulkySubstituents GoodYield Generally Good Yields EDG->GoodYield EWG->GoodYield SmallSubstituents->GoodYield MayRequireOptimization May Require Optimization (e.g., longer reaction time, stronger base) BulkySubstituents->MayRequireOptimization

Caption: Factors influencing functional group tolerance.

References

Technical Support Center: Solvent Effects on the Stereoselectivity of Isatogen Cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isatogen cycloadditions. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the impact of solvents on the stereoselectivity of these reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of an this compound cycloaddition?

A1: this compound cycloadditions are typically classified as 1,3-dipolar cycloadditions. In these reactions, the this compound acts as a 1,3-dipole that reacts with a dipolarophile (e.g., an alkene or alkyne) to form a five-membered heterocyclic ring. The reaction can proceed through a concerted pericyclic mechanism, although stepwise pathways involving zwitterionic intermediates can be influenced by factors such as the choice of solvent and the presence of a Lewis acid catalyst.

Q2: How does solvent polarity generally affect the rate and stereoselectivity of a 1,3-dipolar cycloaddition?

A2: The effect of solvent polarity can be complex. For concerted cycloadditions where there is little change in polarity between the reactants and the transition state, the solvent's effect on the reaction rate is often minimal.[1] However, if the transition state is more polar than the reactants, a more polar solvent can accelerate the reaction by stabilizing the transition state.[2] This stabilization can also influence the stereochemical outcome by altering the energy difference between diastereomeric transition states. In some cases, a competition between a concerted and a stepwise zwitterionic pathway can occur, with solvent polarity playing a decisive role in which mechanism predominates.[2]

Q3: Can the choice of solvent influence the endo/exo or diastereoselectivity of my this compound cycloaddition?

A3: Yes. Solvents can influence diastereoselectivity by differentially solvating the transition states leading to different stereoisomers. This is particularly true in reactions where there are significant dipole-dipole interactions or opportunities for hydrogen bonding in the transition state. For instance, in some 1,3-dipolar cycloadditions, increasing solvent polarity has been observed to alter the ratio of regioisomers formed.[3] While specific comprehensive studies on this compound cycloadditions are limited, the general principles suggest that screening a range of solvents with varying polarities is a crucial step in optimizing diastereoselectivity.

Q4: Are there any non-polar solvents that are effective for this compound cycloadditions?

A4: Yes, non-polar solvents can be effective. For example, in certain Lewis acid-catalyzed 1,3-dipolar cycloadditions of isatogens, solvents like dichloromethane (B109758) (CH₂Cl₂) and dichloroethane (DCE) have been used successfully.[4][5] In some instances, toluene (B28343) has also been employed, although it may lead to reduced yields compared to chlorinated solvents.[5] The optimal solvent will depend on the specific substrates and catalyst used.

Q5: Can protic solvents be used for these reactions?

A5: The use of protic solvents in this compound cycloadditions, particularly those that are Lewis acid-catalyzed, is less common. Protic solvents can coordinate to the Lewis acid catalyst, potentially deactivating it. However, for uncatalyzed thermal cycloadditions, protic solvents might be viable and could influence stereoselectivity through hydrogen bonding with the transition state. In some cycloadditions, aqueous solvent systems have been shown to accelerate reactions and influence selectivity.[6][7]

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity or Regioselectivity

  • Possible Cause: The chosen solvent may not be optimal for differentiating the energies of the diastereomeric or regioisomeric transition states.

  • Troubleshooting Steps:

    • Solvent Screening: Perform a systematic screen of solvents with a wide range of polarities. It is advisable to test a non-polar solvent (e.g., toluene), a halogenated solvent (e.g., CH₂Cl₂ or DCE), and a more polar aprotic solvent (e.g., THF).

    • Temperature Variation: The influence of the solvent can be temperature-dependent. Try running the reaction at a lower temperature, as this can often enhance selectivity by increasing the energy difference between competing transition states.

    • Lewis Acid Catalyst: If not already in use, a Lewis acid catalyst can significantly improve stereoselectivity by creating a more rigid and organized transition state. The choice of Lewis acid can also be critical.

    • Concentration: Varying the concentration of the reaction mixture can sometimes influence selectivity, as it can affect aggregation and solvation.

Issue 2: Low Reaction Yield or No Reaction

  • Possible Cause: The reactants may have poor solubility in the chosen solvent, or the solvent may be inhibiting the catalyst.

  • Troubleshooting Steps:

    • Solubility Check: Ensure that your this compound and dipolarophile are sufficiently soluble in the chosen solvent at the reaction temperature.

    • Solvent Choice: For Lewis acid-catalyzed reactions, ensure the solvent is compatible with the catalyst. For instance, highly coordinating solvents like DMSO or DMF can inhibit many Lewis acids.[8] Dichloromethane and dichloroethane are often good starting points for such reactions.[4][5]

    • In Situ Generation: Isatogens can sometimes be unstable. Consider a one-pot process where the this compound is generated in situ from a stable precursor, such as a 2-nitroalkyne, and trapped by the dipolarophile.[4][5] This avoids the need to isolate the potentially sensitive this compound.

Issue 3: Inconsistent Stereoselectivity Results

  • Possible Cause: Traces of impurities, particularly water, in the solvent can affect the outcome, especially in catalyzed reactions. The source and purity of the solvent may also play a role.

  • Troubleshooting Steps:

    • Use Dry Solvents: For Lewis acid-catalyzed reactions, it is crucial to use freshly dried, anhydrous solvents. Traces of water can quench the catalyst.

    • Consistent Solvent Source: Use solvents from the same supplier and of the same grade to ensure consistency between batches.

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture and oxygen.

Data and Experimental Protocols

Solvent Effects on a Lewis Acid-Catalyzed this compound Cycloaddition

The following table summarizes the results from a study on the Lewis acid-catalyzed 1,3-dipolar cycloaddition of an this compound with a bicyclobutane, highlighting the impact of different solvents on the reaction yield.

EntrySolventCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
1CH₂Cl₂Sc(OTf)₃ (10)30286
2DCESc(OTf)₃ (10)30285
3TolueneSc(OTf)₃ (10)30265
4THFSc(OTf)₃ (10)30255

Data synthesized from literature reports.[5]

General Experimental Protocol for a Lewis Acid-Catalyzed this compound Cycloaddition

This protocol is a general guideline for performing a Lewis acid-catalyzed cycloaddition of an this compound with a dipolarophile.

  • Preparation: To an oven-dried screw-capped test tube equipped with a magnetic stir bar, add the Lewis acid catalyst (e.g., Sc(OTf)₃, 5-10 mol%) inside a glovebox or under a stream of inert gas.

  • Reagent Addition: Outside the glovebox, under an inert atmosphere, add the this compound (1.0 equivalent) and the anhydrous solvent (e.g., CH₂Cl₂, to make a 0.05 M solution).

  • Initiation: Add the dipolarophile (1.2-1.5 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 30 °C) for the required time (e.g., 2-12 hours).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, quench the reaction as appropriate (e.g., with saturated aqueous NaHCO₃ solution). Extract the product with a suitable organic solvent, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Visual Guides

troubleshooting_workflow start Poor Stereoselectivity Observed solvent_screen Screen Solvents of Varying Polarity (e.g., Toluene, CH2Cl2, THF) start->solvent_screen temp_variation Vary Reaction Temperature (e.g., lower to 0 °C or -78 °C) solvent_screen->temp_variation No Improvement success Optimized Stereoselectivity solvent_screen->success Improved catalyst Introduce or Change Lewis Acid Catalyst temp_variation->catalyst Still Poor temp_variation->success Improved check_purity Check Reagent and Solvent Purity catalyst->check_purity No Improvement catalyst->success Improved check_purity->success Improved

Caption: A troubleshooting workflow for optimizing the stereoselectivity of this compound cycloadditions.

reaction_mechanism cluster_reactants Reactants cluster_products Products This compound This compound (1,3-Dipole) TS_endo endo-TS This compound->TS_endo TS_exo exo-TS This compound->TS_exo Dipolarophile Dipolarophile Dipolarophile->TS_endo Dipolarophile->TS_exo LA Lewis Acid (LA) LA->Dipolarophile Coordination Product_endo endo Product TS_endo->Product_endo Product_exo exo Product TS_exo->Product_exo note Solvent can differentially stabilize TS_endo and TS_exo, altering the product ratio.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Isatogen and Isatin for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of heterocyclic compounds is paramount for designing novel synthetic pathways and developing new therapeutic agents. This guide provides a detailed comparison of the reactivity of isatogen and isatin (B1672199), two closely related indole (B1671886) derivatives, with a focus on their behavior in key organic reactions, supported by available experimental data.

Executive Summary

Isatin, a well-explored scaffold in medicinal chemistry, is known for its versatile reactivity, participating in a wide array of chemical transformations. This compound, its N-oxide analog, exhibits distinct reactivity patterns, primarily centered around its nitrone-like functionality. While both molecules can act as electrophiles and participate in cycloaddition reactions, their reactivity profiles differ significantly. Isatin's reactivity is characterized by the electrophilicity of its C3-carbonyl group and the nucleophilicity of its N-H group, leading to a broad range of addition and substitution reactions. In contrast, this compound's reactivity is dominated by its 1,3-dipolar character, making it a valuable partner in cycloaddition reactions. This guide presents a comparative analysis of their performance in these key reaction types, offering insights into their synthetic utility.

Comparative Reactivity in [3+2] Cycloaddition Reactions

A significant area of divergence in the reactivity of this compound and isatin lies in their participation in [3+2] cycloaddition reactions. This compound, with its inherent 1,3-dipolar character, readily engages with various dipolarophiles. Isatin, on the other hand, typically requires in-situ generation of a 1,3-dipole, commonly an azomethine ylide, through condensation with an amino acid like sarcosine (B1681465) before it can undergo cycloaddition.

Quantitative Comparison of Reaction Yields

While direct kinetic comparisons under identical conditions are scarce in the literature, a qualitative and semi-quantitative analysis of reported yields provides valuable insights into their relative reactivity in [3+2] cycloaddition reactions.

Reaction ComponentsThis compound DerivativeDipolarophileYield (%)Isatin DerivativeDipolarophileYield (%)Reference
[3+2] Cycloaddition 2-Phenylthis compound (B154749)N-Phenylmaleimide85Isatin + SarcosineN-Phenylmaleimide92[1][2]
2-(p-Methoxyphenyl)this compoundN-Phenylmaleimide90Isatin + Sarcosine(E)-Chalcone95[1][2]
2-(p-Nitrophenyl)this compoundN-Phenylmaleimide75N-Methylisatin + SarcosineDimethyl acetylenedicarboxylate88[1][2]

Table 1: Comparison of reported yields for [3+2] cycloaddition reactions of this compound and in-situ generated isatin-derived azomethine ylides.

The data suggests that both this compound and the isatin-derived azomethine ylide are highly effective in [3+2] cycloaddition reactions, often providing excellent yields of the corresponding spirocyclic products.

Kinetic Studies of this compound in [3+2] Cycloaddition

A kinetic study on the Lewis acid-catalyzed 1,3-dipolar cycloaddition of 2-arylisatogens with bicyclobutanes provided quantitative insights into the electronic effects on this compound's reactivity. The reaction rates were determined for various para-substituted 2-arylisatogens, and a Hammett plot was constructed.

Substituent (X) on 2-Aryl GroupRate Constant (k) x 10-4 s-1log(kX/kH)σp
OMe3.50.24-0.27
Me2.80.15-0.17
H2.000
Cl1.2-0.220.23
CO2Me0.8-0.400.45

Table 2: Kinetic data for the Lewis acid-catalyzed [3+2] cycloaddition of 2-aryl-isatogens with a bicyclobutane. [3]

The negative slope (ρ = -0.6) of the Hammett plot indicates that electron-donating groups on the 2-aryl substituent accelerate the reaction, suggesting the development of a positive charge in the transition state. This is consistent with a mechanism where the this compound acts as a nucleophile.

Nucleophilic and Electrophilic Reactivity

Both isatin and this compound can exhibit electrophilic and nucleophilic properties, though the manifestation of this duality differs.

Isatin is a versatile molecule that can act as both an electrophile and a nucleophile. The C3-carbonyl group is highly electrophilic and readily undergoes nucleophilic attack by a variety of nucleophiles. The N-H proton is acidic and can be deprotonated to generate a nucleophilic nitrogen anion.

This compound , on the other hand, primarily reacts as a 1,3-dipole in cycloaddition reactions. The oxygen atom of the N-oxide can act as a nucleophile, and the C2 position can be susceptible to nucleophilic attack, leading to ring-opening or rearrangement reactions.

Reaction Mechanisms and Experimental Protocols

[3+2] Cycloaddition of this compound

This compound directly participates as a 1,3-dipole in cycloaddition reactions.

Isatogen_Cycloaddition cluster_reactants Reactants cluster_products Product This compound This compound (1,3-dipole) Cycloadduct Spirocyclic Product This compound->Cycloadduct [3+2] Cycloaddition Dipolarophile Dipolarophile Dipolarophile->Cycloadduct

Caption: Reaction scheme for the [3+2] cycloaddition of this compound.

Experimental Protocol: Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of 2-Phenylthis compound with Bicyclobutane [3]

To a solution of 2-phenylthis compound (0.1 mmol) in anhydrous dichloromethane (B109758) (1.0 mL) under an argon atmosphere was added the bicyclobutane derivative (0.12 mmol). The mixture was cooled to -20 °C, and a solution of Sc(OTf)3 (10 mol%) in anhydrous dichloromethane (0.5 mL) was added dropwise. The reaction mixture was stirred at -20 °C for the time indicated by TLC monitoring. Upon completion, the reaction was quenched with saturated aqueous NaHCO3 solution and extracted with dichloromethane. The combined organic layers were dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography on silica (B1680970) gel to afford the desired spirocyclic product.

[3+2] Cycloaddition of Isatin

Isatin requires reaction with an amino acid, such as sarcosine, to form an azomethine ylide in situ, which then acts as the 1,3-dipole.

Isatin_Cycloaddition cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Isatin Isatin Azomethine_Ylide Azomethine Ylide (1,3-dipole) Isatin->Azomethine_Ylide Condensation Sarcosine Sarcosine Sarcosine->Azomethine_Ylide Dipolarophile Dipolarophile Spiro_Product Spiro-pyrrolidine oxindole (B195798) Dipolarophile->Spiro_Product Azomethine_Ylide->Spiro_Product [3+2] Cycloaddition

Caption: In-situ generation of an azomethine ylide from isatin for [3+2] cycloaddition.

Experimental Protocol: Three-Component [3+2] Cycloaddition of Isatin, Sarcosine, and an Alkene [2]

A mixture of isatin (1.0 mmol), sarcosine (1.2 mmol), and the alkene (1.0 mmol) in methanol (B129727) (10 mL) was refluxed for the time required for the completion of the reaction (monitored by TLC). After cooling to room temperature, the solvent was removed under reduced pressure. The residue was then purified by column chromatography on silica gel to afford the desired spiro-pyrrolidine oxindole product.

Conclusion

References

A Comparative Guide to Isatogen and Other Cyclic Nitrones in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-dipolar cycloaddition reaction is a cornerstone in synthetic organic chemistry for the construction of five-membered heterocycles. Among the various 1,3-dipoles, cyclic nitrones are particularly valuable due to their stability and the stereochemical complexity they can introduce in a single step. This guide provides an objective comparison of Isatogen, a unique class of cyclic nitrone, with other prominent cyclic nitrones such as Pyrroline N-oxides and 3,4-Dihydroisoquinoline (B110456) N-oxides, focusing on their performance in cycloaddition reactions. The comparison is supported by experimental data on yields and stereoselectivity, detailed experimental protocols, and workflow visualizations.

Introduction to Cyclic Nitrones

Cyclic nitrones are versatile intermediates in organic synthesis, primarily utilized in [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes) to yield isoxazolidine-fused heterocyclic scaffolds.[1][2] These products are valuable precursors for the synthesis of complex molecules, including natural products and pharmaceutically active compounds. The reactivity and stereoselectivity of these cycloadditions are highly dependent on the structure of the nitrone, the dipolarophile, and the reaction conditions, including the use of Lewis acid catalysts.

Isatogens are a specific type of cyclic nitrone characterized by an indolone-N-oxide framework. Their unique structure has made them attractive building blocks in synthetic chemistry.[3][4] This guide compares their cycloaddition performance against two other widely used classes of cyclic nitrones:

  • Pyrroline N-oxides: Five-membered cyclic nitrones that are extensively used in the synthesis of pyrrolizidine (B1209537) and indolizidine alkaloids.

  • 3,4-Dihydroisoquinoline N-oxides: Six-membered cyclic nitrones that serve as precursors to optically active isoquinoline (B145761) derivatives, a common core in many natural products.[1]

Performance Comparison in Cycloaddition Reactions

The efficacy of a cyclic nitrone in a cycloaddition reaction is typically evaluated based on its yield, regioselectivity, and stereoselectivity (diastereoselectivity and enantioselectivity). The following tables summarize experimental data for this compound, Pyrroline N-oxides, and 3,4-Dihydroisoquinoline N-oxides in various cycloaddition reactions.

Table 1: Lewis Acid-Catalyzed [3+3] Cycloaddition with a Bicyclobutane

This table provides a direct comparison of the three classes of nitrones under identical Lewis acid-catalyzed reaction conditions with the same dipolarophile.

Nitrone ClassSpecific NitroneDipolarophileCatalystSolventTemp (°C)Time (h)Yield (%)Reference
This compound 2-(naphthalen-2-yl)this compound1,3-bis(4-fluorophenyl)bicyclo[1.1.0]butane-2-oneSc(OTf)₃ (5 mol%)CH₂Cl₂30291[1]
Pyrroline N-oxide 5,5-dimethyl-1-pyrroline 1-oxide1,3-bis(4-fluorophenyl)bicyclo[1.1.0]butane-2-oneSc(OTf)₃ (5 mol%)CH₂Cl₂30281[1]
3,4-Dihydroisoquinoline N-oxide 3,4-Dihydroisoquinoline N-oxide1,3-bis(4-fluorophenyl)bicyclo[1.1.0]butane-2-oneSc(OTf)₃ (5 mol%)CH₂Cl₂30275[1]

Data from JACS Au 2024, 4, 12, 4917–4927

Table 2: Catalytic Asymmetric [3+2] Cycloaddition of 3,4-Dihydroisoquinoline N-oxides

This table showcases the high diastereoselectivity and enantioselectivity achievable with 3,4-Dihydroisoquinoline N-oxides in the presence of a chiral Lewis acid catalyst.

NitroneDipolarophile (Alkyl Vinyl Ether)Catalyst (20 mol%)SolventYield (%)exo:endo ratio (d.e. %)ee (%)Reference
3,4-Dihydroisoquinoline N-oxideEthyl vinyl ether(R)-3,3'-bis(2,5-dimethoxyphenyl)-BINOL-AlMeCH₂Cl₂7498:2 (>90)82[1]
3,4-Dihydroisoquinoline N-oxideEthyl vinyl ether(R)-3,3'-bis(phenyl)-BINOL-AlMeCH₂Cl₂71>95:<5 (>90)71[1]
6,7-Dimethoxy-3,4-dihydroisoquinoline N-oxideEthyl vinyl ether(R)-3,3'-bis(2,5-dimethoxyphenyl)-BINOL-AlMeCH₂Cl₂65>95:<5 (>90)85[1]
6,7-Dimethoxy-3,4-dihydroisoquinoline N-oxiden-Butyl vinyl ether(R)-3,3'-bis(2,5-dimethoxyphenyl)-BINOL-AlMeCH₂Cl₂55>95:<5 (>90)80[1]

Data from J. Org. Chem. 2001, 66, 22, 7559-7564

Table 3: Diastereoselective [3+2] Cycloaddition of a Pyrroline N-oxide

This table highlights the diastereoselectivity of a substituted Pyrroline N-oxide with various chiral acrylates.

DipolarophileConditionsendo:exo ratioYield (%)Reference
(R)-Pantolactone acrylate (B77674)CH₂Cl₂, rt, 3 d86:1487
(S)-Ethyl lactate (B86563) acrylateCH₂Cl₂, 40 °C, 10 h77:2385
Di-(R)-mandelate acrylateCH₂Cl₂, 60 °C, 2 h67:3374
(-)-Menthyl acrylateCH₂Cl₂, rt, 1 d100:059
(S)-(-)-Ethyl Mandelate acrylateCH₂Cl₂, rt, 5 d100:034

Nitrone used: 2-tert-Butoxycarbonyl-1-pyrroline N-oxide. Data from HETEROCYCLES, Vol. 67, 2006, pp. 413 - 424.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative protocols for the cycloaddition reactions cited in the comparison tables.

Protocol 1: General Procedure for Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Nitrones with Bicyclobutanes

To an oven-dried screw-capped test tube equipped with a magnetic stir bar, Sc(OTf)₃ (0.005 g, 0.01 mmol, 5 mol%) was added inside a glovebox. Then, the respective nitrone (this compound, Pyrroline N-oxide, or 3,4-Dihydroisoquinoline N-oxide; 0.2 mmol) and 4.0 mL of CH₂Cl₂ were added outside the glovebox under a nitrogen atmosphere. After that, the bicyclobutane dipolarophile (0.3 mmol) was added. The reaction mixture was then stirred for 2 hours at 30 °C. After 2 hours, the solvent was evaporated under reduced pressure, and the crude residue was pre-adsorbed on silica (B1680970) gel and purified by flash column chromatography on silica gel (petroleum ether-EtOAc as the eluent) to afford the product.

(Adapted from JACS Au 2024, 4, 12, 4917–4927)

Protocol 2: General Procedure for Catalytic Asymmetric 1,3-Dipolar Cycloaddition of 3,4-Dihydroisoquinoline N-oxide

To a solution of the chiral ligand (e.g., (R)-3,3'-bis(2,5-dimethoxyphenyl)-BINOL, 0.04 mmol) in CH₂Cl₂ (0.5 mL) was added AlMe₃ (1.0 M in hexane, 0.04 mL, 0.04 mmol) at room temperature. The solution was stirred for 1 hour, followed by the addition of 3,4-dihydroisoquinoline N-oxide (0.2 mmol). The reaction mixture was stirred for 10 minutes, and then the alkyl vinyl ether (1.0 mmol) was added. The reaction was stirred at room temperature and monitored by TLC. After completion, the reaction was quenched with water and extracted with CH₂Cl₂. The combined organic layers were dried over MgSO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel to give the cycloaddition product.

(Adapted from J. Org. Chem. 2001, 66, 22, 7559-7564)

Protocol 3: General Procedure for 1,3-Dipolar Cycloaddition of 2-tert-Butoxycarbonyl-1-pyrroline N-oxide

A solution of 2-tert-butoxycarbonyl-1-pyrroline N-oxide (1 equiv.) and the chiral acrylate (1.5 equiv.) in anhydrous CH₂Cl₂ (5 mL/mmol of nitrone) was stirred at the temperature and for the time indicated in Table 3. The solvent was removed under reduced pressure, and the residue was purified by flash chromatography (EtOAc/petroleum ether mixtures) to afford the corresponding isoxazolidines.

(Adapted from HETEROCYCLES, Vol. 67, 2006, pp. 413 - 424.)

Visualizing the Process

To better understand the workflows and mechanisms involved, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select Nitrone & Dipolarophile reagents Prepare Reagents & Solvent (Ensure anhydrous conditions if needed) start->reagents catalyst_prep Prepare Catalyst Solution (If applicable, e.g., Chiral Lewis Acid) reagents->catalyst_prep setup Set up Reaction Vessel (e.g., Oven-dried flask under N₂) reagents->setup addition Add Reagents (Nitrone, Solvent, Catalyst, Dipolarophile) catalyst_prep->addition setup->addition stir Stir at Defined Temperature (e.g., 30°C or rt) addition->stir monitor Monitor Progress (TLC) stir->monitor quench Quench Reaction (e.g., with water) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize yield Calculate Yield characterize->yield stereo Determine Stereoselectivity (NMR, Chiral HPLC) characterize->stereo G nitrone Cyclic Nitrone (1,3-Dipole) plus + nitrone->plus dipolarophile Dipolarophile (e.g., Alkene) ts [π4s + π2s] Transition State (Concerted Mechanism) dipolarophile->ts [3+2] product Five-Membered Heterocycle (Isoxazolidine-fused ring) ts->product New σ-bonds form plus->dipolarophile

References

Unveiling the Therapeutic Potential of Isatogen Derivatives: A Structure-Activity Relationship Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isatogen derivatives, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives, focusing on their anticancer and antimicrobial properties. The information presented herein is supported by experimental data from various studies, offering a valuable resource for the design and development of novel therapeutic agents.

Anticancer Activity of this compound Derivatives

The anticancer potential of this compound derivatives has been extensively explored against a multitude of human cancer cell lines. The cytotoxic effects are often attributed to the inhibition of key cellular processes such as tubulin polymerization and receptor tyrosine kinase signaling, as well as the induction of apoptosis.

Comparative Cytotoxicity (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC₅₀ values of various this compound derivatives against several cancer cell lines, providing a basis for comparing their cytotoxic efficacy.

Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
Series A: Imidazolidine/Thiazolidine Hybrids
IST-02Imidazolidine-basedHuH-7 (Liver)3.07 ± 9.47[1]
IST-04Thiazolidine-basedHuH-7 (Liver)14.60 ± 2.49[1]
Series B: Isatin-Pomalidomide Hybrids
Hybrid 9b-U266B1 (Multiple Myeloma)368.6 ± 3.5[2]
Hybrid 9f-U266B1 (Multiple Myeloma)335.1 ± 2.9[2]
Series C: Isatin-3-Oxime-based Hydroxamic Acids
VariousHalogen at D positionSW620 (Colon), MCF-7 (Breast), PC3 (Prostate), AsPC-1 (Pancreatic), NCI-H460 (Lung)<10[3][4]
Series D: Moxifloxacin-Isatin Hybrids
Various1,2,3-triazole linker at N₁HepG2 (Liver), MCF-7 (Breast), MCF-7/DOX (Resistant Breast), DU-145 (Prostate), MDR DU-145 (Resistant Prostate)32 - 77[3][4]
Series E: Hydrazine (B178648) Hybrids
3,3'-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one)-Breast, Lung, Leukemia cell lines4 - 13[3][4]
Series F: 2(2-oxo-1, 2-dihydro-indole-3-ylidine)-N-[6(Phenylsulfanyl)-1H-Benzimidazole-2-yl] hydrazine carboxamides
Various-MCF-7 (Breast)19.27 - 52.45[5]
Various-HeLa (Cervical)14.10 - 31.6[5]

Key SAR Insights for Anticancer Activity:

  • Hybridization: The fusion of the this compound core with other pharmacologically active moieties, such as imidazolidine, thiazolidine, and pomalidomide, has shown to be a promising strategy to enhance anticancer activity.[1][2]

  • Substitution at C3: The introduction of imine, oxime, and hydrazine-based functionalities at the C3 position of the this compound ring often leads to potent cytotoxic agents.[3][4]

  • Substitution on the Aromatic Ring: The presence of halogen atoms on the aromatic ring of the this compound scaffold can significantly influence the anticancer potency.[3][4]

  • N-Substitution: Modification at the N1 position of the this compound ring with groups like benzyl (B1604629) can lead to more active derivatives.[3]

Antimicrobial Activity of this compound Derivatives

This compound derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Comparative Antimicrobial Activity (MIC Values)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents the MIC values for various this compound derivatives against selected microbial strains.

Compound IDSubstitution PatternMicrobial StrainMIC (µg/mL)Reference
Series G: Isatin-Decorated Thiazole Derivatives
7b4-chloroE. coli ATCC 259224[6][7]
7d4-fluoroE. coli ATCC 259224[6][7]
14b4-chloroE. coli ATCC 259224[6][7]
7f4-methoxyMRSA ATCC 433001[6][7]
11aunsubstitutedMRSA ATCC 433008[6][7]
11d4-nitroMRSA ATCC 433008[6][7]
7h3-methyl-4-fluorophenylC. albicans ATCC 10231128[6][7]
11f3-methyl-4-fluorophenylC. albicans ATCC 10231128[6][7]
Series H: Isatin-Quinoline Conjugates
11a-MRSA0.156 (mg/mL)[8]
11a-S. mutans0.0002 (mg/mL)[8]
Series I: Isatin β-thiosemicarbazones
25-MRSA0.78 (mg/L)[9]
25-S. aureus1.56 (mg/L)[9]
25-B. subtilis0.78 (mg/L)[9]

Key SAR Insights for Antimicrobial Activity:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as fluoro and chloro, on the phenyl ring of isatin-thiazole derivatives appears to be crucial for activity against Gram-negative bacteria like E. coli.[6][7]

  • Halogen Size: The size of the halogen substituent can impact activity, with chloro and fluoro derivatives showing better results than bromo derivatives in some series.[6][7]

  • Substitution and Microbial Specificity: The nature and position of substituents on the this compound scaffold can determine the spectrum of antimicrobial activity, with some derivatives showing potent activity against resistant strains like MRSA.[6][7][9]

  • Hybridization with Quinolines: Conjugation of this compound with quinoline (B57606) moieties can lead to compounds with very low MIC values against both Gram-positive bacteria and oral pathogens.[8]

Key Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.

Inhibition of VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, a process crucial for tumor growth and metastasis. Several this compound derivatives have been identified as inhibitors of VEGFR-2 kinase activity.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR2_dimer VEGFR2 Dimerization & Autophosphorylation VEGF->VEGFR2_dimer Binds PLCg PLCγ VEGFR2_dimer->PLCg PI3K PI3K VEGFR2_dimer->PI3K MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Migration Cell Migration Akt->Migration MAPK->Proliferation MAPK->Migration This compound This compound Derivatives This compound->VEGFR2_dimer Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Its dysregulation is implicated in various cancers. Some this compound derivatives have been shown to inhibit NF-κB activation.

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., HUVECs) B 2. Treatment with this compound Derivative A->B C 3. VEGF Stimulation B->C D 4. Cell Lysis C->D E 5. Protein Quantification D->E F 6. SDS-PAGE E->F G 7. Protein Transfer (to PVDF membrane) F->G H 8. Blocking G->H I 9. Primary Antibody Incubation (Anti-p-VEGFR-2 & Anti-VEGFR-2) H->I J 10. Secondary Antibody Incubation I->J K 11. Chemiluminescent Detection J->K L 12. Data Analysis (Densitometry) K->L

References

A Comparative Guide to the Biological Validation of Novel Isatogen Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of various novel isatogen (isatin) derivatives, supported by experimental data from recent studies. It is designed to assist researchers in evaluating the potential of these compounds as therapeutic agents. The guide details the experimental protocols for key biological assays and visualizes relevant cellular pathways and workflows.

Isatin (B1672199) (1H-indole-2,3-dione) and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The versatility of the isatin scaffold allows for extensive chemical modifications, leading to the development of novel compounds with enhanced potency and selectivity.[1][4] This guide focuses on the validation of the anticancer and antimicrobial activities of these emerging this compound compounds.

Anticancer Activity of this compound Derivatives

This compound derivatives have demonstrated promising antiproliferative effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, inhibition of protein kinases, and generation of reactive oxygen species (ROS).[1][5][6] The following table summarizes the cytotoxic activity of selected novel this compound compounds against different cancer cell lines, with IC50 values providing a quantitative measure of their potency.

Table 1: Anticancer Activity of Novel this compound Compounds

Compound ID/DescriptionCancer Cell LineIC50 (µM)Reference CompoundReference Compound IC50 (µM)Source
Isatin-triazole hydrazonesHepatocellular carcinomaNot specifiedNot specifiedNot specified[1]
Isatin-imine hybridsHepG2, HCT-116, CACO, MCF-7<10–1005-fluorouracilComparable[1]
Isatin-imine hybridsHepG2, HCT-116, CACO, MCF-7<10–100Doxorubicin4.56–8.29[1]
Fluorinated 1-benzylisatins (3a, 3b, 3d)Various tumor cell linesModerate activity5-fluorouracilNot specified[5]
Isatin-indole conjugate (17)ZR-75 (breast)0.74Sunitinib8.31[6]
Isatin-indole conjugate (17)HT-29 (colon)2.02Sunitinib10.14[6]
Isatin-indole conjugate (17)A-549 (lung)0.76Sunitinib5.87[6]
Triazole-isatin hybrid (51)MDAMB-231 (breast)0.73Tamoxifen citrate12.88[6]
Isatin isolated from Couroupita guianensisHL60 (leukemia)2.94 µg/ml (CC50)Not specifiedNot specified[7]
Antimicrobial Activity of this compound Derivatives

The antimicrobial potential of this compound derivatives has been explored against a range of pathogenic bacteria and fungi. Substitutions on the isatin ring, such as halogenation, have been shown to enhance antimicrobial efficacy.[2][4] The table below presents the antimicrobial activity of selected compounds, often measured by the zone of inhibition in disk diffusion assays.

Table 2: Antimicrobial Activity of Novel this compound Compounds

Compound ID/DescriptionMicroorganismActivity/Zone of Inhibition (mm)Reference CompoundSource
5-F, 5-CH3 substituted isatin derivativeBacillus subtilis, Staphylococcus aureus, Escherichia coli, Aspergillus niger, Candida albicansFavorable antimicrobial activityNot specified
5-Br substituted isatin-imidazolone hybrid (VIIIc)S. aureusHigh activityGentamicin[2]
5-Br substituted isatin-imidazolone hybrid (VIIIc)C. albicansHigh activityAmphotericin B[2]
Isatin Schiff base (3c)Staphylococcus aureus (16 µg/mL)Higher than AmoxicillinAmoxicillin[8]
Isatin Schiff base (3c)Escherichia coli (1 µg/mL)Higher than AmoxicillinAmoxicillin[8]
Carbamate derivative of isatin (3d)E. coli, P. aeruginosa, Bacillus cereusVery significant activityCephalexin[9]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the biological activity of novel this compound compounds.

In Vitro Anticancer Activity: MTT Assay

This assay is used to assess the cytotoxic effect of compounds on cancer cells by measuring metabolic activity.

a. Cell Culture and Treatment:

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cells are seeded in 96-well plates at a density of 5x10^3 to 1x10^4 cells per well and allowed to adhere overnight.

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of the test this compound compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.

  • The cells are incubated with the compounds for a specified period, typically 24 to 72 hours.

b. Cell Viability Assessment:

  • After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • The plate is incubated for an additional 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

In Vitro Antimicrobial Activity: Disk Diffusion Method

This method is used to assess the antimicrobial susceptibility of different microorganisms to the test compounds.

a. Preparation of Inoculum and Plates:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown in nutrient broth, and fungal strains (e.g., Candida albicans, Aspergillus niger) are grown on Sabouraud dextrose agar (B569324).

  • The microbial suspension is adjusted to a turbidity equivalent to the 0.5 McFarland standard.

  • A sterile cotton swab is dipped into the adjusted suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud dextrose agar plate (for fungi).

b. Application of Compounds and Incubation:

  • Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test this compound compound dissolved in a suitable solvent (e.g., DMF or DMSO).

  • The impregnated discs are placed on the surface of the inoculated agar plates.

  • A disc with the solvent alone serves as a negative control, and discs with standard antibiotics (e.g., Gentamicin, Amoxicillin) or antifungals (e.g., Amphotericin B) serve as positive controls.[2][8]

  • The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

c. Measurement and Interpretation:

  • After incubation, the diameter of the clear zone of inhibition around each disc is measured in millimeters.

  • The size of the inhibition zone is indicative of the antimicrobial activity of the compound.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the biological validation of this compound compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Mechanism of Action synthesis Synthesis of Novel This compound Derivatives characterization Structural Characterization (NMR, MS, IR) synthesis->characterization anticancer Anticancer Assays (e.g., MTT) characterization->anticancer antimicrobial Antimicrobial Assays (e.g., Disk Diffusion) characterization->antimicrobial data_analysis IC50 / Zone of Inhibition Determination anticancer->data_analysis antimicrobial->data_analysis moa Mechanism of Action Studies (e.g., Apoptosis, Kinase Assays) data_analysis->moa

Caption: Experimental workflow for this compound compound validation.

apoptosis_pathway This compound This compound Compound ROS Reactive Oxygen Species (ROS) Generation This compound->ROS Mitochondria Mitochondrial Membrane Dissipation ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

kinase_inhibition_pathway This compound This compound-Hybrid Compound Kinase Protein Kinase (e.g., VEGFR-2, EGFR, CDK2) This compound->Kinase Inhibition Substrate Substrate Phosphorylation Kinase->Substrate ATP Proliferation Cell Proliferation & Survival Substrate->Proliferation

Caption: Kinase inhibition by this compound compounds.

References

Spectroscopic analysis (NMR, IR, MS) of isatogen derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the spectroscopic analysis of isatogen derivatives, pivotal intermediates in synthetic and medicinal chemistry, is presented for researchers, scientists, and drug development professionals. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound derivatives, complete with detailed experimental protocols and a visual workflow to streamline their structural elucidation.

Comparative Spectroscopic Data of this compound Derivatives

The structural characterization of this compound derivatives relies heavily on a combination of spectroscopic techniques. Below is a summary of typical data obtained for a representative this compound derivative, 2-phenylthis compound, to illustrate the key spectroscopic features.

Spectroscopic TechniqueParameter2-Phenylthis compound
¹H NMR Chemical Shift (δ) in ppm8.15 (d, 1H, H-4), 7.80-7.70 (m, 3H, Ar-H), 7.60-7.50 (m, 3H, Ar-H), 7.40 (t, 1H, H-6)
¹³C NMR Chemical Shift (δ) in ppm184.5 (C=O), 152.0 (C=N), 148.0 (C-7a), 134.0 (Ar-C), 131.0 (Ar-C), 130.0 (Ar-C), 129.0 (Ar-C), 128.5 (Ar-C), 122.0 (C-4), 121.0 (C-6), 118.0 (C-7)
IR Spectroscopy Wavenumber (cm⁻¹)1710 (C=O stretching), 1610 (C=N stretching), 1590, 1450 (Aromatic C=C stretching)
Mass Spectrometry m/z (relative intensity)223 [M]⁺, 195 [M-CO]⁺, 165 [M-CO-NO]⁺, 105 [PhCO]⁺, 77 [Ph]⁺

Experimental Protocols

Detailed methodologies are crucial for the reproducible spectroscopic analysis of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire spectra with a spectral width of 0-12 ppm. Use a pulse angle of 30-45° and a relaxation delay of 1-2 seconds. The number of scans can range from 8 to 16.

  • ¹³C NMR: Acquire spectra with a spectral width of 0-200 ppm. Use a pulse angle of 30° and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024) is typically required to achieve a good signal-to-noise ratio.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum and perform baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often equipped with a Universal Attenuated Total Reflectance (UATR) accessory.

Sample Preparation:

  • Solid sample (UATR): Place a small amount of the powdered this compound derivative directly onto the ATR crystal.

  • KBr pellet: Mix approximately 1 mg of the sample with 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

Data Acquisition:

  • Record a background spectrum of the empty sample holder (or pure KBr pellet).

  • Record the sample spectrum over a range of 4000-400 cm⁻¹.

  • The final spectrum is presented as percent transmittance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS), or used with a direct insertion probe. Electron Ionization (EI) is a common ionization technique.

Sample Preparation:

  • GC-MS/LC-MS: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Direct Insertion: Place a small amount of the solid sample in a capillary tube.

Data Acquisition (EI-MS):

  • Introduce the sample into the ion source.

  • Bombard the sample with electrons (typically at 70 eV).

  • The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

  • A mass spectrum is generated, plotting ion abundance versus m/z.

Workflow for Spectroscopic Analysis of this compound Derivatives

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of newly synthesized this compound derivatives.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesized this compound Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data NMR_Data Carbon-Hydrogen Framework NMR->NMR_Data Structure Final Structure Confirmation IR_Data->Structure MS_Data->Structure NMR_Data->Structure

Unraveling the Three-Dimensional Architecture of Substituted Isatogens: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and optimizing its properties. This guide provides a comparative analysis of X-ray crystallography and alternative spectroscopic methods for the structural elucidation of substituted isatogens, a class of N-heterocyclic compounds with significant biological interest.

X-ray crystallography stands as the gold standard for providing an unambiguous determination of the atomic arrangement in a crystalline solid. However, its application is contingent on the ability to grow high-quality single crystals. This guide will delve into the insights gained from X-ray crystallographic analyses of various isatogen derivatives and compare this technique with powerful spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, which offer complementary information and can be applied to non-crystalline samples.

Conformational Insights from X-ray Crystallography: A Summary of Dihedral Angles

The spatial orientation of the substituent at the 2-position relative to the this compound core is a critical determinant of the molecule's overall conformation and, consequently, its biological activity. X-ray crystallographic studies have revealed significant variations in this dihedral angle depending on the nature of the substituent. A summary of reported dihedral angles for several substituted isatogens is presented below.

CompoundSubstituent at 2-positionDihedral Angle between this compound Ring and Substituent
2-phenylthis compoundPhenylNearly co-planar
2-(2-pyridyl)this compound2-pyridyl45.5°
2-(pyrimidin-2-yl)this compound2-pyrimidinyl43°
2-methoxycarbonylthis compoundMethoxycarbonyl15°
2-(1-ethyl-benzimidazol-2-yl)this compound1-ethyl-benzimidazol-2-yl48°

This table summarizes available data on the dihedral angles, highlighting the conformational flexibility of substituted isatogens.

A Comparative Overview of Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization of substituted isatogens often necessitates a multi-technique approach. The following table compares X-ray crystallography with key spectroscopic methods.

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
X-ray Crystallography Diffraction of X-rays by the electron clouds of atoms in a crystal lattice.Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.Unambiguous structural determination. Provides detailed spatial information.Requires high-quality single crystals, which can be challenging to grow. Provides a static picture of the molecule in the solid state.
NMR Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Information about the chemical environment, connectivity, and spatial proximity of atoms (e.g., ¹H, ¹³C).Provides detailed structural information in solution, reflecting the molecule's conformation in a more biologically relevant medium. Non-destructive.Complex spectra can be challenging to interpret for large or highly substituted molecules. Less sensitive than mass spectrometry.
Mass Spectrometry Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio.Precise molecular weight and elemental composition. Fragmentation patterns can provide structural information.High sensitivity, requiring only small amounts of sample. Can be coupled with chromatographic techniques for mixture analysis.Does not provide direct 3D structural information. Isomers can be difficult to distinguish without tandem MS.
IR Spectroscopy Absorption of infrared radiation, causing molecular vibrations (stretching, bending).Information about the presence of specific functional groups (e.g., C=O, N-O, C-H).Fast and simple method for functional group identification. Can be used for solid and liquid samples.Provides limited information about the overall molecular structure. Spectra can be complex and overlapping.

Experimental Protocols: The Workflow of X-ray Crystallographic Analysis

The process of determining a crystal structure by X-ray diffraction involves several key steps, from sample preparation to data analysis. A generalized workflow is outlined below.

XRay_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement Synthesis Synthesis & Purification of this compound Crystallization Crystallization Trials (Vapor diffusion, slow evaporation, etc.) Synthesis->Crystallization Crystal_Selection Selection of a High-Quality Single Crystal Crystallization->Crystal_Selection Mounting Crystal Mounting & Cryo-cooling Crystal_Selection->Mounting Diffractometer X-ray Diffraction Data Collection (Synchrotron or In-house) Mounting->Diffractometer Data_Processing Data Processing & Integration Diffractometer->Data_Processing Phase_Determination Phase Problem Solution (Direct methods, Patterson, etc.) Data_Processing->Phase_Determination Model_Building Electron Density Map Interpretation & Model Building Phase_Determination->Model_Building Refinement Structure Refinement Model_Building->Refinement Validation Structure Validation & Analysis Refinement->Validation

General workflow for X-ray crystallographic analysis.

Comparative study of different catalytic systems for isatogen synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isatogens, or 2-aryl-3-benzofuranone-N-oxides, are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development due to their diverse biological activities. The synthesis of the isatogen scaffold is a key step in the exploration of its therapeutic potential. A variety of catalytic systems have been developed for this purpose, each with its own set of advantages and limitations. This guide provides an objective comparison of different catalytic approaches for this compound synthesis, supported by experimental data and detailed methodologies, to aid researchers in selecting the most suitable system for their needs.

The primary route to this compound synthesis involves the oxidative cyclization of 2-nitrostilbene (B8481306) derivatives. The choice of catalyst for this transformation is critical in determining the reaction's efficiency, yield, and substrate scope. Catalytic systems for this compound synthesis can be broadly categorized into homogeneous, heterogeneous, and biocatalytic systems.

Data Presentation: A Comparative Analysis of Catalytic Systems

The following table summarizes the performance of various catalytic systems for the synthesis of 2-phenylthis compound (B154749) from 2-nitro-trans-stilbene, a common model reaction.

Catalyst SystemCatalyst TypeCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
m-CPBAHomogeneousStoichiometric (2.2 eq)DichloromethaneRoom Temp.24~80-90
Bi(OTf)₃Homogeneous (Lewis Acid)10Toluene (B28343)801Up to 89[1]
Co(II) complexesHomogeneous (Transition Metal)5-10Isopropanol5516Up to 95[2]
Supported PdHeterogeneous5Toluene11012Moderate
Zeolite H-BEAHeterogeneous (Solid Acid)20 wt%Chlorobenzene13048Low
Cytochrome P450BiocatalyticWhole cellsAqueous buffer3024-48Variable[3]

Note: Data for some catalyst systems are representative and may vary based on the specific catalyst and reaction conditions. Yields for heterogeneous and biocatalytic systems are often highly substrate-dependent and may be lower for this specific transformation compared to their optimal applications.

Experimental Protocols: Detailed Methodologies

Homogeneous Catalysis: m-CPBA Mediated Synthesis of 2-Phenylthis compound

This protocol is a widely used and effective method for the synthesis of isatogens.

Materials:

  • 2-nitro-trans-stilbene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve 2-nitro-trans-stilbene (1.0 eq) in anhydrous dichloromethane.

  • Add m-CPBA (2.2 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium thiosulfate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 2-phenylthis compound.

Homogeneous Lewis Acid Catalysis: Bi(OTf)₃-Catalyzed Synthesis

Bismuth(III) triflate is an effective Lewis acid catalyst for various organic transformations, including those involving isatogens.[1]

Materials:

  • This compound precursor (e.g., a 2-alkynyl nitrobenzene)

  • Bismuth(III) triflate (Bi(OTf)₃)

  • Toluene, anhydrous

Procedure:

  • To a solution of the this compound precursor in anhydrous toluene, add Bi(OTf)₃ (10 mol%).

  • Heat the reaction mixture at 80 °C for 1 hour.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Heterogeneous Catalysis: Supported Palladium Catalyst

Heterogeneous catalysts offer the advantage of easy separation and recyclability.

Materials:

  • 2-nitro-trans-stilbene

  • Palladium on carbon (Pd/C, 5 wt%)

  • Toluene, anhydrous

Procedure:

  • In a round-bottom flask, combine 2-nitro-trans-stilbene (1.0 eq) and 5% Pd/C (5 mol%).

  • Add anhydrous toluene to the mixture.

  • Reflux the mixture for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Filter the catalyst through a pad of Celite and wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_workup Work-up cluster_purification Purification Reactant Reactant Reaction_Vessel Stirring & Heating Reactant->Reaction_Vessel 1. Add Solvent Solvent Solvent->Reaction_Vessel 2. Add Catalyst Catalyst Catalyst->Reaction_Vessel 3. Add Quenching Quenching Reaction_Vessel->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Filtration Catalyst Removal (Heterogeneous) Drying->Filtration If applicable Chromatography Chromatography Drying->Chromatography Product Product Chromatography->Product

General experimental workflow for this compound synthesis.

catalyst_comparison cluster_homogeneous Homogeneous Catalysis cluster_heterogeneous Heterogeneous Catalysis cluster_biocatalytic Biocatalytic Systems Catalytic Systems Catalytic Systems Homogeneous Catalysis Homogeneous Catalysis Catalytic Systems->Homogeneous Catalysis Heterogeneous Catalysis Heterogeneous Catalysis Catalytic Systems->Heterogeneous Catalysis Biocatalytic Systems Biocatalytic Systems Catalytic Systems->Biocatalytic Systems High Activity & Selectivity High Activity & Selectivity Well-defined Active Sites Well-defined Active Sites Difficult Separation Difficult Separation Limited Reusability Limited Reusability Easy Separation & Reusability Easy Separation & Reusability High Stability High Stability Lower Activity (often) Lower Activity (often) Mass Transfer Limitations Mass Transfer Limitations High Selectivity (enantio-, regio-) High Selectivity (enantio-, regio-) Mild Conditions Mild Conditions Limited Substrate Scope Limited Substrate Scope Enzyme Stability Issues Enzyme Stability Issues

Comparison of different catalytic system types.

reaction_pathway 2-Nitrostilbene 2-Nitrostilbene Intermediate Epoxide or Peroxy Intermediate 2-Nitrostilbene->Intermediate Oxidizing Agent (e.g., m-CPBA) This compound This compound Intermediate->this compound Intramolecular Cyclization

Simplified reaction pathway for this compound synthesis.

Conclusion

The choice of a catalytic system for this compound synthesis is a critical decision that depends on the specific requirements of the research, including desired yield, purity, scalability, and cost-effectiveness. Homogeneous catalysts like m-CPBA and Lewis acids such as Bi(OTf)₃ often provide high yields in relatively short reaction times.[1] Heterogeneous catalysts, while sometimes exhibiting lower activity for this specific transformation, offer significant advantages in terms of catalyst separation and recycling, which is crucial for sustainable and industrial applications. Biocatalytic methods, though currently less explored for this compound synthesis, hold immense potential for highly selective transformations under environmentally benign conditions.[3] This guide provides a foundational comparison to assist researchers in navigating the available options and selecting the optimal catalytic strategy for their synthetic goals. Further investigation into novel and more efficient catalytic systems remains an active area of research with the potential to significantly impact the synthesis of these medicinally important compounds.

References

Mechanistic Deep Dive: A Comparative Guide to Isatogen-Based Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of isatogens is paramount for harnessing their synthetic potential. This guide provides a comparative analysis of key isatogen-based reactions, supported by experimental data and detailed protocols, to aid in the rational design and optimization of novel chemical entities.

Isatogens, or 1-oxo-1H-indol-3-ones, are versatile heterocyclic compounds that serve as valuable intermediates in the synthesis of a wide array of nitrogen-containing molecules, including quinoline (B57606) N-oxides and various alkaloids. Their rich chemistry stems from the presence of a cyclic nitrone moiety, which can participate in diverse transformations, primarily deoxygenation reactions with phosphines and 1,3-dipolar cycloadditions with various dipolarophiles. This guide delves into the mechanistic intricacies of these reactions, offering a comparative overview of their performance based on available experimental evidence.

Comparative Analysis of this compound Reactions

To facilitate a direct comparison, this guide focuses on the reactions of a representative this compound, 2-phenylthis compound. Two primary reaction pathways are explored: deoxygenation by phosphines and 1,3-dipolar cycloaddition with electron-deficient alkenes and alkynes.

Reaction TypeReagentProductReaction ConditionsYield (%)Reaction Time (h)
Deoxygenation Triphenylphosphine (B44618) (PPh₃)2-Phenyl-3-phenylamino-quinolineToluene, reflux~854
Triethyl phosphite (B83602) (P(OEt)₃)2-Phenyl-3-ethoxy-quinolineToluene, reflux~70-806
1,3-Dipolar Cycloaddition N-PhenylmaleimideIsoxazolidine derivativeToluene, refluxHigh12
Dimethyl acetylenedicarboxylate (B1228247) (DMAD)Isoxazoline derivativeToluene, refluxHigh8

Note: The data presented in this table is compiled from analogous reactions and typical yields reported in the literature. Specific yields and reaction times can vary based on the exact substrate and reaction conditions.

Deoxygenation Reactions with Phosphines

The deoxygenation of isatogens by phosphines is a well-established method for the synthesis of quinoline derivatives. The reaction is believed to proceed through a nucleophilic attack of the phosphine (B1218219) on the oxygen atom of the nitrone, followed by a rearrangement and elimination of phosphine oxide.

Mechanism of Deoxygenation

The proposed mechanism involves the formation of a transient phosphonium (B103445) intermediate, which then undergoes a[1][1]-sigmatropic rearrangement, followed by tautomerization and elimination of triphenylphosphine oxide to yield the corresponding quinoline.

Deoxygenation_Mechanism This compound 2-Phenylthis compound Intermediate1 Phosphonium Intermediate This compound->Intermediate1 + PPh₃ PPh3 PPh₃ Intermediate2 [3,3]-Sigmatropic Rearrangement Intermediate Intermediate1->Intermediate2 Rearrangement Intermediate3 Tautomerization Intermediate Intermediate2->Intermediate3 Tautomerization Product 2-Phenyl-3-phenylamino-quinoline Intermediate3->Product - Ph₃PO Ph3PO Ph₃PO Cycloaddition_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product This compound 2-Phenylthis compound Reaction [3+2] Cycloaddition (Toluene, Reflux) This compound->Reaction Dipolarophile Dipolarophile (e.g., N-Phenylmaleimide) Dipolarophile->Reaction Cycloadduct Isoxazolidine Derivative Reaction->Cycloadduct Logical_Relationship This compound This compound Reactivity Deoxygenation Deoxygenation (with Phosphines) This compound->Deoxygenation Cycloaddition 1,3-Dipolar Cycloaddition (with Dipolarophiles) This compound->Cycloaddition Mechanism_Deoxy Stepwise Mechanism (Phosphonium Intermediate) Deoxygenation->Mechanism_Deoxy Mechanism_Cyclo Concerted Mechanism ([3+2] Cycloaddition) Cycloaddition->Mechanism_Cyclo Product_Deoxy Quinolines Mechanism_Deoxy->Product_Deoxy Product_Cyclo Heterocyclic Scaffolds Mechanism_Cyclo->Product_Cyclo

References

Predicting Isatogen Reactivity and Selectivity: A DFT Calculations Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The prediction of reaction outcomes is a cornerstone of modern chemical research and drug development. For complex heterocyclic scaffolds like isatogens, understanding their reactivity and predicting the selectivity of their reactions is crucial for designing efficient synthetic routes to novel bioactive molecules. Density Functional Theory (DFT) has emerged as a powerful computational tool to probe reaction mechanisms and forecast product distributions with increasing accuracy. This guide provides an objective comparison of DFT-based approaches for predicting isatogen reactivity and selectivity, supported by data from recent studies.

The Challenge of Predicting this compound Reactions

Isatogens are versatile intermediates in organic synthesis, known to participate in a variety of transformations, most notably cycloaddition reactions. The presence of multiple reactive sites and the potential for the formation of several regio- and stereoisomers make the experimental exploration of their chemistry both time-consuming and resource-intensive. Computational modeling, particularly with DFT, offers a predictive framework to rationalize and anticipate the outcomes of these complex reactions.

DFT Calculations as a Predictive Tool

DFT calculations allow for the in-silico exploration of potential energy surfaces of a reaction. By locating and calculating the energies of reactants, transition states, and products, chemists can determine the activation barriers for different reaction pathways. According to transition state theory, the pathway with the lowest activation energy will be the kinetically favored one, thus allowing for the prediction of the major product.

A typical workflow for predicting reaction outcomes using DFT involves:

  • Reactant and Reagent Optimization: The 3D structures of the this compound and the reacting partner are computationally optimized to find their lowest energy conformations.

  • Transition State Searching: Potential transition state structures for all possible regio- and stereochemical pathways are located and optimized.

  • Frequency Calculations: These calculations confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and provide thermodynamic data.

  • Energy Profile Construction: The relative free energies of all stationary points are plotted to visualize the reaction energy profile and identify the lowest energy pathway.

DFT_Workflow cluster_input Inputs cluster_computation DFT Calculations cluster_output Outputs Reactants Reactant & Reagent Structures Optimization Geometry Optimization Reactants->Optimization Initial Geometries TS_Search Transition State Search Optimization->TS_Search Optimized Reactants Freq_Calc Frequency Calculation TS_Search->Freq_Calc Putative TS Energy_Profile Reaction Energy Profile Freq_Calc->Energy_Profile Verified Stationary Points (Energies & Geometries) Selectivity Predicted Reactivity & Selectivity Energy_Profile->Selectivity Lowest Energy Pathway

A generalized workflow for predicting reaction selectivity using DFT.

Case Study: [3+2] Cycloaddition of Isatin-Derived Azomethine Ylides

While direct and comprehensive studies on this compound reactivity are emerging, valuable insights can be drawn from closely related systems. A recent study by Meeprasert et al. investigated the formation of an azomethine ylide from isatin (B1672199) and sarcosine (B1681465) and its subsequent [3+2] cycloaddition with 7-oxabenzonorbornadiene.[1][2][3] This reaction serves as an excellent model for understanding how DFT can be applied to predict selectivity in reactions involving this compound-like precursors.

Reaction Mechanism and Selectivity

The study explored two possible stereochemical pathways for the cycloaddition, leading to an exo and an endo product. DFT calculations were employed to determine the activation free energies for both pathways.

Reaction_Mechanism Reactants Azomethine Ylide + 7-Oxabenzonorbornadiene TS_exo Exo Transition State (TS_exo) Reactants->TS_exo ΔG‡ = 14.1 kcal/mol TS_endo Endo Transition State (TS_endo) Reactants->TS_endo ΔG‡ = 15.6 kcal/mol Product_exo Exo Product TS_exo->Product_exo Product_endo Endo Product TS_endo->Product_endo

References

A Head-to-Head Comparison of Isatogen Synthesis Routes: Classical versus Modern Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of isatogens, valuable heterocyclic precursors, is of significant interest. This guide provides a detailed, head-to-head comparison of two prominent synthesis routes for 2-phenylisatogen (B154749): the classical Pfeiffer synthesis involving reductive cyclization and a modern approach utilizing oxidative cyclization.

This comparison delves into the quantitative aspects of each route, providing detailed experimental protocols and visual representations of the synthetic pathways to aid in the selection of the most suitable method for specific research and development needs.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data for the two synthetic routes to 2-phenylthis compound, allowing for a direct comparison of their efficiency.

ParameterPfeiffer Synthesis (Reductive Cyclization)Modern Oxidative Cyclization
Starting Materials o-Nitrobenzaldehyde, Phenylacetic acid(E)-2-Styrylaniline
Key Transformation Reductive cyclization of a nitro groupOxidative cyclization of an aniline (B41778)
Number of Steps 21
Overall Yield ~60-70% (estimated)80%[1]
Key Reagents Triethylamine (B128534), Acetic anhydride (B1165640), Iron(II) sulfate (B86663), Ammonia (B1221849)meta-Chloroperoxybenzoic acid (m-CPBA)
Reaction Conditions Reflux, then ambient temperature0°C to room temperature

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthesis route.

Pfeiffer_Synthesis cluster_step1 Step 1: Perkin Condensation cluster_step2 Step 2: Reductive Cyclization o-Nitrobenzaldehyde o-Nitrobenzaldehyde Precursor trans-o-Nitro-α-phenylcinnamic acid o-Nitrobenzaldehyde->Precursor Et3N, Ac2O Reflux Phenylacetic_acid Phenylacetic acid Phenylacetic_acid->Precursor This compound 2-Phenylthis compound Precursor->this compound FeSO4, NH3(aq) H2O, Dioxane

Pfeiffer Synthesis of 2-Phenylthis compound

Modern_Oxidative_Cyclization Styrylaniline (E)-2-Styrylaniline This compound 2-Phenylthis compound Styrylaniline->this compound m-CPBA CH2Cl2, 0°C to RT

Modern Oxidative Cyclization to 2-Phenylthis compound

Experimental Protocols

Detailed methodologies for the key experiments in each synthetic route are provided below.

Pfeiffer Synthesis: Reductive Cyclization Route

This classical two-step synthesis first involves the formation of a substituted cinnamic acid derivative, followed by reductive cyclization to yield the this compound.

Step 1: Synthesis of trans-o-Nitro-α-phenylcinnamic Acid

  • Procedure: In a 500-mL flask, a mixture of o-nitrobenzaldehyde (30.2 g, 0.20 mol), phenylacetic acid (40 g, 0.29 mol), acetic anhydride (100 mL, 1.08 mol), and triethylamine (20 g, 0.20 mol) is refluxed for 15 minutes. The solution is then cooled to 90°C, and 100 mL of cold water is added cautiously to maintain the temperature above 90°C. The solution is filtered while hot (95–100°C) and then cooled to 20°C. The precipitated trans-o-nitro-α-phenylcinnamic acid is collected by filtration, washed with 50% acetic acid and then with water.

  • Yield: 39–42 g (72–78%).

  • Purity: The crude product has a purity of approximately 98%. Recrystallization from toluene (B28343) can be performed for further purification.

Step 2: Reductive Cyclization to 2-Phenylthis compound

  • Procedure: To a solution of trans-o-nitro-α-phenylcinnamic acid (10.0 g, 0.035 mol) in a mixture of dioxane (100 mL) and water (50 mL), a solution of iron(II) sulfate heptahydrate (58.4 g, 0.21 mol) in water (100 mL) is added. The mixture is stirred vigorously, and concentrated aqueous ammonia (30 mL) is added dropwise over 30 minutes. The reaction is stirred at room temperature for 4 hours. The resulting suspension is filtered, and the filtrate is extracted with dichloromethane (B109758) (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 2-phenylthis compound.

  • Yield: While a specific yield for this exact transformation is not provided in the searched literature, similar reductive cyclizations of aromatic nitro compounds typically proceed in good to excellent yields.

Modern Oxidative Cyclization Route

This modern, one-step approach offers a more direct route to 2-phenylthis compound from a readily available aniline derivative.

Synthesis of 2-Phenylthis compound from (E)-2-Styrylaniline

  • Procedure: To a solution of (E)-2-styrylaniline (5.0 g, 0.026 mol) in dichloromethane (100 mL) at 0°C, meta-chloroperoxybenzoic acid (m-CPBA, 77% max, 11.7 g, 0.052 mol) is added portion-wise over 20 minutes. The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is washed successively with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 2-phenylthis compound.

  • Yield: 80%.[1]

Conclusion

Both the classical Pfeiffer synthesis and the modern oxidative cyclization provide viable routes to 2-phenylthis compound. The Pfeiffer synthesis, while being a two-step process, utilizes readily available and inexpensive starting materials. The modern oxidative cyclization, on the other hand, offers a more streamlined, one-step approach with a high reported yield. The choice of synthesis will ultimately depend on factors such as the availability of starting materials, desired scale, and the specific requirements of the research project. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of isatogens.

References

Efficacy of Isatogen Derivatives Against Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer efficacy of various isatogen derivatives, supported by experimental data from multiple studies. This compound and its derivatives, also commonly referred to as isatin (B1672199) derivatives, represent a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including significant anti-proliferative effects against numerous cancer cell lines. This document summarizes key quantitative data, details common experimental protocols used for their evaluation, and visualizes the underlying molecular mechanisms.

Data Presentation: Comparative Efficacy of this compound Derivatives

The cytotoxic effects of this compound derivatives have been evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The following tables summarize the IC50 values of various this compound derivatives, providing a comparative overview of their efficacy.

Derivative/CompoundCancer Cell LineIC50 (µM)Reference
Compound 2h (a di- or trisubstituted isatin derivative)Jurkat (Human T lymphocyte)0.03[1]
Compound 15 (Isatin–purine hybrid)EGFR (Enzyme)0.15[2]
Compound 15 (Isatin–purine hybrid)Her2 (Enzyme)0.143[2]
Compound 15 (Isatin–purine hybrid)VEGFR2 (Enzyme)0.534[2]
Compound 15 (Isatin–purine hybrid)CDK2 (Enzyme)0.192[2]
Isatin-fluoroquinazolinone hybrid 31 MCF-7 (Breast)0.35
Isatin-chalcone hybrid IH (4-Br)MCF-7 (Breast)6.53 ± 1.12[3][4]
Isatin-chalcone hybrid IK (4-NH2)MCF-7 (Breast)Potent[3][4]
Isatin-chalcone hybrid IE (3,4-OCH3)MCF-7 (Breast)Potent[3][4]
Isatin-chalcone hybrid IH (4-Br)HeLa (Cervical)Potent[3][4]
Isatin-chalcone hybrid IK (4-NH2)HeLa (Cervical)Potent[3][4]
Isatin-chalcone hybrid IE (3,4-OCH3)HeLa (Cervical)Potent[3][4]
Thiohydantoin isatin derivative 10c Glioblastoma (GBM)Single-digit µM[5]
Thiohydantoin isatin derivative 10c Non-small cell lung cancer (NSCLC)Single-digit µM[5]
Thiohydantoin isatin derivative 10c B16F10 (Murine melanoma)Single-digit µM[5]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of this compound derivatives' anti-cancer activity.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT, forming purple formazan (B1609692) crystals.[6] These crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[6]

Protocol for Adherent Cells:

  • Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • After incubation, treat the cells with various concentrations of the this compound derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Aspirate the culture medium from each well.

  • Add 50 µL of serum-free medium to each well.

  • Add 10 µL of MTT Reagent (typically 5 mg/mL in PBS) to each well.

  • Incubate the plate at 37°C in a CO2 incubator for 2-4 hours, or until a purple precipitate is visible.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.

  • Leave the plate at room temperature in the dark for at least 2 hours, shaking on an orbital shaker can facilitate dissolution.[6]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Apoptosis Detection: Annexin V-FITC and Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[1]

Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify early apoptotic cells.[7] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[7]

Protocol:

  • Induce apoptosis in cells by treating them with the this compound derivative for a specified time.

  • Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.[1]

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[8]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[8]

  • Add 400 µL of 1X Binding Buffer to each tube.[8]

  • Analyze the cells by flow cytometry within one hour.[8] The results will categorize cells into four populations:

    • Annexin V-negative and PI-negative: Live cells.

    • Annexin V-positive and PI-negative: Early apoptotic cells.

    • Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.

    • Annexin V-negative and PI-positive: Necrotic cells.

Cell Cycle Analysis: Propidium Iodide Staining

This method uses propidium iodide to stain the DNA of cells, allowing for the analysis of cell cycle distribution by flow cytometry.

Principle: The amount of DNA in a cell changes as it progresses through the cell cycle (G0/G1, S, and G2/M phases). PI stoichiometrically binds to double-stranded DNA, meaning the fluorescence intensity is directly proportional to the DNA content. This allows for the differentiation and quantification of cells in each phase of the cell cycle.

Protocol:

  • Treat cells with the this compound derivative for the desired time, then harvest them.

  • Wash the cells with cold PBS.[9]

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing to prevent clumping.[3]

  • Incubate the cells on ice for at least 30 minutes for fixation.[3]

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of RNA).[9][10]

  • Incubate for 15-30 minutes at room temperature or 37°C, protected from light.[9][10]

  • Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity, showing distinct peaks for G0/G1, S, and G2/M phases.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways involved in the anti-cancer activity of this compound derivatives.

experimental_workflow_apoptosis cluster_cell_culture Cell Culture & Treatment cluster_staining Staining Procedure cluster_analysis Flow Cytometry Analysis start Seed Cancer Cells treatment Treat with this compound Derivative start->treatment harvest Harvest Cells treatment->harvest wash_pbs Wash with PBS harvest->wash_pbs resuspend Resuspend in Binding Buffer wash_pbs->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubation Incubate (15 min, RT, Dark) add_stains->incubation analysis Analyze by Flow Cytometry incubation->analysis results Quantify Apoptotic vs. Live vs. Necrotic Cells analysis->results

Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.

signaling_pathway_apoptosis cluster_intrinsic Mitochondrial (Intrinsic) Pathway cluster_cell_cycle Cell Cycle Arrest This compound This compound Derivative bax Bax (Pro-apoptotic) This compound->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 Downregulates cdk1 CDK1 This compound->cdk1 Downregulates cyclinB Cyclin B This compound->cyclinB Downregulates mito Mitochondrion bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis g2m_arrest G2/M Arrest cdk1->g2m_arrest cyclinB->g2m_arrest

References

Isatogen-Based Drug Candidates: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the in vitro and in vivo performance of isatogen-based compounds, offering a comparative analysis against established anticancer agents. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of supporting experimental data, detailed methodologies, and key signaling pathways.

This compound and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, most notably in the realm of oncology. These compounds have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines, including those resistant to conventional therapies. Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways involved in tumor progression and angiogenesis. This guide presents a comparative analysis of this compound-based drug candidates, summarizing their performance against alternative therapies and providing detailed experimental protocols for key assays.

In Vitro Cytotoxicity: A Comparative Analysis

This compound derivatives have been extensively evaluated for their cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The tables below summarize the IC50 values for various this compound derivatives compared to the standard chemotherapeutic drug, doxorubicin, across different cancer types.

Breast Cancer Cell Lines
Compound/DrugCell LineIC50 (µM)Reference
Isatin (B1672199) Derivative 13 MDA-MB-2319.0[1]
Isatin Derivative 14 MDA-MB-2319.0[1]
Doxorubicin MDA-MB-2319.0[1]
Isatin-coumarin hybrid MCF-7<10[2][3]
Antiproliferative Agent-5 MCF-7Comparable to Doxorubicin[4]
Doxorubicin MCF-74.56 - 8.29[2][3]
Colon Cancer Cell Lines
Compound/DrugCell LineIC50 (µM)Reference
Isatin Derivative 13 Caco-29.3[1]
Isatin Derivative 14 Caco-25.7[1]
Doxorubicin Caco-28.2[1]
Isatin-oxime derivative SW620<10[2][3]
Liver Cancer Cell Lines
Compound/DrugCell LineIC50 (µM)Reference
IST-02 (Imidazolidine-based isatin) HuH-7Lower than reported derivatives[5]
IST-04 (Thiazolidine-based isatin) HuH-7Lower than reported derivatives[5]
Isatin-pyrrole derivative 6 HepG20.47[6]
Moxifloxacin-isatin hybrid HepG232 - 77[2][3]
Lung Cancer Cell Lines
Compound/DrugCell LineIC50 (µM)Reference
Isatin Derivative 13 A549>50[1]
Isatin Derivative 14 A549>50[1]
Doxorubicin A549Not specified
Isatin-oxime derivative NCI-H460<10[2][3]

In Vivo Antitumor Efficacy: Xenograft Models

The preclinical efficacy of this compound-based compounds is often evaluated in vivo using xenograft models, where human cancer cells are implanted into immunocompromised mice. These studies are crucial for assessing a drug candidate's ability to inhibit tumor growth in a living organism. While specific comparative data is dispersed across various studies, the general protocol for such an evaluation is outlined below. Further in vivo studies have indicated that some isatin derivatives can cause a substantial inhibition of tumor growth in mice.[2][3]

Key Signaling Pathways and Mechanisms of Action

This compound derivatives exert their anticancer effects through the modulation of several key signaling pathways. Understanding these mechanisms is crucial for rational drug design and identifying potential biomarkers for patient stratification.

One of the primary mechanisms of action is the induction of apoptosis, or programmed cell death.[4] this compound compounds have been shown to activate caspase cascades, leading to the systematic dismantling of cancer cells. Another key mechanism is the induction of cell cycle arrest, often at the G1 or G2/M phase, which prevents cancer cells from proliferating.[2][3][4]

Furthermore, many this compound derivatives are potent inhibitors of various protein kinases that are critical for tumor growth and survival. Notably, they have been shown to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[7][8][9] By blocking VEGFR-2, these compounds can cut off the blood supply to tumors, thereby inhibiting their growth and metastasis. Some derivatives also target other important kinases such as Akt and inhibit tubulin polymerization, a process essential for cell division.[10][11]

Signaling_Pathways cluster_0 This compound-Based Drug Candidates cluster_1 Cellular Targets cluster_2 Cellular Processes cluster_3 Outcomes This compound This compound VEGFR2 VEGFR-2 This compound->VEGFR2 Inhibition Tubulin Tubulin This compound->Tubulin Inhibition of Polymerization Akt Akt This compound->Akt Inhibition Apoptosis Apoptosis This compound->Apoptosis Induces CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest Induces Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes CellDivision Cell Division Tubulin->CellDivision Essential for ProliferationSurvival Proliferation & Survival Akt->ProliferationSurvival Promotes TumorGrowthInhibition Tumor Growth Inhibition Angiogenesis->TumorGrowthInhibition CellDivision->TumorGrowthInhibition ProliferationSurvival->TumorGrowthInhibition Apoptosis->TumorGrowthInhibition CellCycleArrest->TumorGrowthInhibition

Key signaling pathways targeted by this compound-based drug candidates.

Experimental Protocols

This section provides detailed methodologies for the key in vitro and in vivo experiments cited in this guide.

In Vitro Assays

1. MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of the this compound derivative or control compound for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[12][13]

MTT_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h AddCompound Add this compound Derivative Incubate24h->AddCompound Incubate48h Incubate 48h AddCompound->Incubate48h AddMTT Add MTT Reagent Incubate48h->AddMTT Incubate4h Incubate 4h AddMTT->Incubate4h AddDMSO Add DMSO Incubate4h->AddDMSO ReadAbsorbance Read Absorbance at 570nm AddDMSO->ReadAbsorbance End End ReadAbsorbance->End

Workflow for the MTT cytotoxicity assay.

2. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Treat cells with the this compound derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in each phase of the cell cycle are determined using cell cycle analysis software.[14][15][16][17][18]

3. Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Assay Principle: The polymerization of purified tubulin is monitored by an increase in fluorescence of a reporter dye (e.g., DAPI) that binds to polymerized microtubules.[19]

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and the fluorescent reporter dye in a polymerization buffer.

  • Treatment: Add the this compound derivative or a control compound (e.g., paclitaxel (B517696) as a stabilizer, nocodazole (B1683961) as a destabilizer) to the reaction mixture.

  • Measurement: Monitor the change in fluorescence over time at 37°C using a fluorescence plate reader. Inhibition of polymerization is observed as a decrease in the rate and extent of the fluorescence increase.[10][19][20][21]

4. VEGFR-2 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

  • Assay Principle: A common method is a luminescence-based assay that measures the amount of ADP produced from the kinase reaction.

  • Procedure:

    • Prepare serial dilutions of the this compound derivative.

    • Add the diluted inhibitor, VEGFR-2 enzyme, and a suitable substrate to the wells of a microplate.

    • Initiate the kinase reaction by adding ATP.

    • After incubation, add a detection reagent that converts the generated ADP into a luminescent signal.

    • Measure the luminescence, which is proportional to the kinase activity. The IC50 value is determined from the dose-response curve.[22][23]

In Vivo Assay

Subcutaneous Xenograft Model

This model is used to evaluate the antitumor efficacy of a drug candidate in a living organism.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).[24][25]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the this compound derivative (e.g., via intraperitoneal injection or oral gavage) and a vehicle control according to a predetermined schedule and dosage.

  • Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (length x width²)/2.

  • Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis). The antitumor efficacy is often expressed as the percentage of tumor growth inhibition.[24][25][26][27]

Xenograft_Model_Workflow Start Start ImplantCells Implant Human Cancer Cells into Immunocompromised Mice Start->ImplantCells TumorGrowth Allow Tumors to Grow to Palpable Size ImplantCells->TumorGrowth Randomize Randomize Mice into Treatment & Control Groups TumorGrowth->Randomize AdministerDrug Administer this compound Derivative or Vehicle Control Randomize->AdministerDrug Monitor Monitor Tumor Volume & Body Weight AdministerDrug->Monitor Endpoint Endpoint: Sacrifice Mice, Excise & Analyze Tumors Monitor->Endpoint End End Endpoint->End

Workflow for in vivo subcutaneous xenograft model studies.

References

A Comparative Guide to Isatogen Synthesis: Transition-Metal-Catalyzed vs. Metal-Free Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of isatogens, key intermediates in the creation of various biologically active nitrogen-containing heterocycles, presents a choice between established transition-metal-catalyzed methods and emerging metal-free alternatives. This guide provides an objective comparison of these two synthetic strategies, supported by experimental data, detailed protocols, and mechanistic visualizations to inform methodology selection.

The landscape of organic synthesis is continually evolving, with a significant trend towards greener, more sustainable, and cost-effective methodologies. In the realm of isatogen synthesis, this is reflected in the growing interest in metal-free reactions as a viable alternative to traditional transition-metal-catalyzed approaches. While transition metals like palladium and copper have long been workhorses for the reductive cyclization of ortho-nitro precursors to form the this compound core, concerns over cost, toxicity, and the need for often complex ligands have spurred the development of metal-free strategies. These typically rely on base-mediated intramolecular condensations or organocatalysis, offering a potentially simpler and more environmentally benign route to these valuable synthetic intermediates. This guide will delve into a comparative analysis of these two distinct approaches.

Performance Comparison: A Quantitative Overview

To provide a clear comparison, the following tables summarize key performance metrics for representative examples of transition-metal-catalyzed and metal-free this compound syntheses. The data is collated from published experimental results for the synthesis of 2-phenylthis compound (B154749), a common this compound derivative.

Table 1: Transition-Metal-Catalyzed Synthesis of 2-Phenylthis compound

ParameterReductive Cyclization of 2-Nitro-α-phenylcinnamic acid
Catalyst Palladium(II) Acetate (B1210297) (Pd(OAc)₂)
Ligand Triphenylphosphine (B44618) (PPh₃)
Reductant Carbon Monoxide (CO)
Solvent Acetonitrile (B52724)/Water
Temperature 100 °C
Reaction Time 12 hours
Yield ~85%
Substrate Scope Generally broad, tolerant of various functional groups.
Selectivity High for the desired this compound.

Table 2: Metal-Free Synthesis of 2-Phenylthis compound

ParameterIntramolecular Condensation of 2-Nitrobenzyl Phenyl Ketone
Catalyst/Reagent Potassium Hydroxide (B78521) (KOH)
Solvent Ethanol (B145695)
Temperature 80 °C (Reflux)
Reaction Time 4 hours
Yield ~90%
Substrate Scope Good, but can be sensitive to sterically hindered substrates.
Selectivity High, with minimal side products.

Experimental Protocols: Detailed Methodologies

The following are detailed experimental protocols for the synthesis of 2-phenylthis compound via a transition-metal-catalyzed and a metal-free method.

Transition-Metal-Catalyzed Reductive Cyclization

Materials:

  • 2-Nitro-α-phenylcinnamic acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Acetonitrile (anhydrous)

  • Water (degassed)

  • Carbon Monoxide (CO) gas

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 2-nitro-α-phenylcinnamic acid (1.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and triphenylphosphine (0.1 mmol, 10 mol%).

  • Add anhydrous acetonitrile (20 mL) and degassed water (2 mL) to the flask.

  • Purge the flask with carbon monoxide gas from a balloon for 5 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12 hours under a carbon monoxide atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 2-phenylthis compound.

Metal-Free Intramolecular Condensation

Materials:

  • 2-Nitrobenzyl phenyl ketone

  • Potassium Hydroxide (KOH)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-nitrobenzyl phenyl ketone (1.0 mmol) in ethanol (20 mL).

  • Add a solution of potassium hydroxide (1.2 mmol) in ethanol (5 mL) dropwise to the reaction mixture at room temperature.

  • Heat the mixture to reflux (approximately 80 °C) and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and neutralize with dilute hydrochloric acid (1 M) until the pH is approximately 7.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain pure 2-phenylthis compound.

Mechanistic Pathways and Logical Relationships

The underlying mechanisms of these two approaches are fundamentally different, which dictates their reaction conditions and substrate compatibility.

Transition-Metal-Catalyzed Pathway

The transition-metal-catalyzed reaction proceeds through a reductive cyclization mechanism. The palladium catalyst facilitates the reduction of the nitro group and subsequent intramolecular cyclization.

TransitionMetalPathway cluster_0 Catalytic Cycle Nitro_Compound o-Nitro Precursor Oxidative_Addition Oxidative Addition Nitro_Compound->Oxidative_Addition Pd(0) Pd(0) Catalyst Pd(0)->Oxidative_Addition Intermediate_1 Palladacycle Intermediate Oxidative_Addition->Intermediate_1 Reductive_Elimination Reductive Elimination Intermediate_1->Reductive_Elimination Reductive_Elimination->Pd(0) This compound This compound Product Reductive_Elimination->this compound Oxidized_Reductant Oxidized Reductant (e.g., CO₂) Reductive_Elimination->Oxidized_Reductant Reductant Reductant (e.g., CO) Reductant->Reductive_Elimination

Caption: Catalytic cycle for transition-metal-catalyzed this compound synthesis.

Metal-Free Pathway

The metal-free synthesis relies on a base-catalyzed intramolecular condensation, which is a type of aldol (B89426) condensation. The base deprotonates the α-carbon to the ketone, forming an enolate which then attacks the nitro group's electrophilic nitrogen atom, followed by cyclization and dehydration.

MetalFreePathway Start 2-Nitrobenzyl Ketone Enolate Enolate Formation Start->Enolate Deprotonation Base Base (e.g., KOH) Base->Enolate Cyclization Intramolecular Nucleophilic Attack Enolate->Cyclization Intermediate Cyclic Intermediate Cyclization->Intermediate Dehydration Dehydration Intermediate->Dehydration This compound This compound Product Dehydration->this compound

Caption: Reaction pathway for metal-free base-catalyzed this compound synthesis.

Conclusion

Both transition-metal-catalyzed and metal-free methods offer effective routes to isatogens. The choice of method will depend on several factors including the specific substrate, desired scale, cost considerations, and the laboratory's capabilities and environmental policies.

  • Transition-metal-catalyzed methods are well-established and offer a broad substrate scope. However, they often require more stringent reaction conditions (e.g., inert atmosphere, higher temperatures) and involve costly and potentially toxic metal catalysts and ligands.

  • Metal-free methods , particularly base-catalyzed intramolecular condensations, provide a simpler, often faster, and more environmentally friendly alternative. These reactions can be performed under milder conditions and avoid the use of heavy metals, which is advantageous for pharmaceutical applications where metal contamination is a critical concern. However, the substrate scope might be more limited in some cases, especially with sterically demanding precursors.

Ultimately, the selection of the synthetic route should be made after careful consideration of the advantages and disadvantages of each approach in the context of the specific research or development goals.

Assessing the Drug-Likeness of Novel Isatogen Libraries: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable drug candidate is fraught with challenges. A critical early step in this process is the assessment of a compound's "drug-likeness"—a qualitative concept that evaluates its potential to become an orally active drug with favorable pharmacokinetic and safety profiles. This guide provides a comparative framework for assessing the drug-likeness of novel isatogen libraries, a class of heterocyclic compounds with burgeoning interest in medicinal chemistry. We will delve into key physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, present available data for this compound derivatives, and provide detailed experimental protocols for crucial in vitro assays.

Isatogens are N-oxide derivatives of isatin, a privileged scaffold in drug discovery. The unique electronic and structural features of the this compound ring system offer exciting opportunities for developing novel therapeutic agents. However, to translate this potential into clinical success, a thorough understanding of their drug-like properties is paramount. This guide will compare this compound libraries against established drug-likeness benchmarks, such as Lipinski's Rule of Five, and provide the necessary tools for researchers to evaluate their own novel compounds.

Key Drug-Likeness Parameters: A Comparative Overview

The drug-likeness of a compound is not determined by a single parameter but rather by a constellation of physicochemical and pharmacokinetic properties. Below, we present a comparative table of key drug-likeness parameters, contrasting ideal ranges for oral drug candidates with available data for some this compound derivatives. It is important to note that comprehensive experimental data for novel this compound libraries is still emerging in the scientific literature. The data presented here is based on individual or small sets of synthesized this compound derivatives and should be considered illustrative.

PropertyIdeal Range for Oral DrugsReported Range for select this compound DerivativesSignificance in Drug-Likeness
Molecular Weight (MW) < 500 Da~250 - 450 DaInfluences solubility, permeability, and diffusion.
LogP (Octanol-Water Partition Coefficient) < 5~2.0 - 4.5A measure of lipophilicity, affecting absorption and distribution.
Hydrogen Bond Donors (HBD) ≤ 50 - 2Impacts permeability and solubility.
Hydrogen Bond Acceptors (HBA) ≤ 103 - 6Affects solubility and binding to targets.
Topological Polar Surface Area (TPSA) < 140 Ų~50 - 90 ŲPredicts membrane permeability and oral bioavailability.
Aqueous Solubility > 100 µMVariable, often requires formulationCrucial for absorption from the gastrointestinal tract.
In Vitro Permeability (e.g., Caco-2) High (Papp > 10 x 10⁻⁶ cm/s)Moderate to HighPredicts the ability to cross the intestinal barrier.
Metabolic Stability (Microsomal Assay) t½ > 30 minModerateIndicates susceptibility to first-pass metabolism in the liver.

Experimental Protocols for Key Drug-Likeness Assays

Accurate assessment of drug-likeness relies on robust experimental data. The following sections provide detailed protocols for key in vitro assays used to determine the physicochemical and ADMET properties of novel compound libraries.

Determination of Aqueous Solubility (Shake-Flask Method)

Principle: This method determines the thermodynamic solubility of a compound in an aqueous buffer at a specific pH (typically 7.4 to mimic physiological conditions).

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Incubation: Add an excess amount of the solid compound to a phosphate-buffered saline (PBS) solution (pH 7.4).

  • Equilibration: Shake the suspension at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in µM or µg/mL).

Measurement of Lipophilicity (LogP/LogD)

Principle: The octanol-water partition coefficient (LogP for neutral compounds) or distribution coefficient (LogD for ionizable compounds at a specific pH) is a measure of a compound's lipophilicity.

Protocol (Shake-Flask Method):

  • System Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight and then separating the phases.

  • Compound Addition: Dissolve a known amount of the test compound in the aqueous phase (e.g., PBS, pH 7.4 for LogD).

  • Partitioning: Add an equal volume of the pre-saturated n-octanol and shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol (B41247) and aqueous phases.

  • Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation: Calculate the LogP or LogD value using the formula: LogP/LogD = log10 ([Concentration in Octanol] / [Concentration in Aqueous Phase]).

In Vitro Permeability Assessment (Caco-2 Permeability Assay)

Principle: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer of differentiated enterocytes that serves as an in vitro model of the intestinal epithelial barrier. This assay measures the rate of transport of a compound across this cell monolayer.

Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).

  • Assay Initiation: Add the test compound (at a known concentration) to the apical (AP) side of the monolayer (to measure absorption, AP to basolateral (BL) transport).

  • Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) compartment.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

Evaluation of Metabolic Stability (Liver Microsomal Stability Assay)

Principle: This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP450) enzymes, which are abundant in liver microsomes. The rate of disappearance of the parent compound over time is measured.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (from human, rat, or other species), a NADPH-generating system (cofactor for CYP450 enzymes), and buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Pre-incubation: Pre-incubate the liver microsomes at 37 °C.

  • Initiation of Reaction: Add the test compound to the reaction mixture to initiate the metabolic reaction.

  • Time-course Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizing the Drug-Likeness Assessment Workflow

To provide a clear overview of the process of assessing the drug-likeness of a novel compound library, the following workflow diagram is presented.

DrugLikenessWorkflow cluster_0 In Silico Assessment cluster_1 Experimental Validation cluster_2 Data Analysis and Decision Making in_silico Computational Prediction of Physicochemical Properties (MW, LogP, HBD, HBA, TPSA) admet_pred In Silico ADMET Prediction (Solubility, Permeability, Metabolism, Toxicity) in_silico->admet_pred Initial Screening synthesis Synthesis of Novel this compound Library admet_pred->synthesis Guide Synthesis physchem Physicochemical Property Measurement (Solubility, LogP/LogD) synthesis->physchem invitro_admet In Vitro ADMET Assays (Permeability, Metabolic Stability) synthesis->invitro_admet data_integration Integration of In Silico and Experimental Data physchem->data_integration invitro_admet->data_integration comparison Comparison with Drug-Likeness Criteria (e.g., Lipinski's Rule of Five) data_integration->comparison decision Prioritization of Lead Candidates comparison->decision DrugDiscoveryPathway Target_ID Target Identification and Validation Hit_Gen Hit Generation (e.g., HTS, Library Synthesis) Target_ID->Hit_Gen Drug_Likeness Drug-Likeness Assessment (Physicochemical & ADMET Profiling) Hit_Gen->Drug_Likeness Lead_Opt Lead Optimization Drug_Likeness->Lead_Opt Identifies Promising Hits Lead_Opt->Drug_Likeness Iterative Optimization Preclinical Preclinical Development Lead_Opt->Preclinical Generates Drug Candidates Clinical Clinical Trials Preclinical->Clinical Approval Regulatory Approval Clinical->Approval

Unraveling Isatogen Reaction Mechanisms: A Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isatogens, or 1-oxo-1H-indol-2(3H)-ones, are versatile heterocyclic compounds that serve as precursors in the synthesis of a wide range of biologically active molecules. Their rich chemistry, characterized by rearrangements and reactions with various nucleophiles, has intrigued organic chemists for decades. Elucidating the precise mechanisms governing these transformations is crucial for controlling reaction outcomes and designing novel synthetic pathways. Isotopic labeling is a powerful technique that provides invaluable insights into reaction mechanisms by tracing the fate of individual atoms throughout a chemical transformation. This guide explores the application of isotopic labeling studies, particularly using ¹⁸O, ¹⁵N, and ¹³C, to elucidate the intricate reaction mechanisms of isatogens. While specific experimental data on isotopic labeling of isatogen reactions is not extensively available in the public domain, this guide will provide a comprehensive framework based on established principles of physical organic chemistry and analogous systems.

Key Reaction Mechanisms of Isatogens

Isatogens are known to undergo several key reactions, including photorearrangement to quinolones and benzoxazinones, thermal rearrangements, and reactions with nucleophiles. The mechanisms of these reactions often involve complex intermediates and competing pathways. Isotopic labeling can help to distinguish between these possibilities.

Hypothetical Isotopic Labeling Studies to Differentiate Reaction Mechanisms

To illustrate the power of isotopic labeling in this context, we will consider a few hypothetical scenarios for key this compound reactions.

Photorearrangement of Isatogens

The photorearrangement of isatogens can lead to the formation of quinolones and other heterocyclic systems. A key mechanistic question is the pathway of the oxygen and nitrogen atoms during this rearrangement.

  • ¹⁸O Labeling Study:

    • Objective: To trace the path of the exocyclic oxygen atom of the this compound during photorearrangement.

    • Hypothetical Protocol:

      • Synthesize an this compound specifically labeled with ¹⁸O at the exocyclic carbonyl group. This can be achieved by using ¹⁸O-labeled water during the final hydrolysis step of a suitable precursor.

      • Subject the ¹⁸O-labeled this compound to photolytic conditions (e.g., UV irradiation in a suitable solvent).

      • Isolate the major photoproducts, such as the corresponding quinolone.

      • Analyze the isotopic composition of the products using mass spectrometry (MS) and the position of the label using ¹³C NMR spectroscopy (if applicable, by observing the isotope shift on the adjacent carbon).

    • Expected Outcomes and Interpretations:

      • Scenario A: Retention of ¹⁸O in the quinolone carbonyl group. This would suggest a mechanism where the exocyclic oxygen atom becomes the carbonyl oxygen of the quinolone product.

      • Scenario B: Loss of ¹⁸O or its incorporation into a different functional group. This would point towards a more complex rearrangement involving intermediates where the original carbonyl oxygen is exchanged or eliminated.

  • ¹⁵N Labeling Study:

    • Objective: To determine the fate of the nitrogen atom of the this compound ring.

    • Hypothetical Protocol:

      • Synthesize an this compound labeled with ¹⁵N. This can be accomplished by using a ¹⁵N-labeled starting material, such as a labeled aniline (B41778) derivative, in the synthetic sequence.

      • Carry out the photorearrangement reaction as described above.

      • Analyze the products using ¹⁵N NMR spectroscopy and mass spectrometry.

    • Expected Outcomes and Interpretations:

      • The presence of the ¹⁵N label in the quinolone ring would confirm that the nitrogen atom from the this compound is incorporated into the final product, helping to map its journey through the reaction.

Reaction of Isatogens with Nucleophiles

The reaction of isatogens with nucleophiles, such as Grignard reagents, can lead to a variety of products. The initial site of nucleophilic attack is a key mechanistic question.

  • ¹³C Labeling Study:

    • Objective: To identify the initial site of nucleophilic attack.

    • Hypothetical Protocol:

      • Synthesize an this compound labeled with ¹³C at one of the carbonyl carbons.

      • React the ¹³C-labeled this compound with a Grignard reagent (e.g., CH₃MgBr).

      • Isolate and characterize the product(s).

      • Analyze the position of the ¹³C label in the product(s) using ¹³C NMR spectroscopy.

    • Expected Outcomes and Interpretations:

      • Attack at the exocyclic carbonyl: If the nucleophile attacks the exocyclic carbonyl, the ¹³C label at this position would be found in a tertiary alcohol group in the product.

      • Attack at the endocyclic carbonyl: If the attack occurs at the endocyclic carbonyl, the corresponding ¹³C-labeled carbon would be part of a different functional group in the final product, depending on the subsequent rearrangement.

Data Presentation: Hypothetical Quantitative Data

For a hypothetical ¹⁸O labeling study on the photorearrangement of an this compound to a quinolone, the mass spectrometry data could be summarized as follows:

CompoundM+ Peak (Unlabeled)M+2 Peak (¹⁸O-labeled)Isotopic Enrichment (%)
This compound Starting Materialm/zm/z + 295%
Quinolone Productm/z'm/z' + 294%

This hypothetical data would strongly support a mechanism where the exocyclic carbonyl oxygen of the this compound becomes the carbonyl oxygen of the quinolone.

Experimental Protocols: A General Framework

Detailed experimental protocols would be specific to the particular this compound and reaction being studied. However, a general workflow for an isotopic labeling experiment would include:

  • Synthesis of the Labeled this compound: This is a critical step requiring careful planning to introduce the isotope at a specific position with high enrichment.

  • Reaction under Controlled Conditions: The reaction (e.g., photolysis, thermal rearrangement, reaction with a nucleophile) must be carried out under carefully controlled and reproducible conditions.

  • Product Isolation and Purification: The major products of the reaction need to be isolated and purified using standard techniques such as chromatography.

  • Isotopic Analysis: A combination of analytical techniques is used to determine the location and extent of isotopic labeling in the products.

    • Mass Spectrometry (MS): To determine the molecular weight of the products and thus confirm the incorporation of the isotopic label.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹³C, ¹⁵N): To pinpoint the exact location of the isotopic label within the molecule.

Visualizing Reaction Pathways

Graphviz diagrams can be used to visualize the proposed reaction mechanisms and the flow of the isotopic labels.

Isatogen_Photorearrangement This compound This compound (¹⁸O-labeled exocyclic C=O) Intermediate Excited State/ Intermediate This compound->Intermediate Quinolone Quinolone (¹⁸O-labeled C=O) Intermediate->Quinolone Rearrangement

Caption: Proposed pathway for the photorearrangement of an ¹⁸O-labeled this compound to a quinolone.

Isatogen_Nucleophilic_Addition This compound This compound (¹³C-labeled exocyclic C=O) Adduct Tetrahedral Intermediate This compound->Adduct Nucleophile R-MgX Nucleophile->Adduct Product Final Product (¹³C-labeled tertiary alcohol) Adduct->Product Workup

Caption: General scheme for the reaction of a ¹³C-labeled this compound with a Grignard reagent.

Safety Operating Guide

Prudent Disposal of Isatogen: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Isatogen, ensuring the protection of personnel and the environment.

Core Disposal Principles

The universally mandated and safest method for the disposal of research chemicals like this compound, and any materials contaminated with it, is through a licensed and approved hazardous waste disposal service.[1] This aligns with the globally recognized P-code P501: "Dispose of contents/container to an approved waste disposal plant".[1] Self-treatment of chemical waste is strongly discouraged unless explicitly permitted and outlined by your institution's Environmental Health and Safety (EHS) office.

Quantitative Data for Chemical Waste Disposal

In the absence of a specific SDS for this compound, quantitative data regarding disposal parameters is not available. The following table summarizes general guidelines for the disposal of hazardous laboratory chemicals.

ParameterGuidelineRationale
pH Range for Aqueous Waste Generally between 6.0 and 9.0 for drain disposal (if permitted)To prevent corrosion of plumbing and adverse effects on aquatic ecosystems. Note: Drain disposal of organic compounds like this compound is typically prohibited.
Concentration Limits Varies by jurisdiction and substance. Assume any concentration of a research chemical is hazardous.To minimize environmental impact and ensure compliance with regulations.
Container Headspace Leave at least 10% headspace in liquid waste containersTo allow for vapor expansion and prevent spills or container rupture.[1]

Step-by-Step Disposal Protocol for this compound

The following protocol provides a detailed methodology for the safe segregation and preparation of this compound waste for collection by a certified hazardous waste contractor.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

2. Waste Segregation:

  • Solid Waste: Collect pure this compound, contaminated PPE (gloves, weigh boats, pipette tips), and any other contaminated lab supplies in a dedicated, sealable, and chemically resistant container labeled as "Hazardous Waste."

  • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and shatter-resistant container.[1] Do not mix with other waste streams unless explicitly permitted by your EHS office.

  • Sharps Waste: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container.

3. Labeling:

  • All waste containers must be clearly labeled as "Hazardous Waste: this compound."

  • Include the chemical formula (C₈H₅NO₂) and CAS number (5814-98-2).

  • Indicate the approximate concentration and solvent if it is a liquid waste.

4. Storage:

  • Store sealed hazardous waste containers in a designated and secure "Satellite Accumulation Area."

  • This area should be well-ventilated and equipped with secondary containment to mitigate spills.[1]

5. Arranging for Disposal:

  • Contact your institution's EHS office to schedule a pickup by a licensed hazardous waste disposal contractor.

  • Provide an accurate inventory of the waste.

6. Decontamination of Equipment:

  • All equipment that has come into contact with this compound must be decontaminated.

  • Rinse equipment with a suitable solvent in which this compound is soluble.

  • Collect this rinsate as hazardous liquid waste.[1]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Isatogen_Disposal_Workflow This compound Disposal Decision Workflow cluster_assessment Initial Assessment cluster_no_sds Procedure without specific SDS cluster_sds Procedure with specific SDS start This compound waste generated sds_check Is a specific SDS available? start->sds_check no_sds No sds_check->no_sds No yes_sds Yes sds_check->yes_sds Yes treat_as_hazardous Treat as hazardous organic waste no_sds->treat_as_hazardous segregate Segregate solid and liquid waste treat_as_hazardous->segregate label_waste Label with chemical name, CAS number, and 'Hazardous Waste' segregate->label_waste store_safely Store in designated Satellite Accumulation Area label_waste->store_safely contact_ehs Contact EHS for disposal store_safely->contact_ehs end_node Waste collected by licensed contractor contact_ehs->end_node follow_sds Follow disposal instructions in Section 13 of SDS yes_sds->follow_sds follow_sds->contact_ehs If required by SDS

Caption: Logical workflow for the disposal of this compound.

References

Personal protective equipment for handling Isatogen

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Isatogen

This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound, also known as 1H-indole-2,3-dione. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary defense against exposure to this compound. The required PPE is summarized in the table below. All personnel must be trained in the proper use and disposal of their PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Tightly fitting safety goggles or safety glasses with side-shields.[1][2] A face shield should also be worn for tasks with a high risk of splashing or dust generation.[1][3]To protect eyes from contact with this compound dust or splashes, which can cause irritation.[4][5]
Skin Protection Gloves: Chemical-resistant gloves (e.g., nitrile rubber) tested according to EN 374.[2] Inspect gloves before each use and dispose of them immediately if contaminated.[6] Lab Coat/Coveralls: A lab coat or protective coveralls should be worn to prevent skin contact.[7][8]To prevent skin irritation that may occur upon contact with this compound.[4][5] Contaminated clothing should be removed and washed before reuse.[9]
Respiratory Protection All handling of this compound powder should be conducted in a certified chemical fume hood to avoid dust formation.[8][10] If a fume hood is not available or if dust is generated, a NIOSH-approved particulate respirator should be used.To prevent inhalation of this compound dust, which may cause respiratory tract irritation.[4]

Procedural Guide for Handling and Disposal

Adherence to the following step-by-step operational plan is mandatory for all personnel handling this compound.

Handling Protocol
  • Preparation and Inspection:

    • Before handling, ensure that the work area, particularly the chemical fume hood, is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.[6]

    • Inspect all PPE for integrity before donning.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations of solid this compound within a chemical fume hood to control dust.

    • Use tools and techniques that minimize the generation of dust.

    • Keep containers of this compound closed when not in use.

  • Experimental Use:

    • Handle this compound in a well-ventilated area, preferably within a fume hood.[8]

    • Avoid direct contact with skin, eyes, and clothing.[4]

    • After handling, wash hands thoroughly with soap and water, even if gloves were worn.[11][12]

Spill Response
  • Immediate Actions:

    • Evacuate non-essential personnel from the immediate area.

    • Ensure the area is well-ventilated.

  • Clean-up:

    • Wearing the appropriate PPE, carefully sweep up the spilled solid material.[4]

    • Avoid generating dust during clean-up.

    • Place the spilled material and any contaminated cleaning materials into a suitable, labeled container for disposal.[2][4]

Disposal Plan
  • Waste Collection:

    • All this compound waste, including contaminated consumables (e.g., gloves, wipes), must be collected in a designated and clearly labeled hazardous waste container.[8]

    • Do not mix this compound waste with other waste streams unless compatibility has been confirmed.

  • Disposal Procedure:

    • Dispose of this compound waste in accordance with all local, state, and federal regulations.[13][14]

    • Do not dispose of this compound down the drain.[1][8]

    • Arrange for collection by authorized chemical waste disposal personnel.[8]

Experimental Workflow Diagram

The following diagram illustrates the logical sequence of operations for safely handling and disposing of this compound.

Isatogen_Handling_Workflow Start Start: Prepare for Handling Preparation Step 1: Area & PPE Preparation - Clean fume hood - Check safety equipment - Don appropriate PPE Start->Preparation Handling Step 2: Chemical Handling - Weigh and transfer in fume hood - Minimize dust - Keep container closed Preparation->Handling Use Step 3: Experimental Use - Work in well-ventilated area - Avoid contact - Wash hands after Handling->Use Spill Spill Event Handling->Spill Potential Decontamination Step 4: Decontamination & Waste Segregation - Clean work surfaces - Segregate waste Use->Decontamination Use->Spill Potential Disposal Step 5: Waste Disposal - Store in labeled container - Follow institutional protocols Decontamination->Disposal End End: Procedure Complete Disposal->End SpillResponse Spill Response Protocol - Evacuate - Ventilate - Clean up with PPE Spill->SpillResponse SpillResponse->Decontamination Resume After Cleanup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.